18-Methyleicosanoic acid
Description
Structure
2D Structure
Propriétés
IUPAC Name |
18-methylicosanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O2/c1-3-20(2)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21(22)23/h20H,3-19H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRCOZWDQPJAQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201312907 | |
| Record name | 18-Methyleicosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36332-93-1 | |
| Record name | 18-Methyleicosanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36332-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylarachidic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036332931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18-Methyleicosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYLARACHIDIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7STP871R4S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
18-Methyleicosanoic Acid: A Comprehensive Technical Guide on its Biological Functions in Mammals
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Methyleicosanoic acid (18-MEA) is a long-chain, anteiso-branched fatty acid that plays a crucial, yet often highly specific, role in mammalian biology. Unlike more common straight-chain fatty acids, 18-MEA's unique structure imparts distinct physicochemical properties that are leveraged in specialized biological contexts. This technical guide provides an in-depth exploration of the known biological functions of 18-MEA in mammals, with a focus on its well-established role in hair fiber integrity and its emerging significance in the epidermal barrier of the skin. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of associated pathways and workflows.
The Primary Role of 18-MEA: Structural Integrity and Properties of Mammalian Hair
The most extensively characterized function of this compound is its role as a key component of the hair cuticle, the outermost protective layer of the hair fiber.
Covalent Attachment to the Hair Cuticle
18-MEA is the major fatty acid covalently bound to the surface of mammalian hair fibers.[1] It is attached, likely via a thioester or ester linkage, to the proteinaceous epicuticle of the cuticle cells.[2][3] This covalent attachment forms a durable, protective lipid monolayer, often referred to as the F-layer, which is critical for maintaining the health and properties of the hair.[4]
Contribution to Hair's Hydrophobicity and Lubricity
The monolayer of 18-MEA on the hair surface is responsible for its natural hydrophobicity (water repellency).[2][5] This property is essential for preventing excessive water absorption by the hair fiber, which can lead to swelling, damage, and increased friction. The branched nature of 18-MEA is thought to create a less densely packed lipid layer compared to straight-chain fatty acids, contributing to the fluidity and low-friction characteristics of the hair surface.[5] This lubricating effect minimizes friction between individual hair fibers, reducing tangling and mechanical damage during grooming.[2]
Impact of 18-MEA Depletion
Chemical treatments such as bleaching and dyeing, as well as environmental factors like UV radiation and frequent washing, can lead to the removal of the 18-MEA layer.[2][5] The loss of this protective lipid barrier results in a more hydrophilic hair surface, increased friction, and a greater susceptibility to damage.[2][6] This manifests as hair that is perceived as dry, brittle, and difficult to manage.[6]
Emerging Roles in Epidermal Barrier Function
While the function of 18-MEA in hair is well-defined, evidence suggests its importance extends to other aspects of the skin barrier, particularly in the neonatal period.
A Key Component of Vernix Caseosa
18-MEA is a significant component of the lipid fraction of vernix caseosa, the waxy, white substance that coats the skin of newborns.[4][7][8][9] Vernix caseosa is believed to play several crucial roles in the transition from the aqueous uterine environment to terrestrial life, including:
-
Waterproofing: Preventing water loss from the immature neonatal skin.
-
Moisturization: Hydrating the stratum corneum.
-
Antimicrobial activity: Protecting against infection.
-
Wound healing: Facilitating the maturation of the epidermal barrier.
The presence of 18-MEA and other branched-chain fatty acids in vernix caseosa suggests their contribution to these vital protective functions during a critical developmental stage.[10]
Potential Role in Sebaceous and Meibomian Glands
Sebaceous glands produce sebum, a complex lipid mixture that lubricates the skin and hair.[11] While the presence of 18-MEA in hair lipids is influenced by sebum, its direct synthesis and specific function within the sebaceous glands themselves are not well-documented. Similarly, meibomian glands, which are modified sebaceous glands in the eyelids, secrete lipids (meibum) that form the outer layer of the tear film, preventing evaporation.[12][13] While branched-chain fatty acids are known components of meibum, the specific presence and role of 18-MEA in maintaining tear film stability are still areas for further investigation.[14]
Biosynthesis and Catabolism
Biosynthesis of this compound
The biosynthesis of anteiso-branched-chain fatty acids like 18-MEA in mammals is not as fully elucidated as that of straight-chain fatty acids. However, it is understood to utilize branched-chain amino acids as precursors.[15] The proposed pathway for 18-MEA synthesis involves the following key steps:
-
Precursor: The branched-chain amino acid L-isoleucine is the primary precursor.
-
Conversion to a-keto acid: Isoleucine is converted to its corresponding α-keto acid, α-keto-β-methylvalerate.
-
Initiation of fatty acid synthesis: α-keto-β-methylvalerate is decarboxylated to form 2-methylbutyryl-CoA, which serves as the primer for fatty acid synthase (FAS).
-
Elongation: The fatty acid synthase complex sequentially adds two-carbon units from malonyl-CoA to the 2-methylbutyryl-CoA primer, leading to the elongation of the fatty acid chain.
-
Final Product: After multiple cycles of elongation, this compound is produced.
Catabolism of this compound
Specific details on the catabolism of 18-MEA are scarce. However, the degradation of branched-chain fatty acids in mammals is known to occur primarily through α-oxidation and ω-oxidation, as the methyl branch can interfere with the standard β-oxidation pathway.[1]
-
α-Oxidation: This process removes one carbon at a time from the carboxyl end of the fatty acid and typically occurs in peroxisomes.
-
ω-Oxidation: This is a minor pathway that involves the oxidation of the terminal methyl group (ω-carbon) of the fatty acid.[16] This process is catalyzed by cytochrome P450 enzymes of the CYP4 family and occurs in the endoplasmic reticulum.[15][17] The resulting dicarboxylic acid can then undergo β-oxidation from both ends.
It is plausible that 18-MEA is catabolized through a combination of these pathways.
Signaling Functions: An Area for Future Research
Currently, there is no direct evidence to suggest that 18-MEA functions as a signaling molecule in the same way as other fatty acids like arachidonic acid or eicosapentaenoic acid. Its primary known role is structural. However, as a lipid component of cell membranes and surface layers, it undoubtedly influences the biophysical properties of these structures, which could indirectly affect signaling events. Further research is needed to explore any potential signaling roles of 18-MEA or its metabolites.
Quantitative Data
Quantitative data on 18-MEA concentrations in various mammalian tissues are limited, with the majority of research focused on hair.
| Biological Matrix | Analyte | Concentration/Abundance | Species | Reference(s) |
| Human Hair | Covalently Bound Fatty Acids | 18-MEA is the major component | Human | [18] |
| Human Hair | Free Polar Lipids | Decreases from root to tip | Human | [18] |
| Vernix Caseosa | Branched-Chain Fatty Acids (BCFAs) | 11.82% of free fatty acids, 16.81% of wax esters | Human (Neonate) | [7] |
| Vernix Caseosa | Total Fatty Acids | Dominated by saturated and branched-chain fatty acids | Human (Neonate) | [10] |
Experimental Protocols
The analysis of 18-MEA typically involves its extraction from the biological matrix, derivatization, and subsequent analysis by chromatographic methods coupled with mass spectrometry.
Extraction of Covalently Bound 18-MEA from Hair
This protocol is based on methods described for the cleavage of the thioester bond to release 18-MEA.
-
Sample Preparation: Clean hair samples by washing with a non-ionic surfactant and rinsing thoroughly with deionized water. Dry the hair completely.
-
Cleavage of Covalent Bonds:
-
Immerse a known weight of hair (e.g., 20 mg) in a saponification reagent (e.g., 0.75 mL of potassium hydroxide/methanol (B129727)/water, 6.8/87.8/5.4 wt %).[19]
-
Alternatively, use a milder method with hydroxylamine (B1172632) hydrochloride and potassium tert-butoxide in isopropanol (B130326) at 40°C for 4 hours.[19]
-
-
Lipid Extraction:
-
After the cleavage reaction, acidify the solution to protonate the fatty acids.
-
Perform a liquid-liquid extraction using a nonpolar solvent like hexane (B92381) or a chloroform:methanol mixture.
-
Collect the organic phase containing the released fatty acids.
-
-
Solvent Evaporation: Evaporate the solvent under a stream of nitrogen to concentrate the lipid extract.
Derivatization and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Resuspend the dried lipid extract in a methylation reagent (e.g., boron trifluoride in methanol or methanolic HCl).
-
Heat the mixture at a specified temperature (e.g., 60-100°C) for a defined period to convert the fatty acids to their more volatile methyl esters.
-
-
Extraction of FAMEs: After cooling, add water and extract the FAMEs with hexane.
-
GC-MS Analysis:
-
Inject the FAME-containing hexane solution into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for fatty acid analysis).
-
Use a temperature gradient to separate the different FAMEs based on their boiling points and polarity.
-
Detect the eluting compounds using a mass spectrometer to identify 18-methyl-eicosanoate based on its mass spectrum and retention time compared to a standard.
-
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS can also be used for the analysis of fatty acids, often with derivatization to enhance ionization efficiency.
-
Extraction: Follow a similar extraction procedure as for GC-MS.
-
Derivatization (Optional but Recommended): Derivatize the fatty acids with a reagent that improves their ionization in the mass spectrometer (e.g., using a charge-tagging derivatization agent).
-
LC Separation: Separate the fatty acids on a reverse-phase column (e.g., C18) using a gradient of organic solvent (e.g., acetonitrile/methanol) and water, often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve chromatography and ionization.
-
MS Detection: Detect the eluting fatty acids using a mass spectrometer, typically in negative ion mode for underivatized fatty acids or positive ion mode for derivatized ones. Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted quantification of 18-MEA.
Conclusion and Future Directions
This compound is a specialized fatty acid with a well-defined and critical structural role in maintaining the integrity and desirable properties of mammalian hair. Its presence in vernix caseosa points to a broader, albeit less understood, function in epidermal barrier development and maintenance. While its direct involvement in cellular signaling remains to be demonstrated, its influence on the biophysical properties of biological surfaces is undeniable.
Future research should focus on several key areas to provide a more complete understanding of 18-MEA's biological functions:
-
Elucidation of its role in sebaceous and meibomian gland physiology.
-
Detailed investigation of its contribution to the permeability barrier of the stratum corneum beyond the neonatal stage.
-
Identification and characterization of the specific enzymes involved in its biosynthesis and catabolism.
-
Exploration of its potential as a biomarker for certain skin conditions or metabolic states.
-
Investigation into any potential, indirect signaling roles mediated through its influence on membrane properties.
A deeper understanding of the multifaceted roles of this compound will not only advance our knowledge of lipid biochemistry and skin biology but also holds promise for the development of novel therapeutic and cosmetic strategies for skin and hair care.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Degradation of Hair Surface: Importance of 18-MEA and Epicuticle [mdpi.com]
- 3. The role of this compound in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the fatty acids of vernix caseosa in form of their methyl esters by off-line coupling of non-aqueous reversed phase high performance liquid chromatography and gas chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Newborn Boys and Girls Differ in the Lipid Composition of Vernix Caseosa | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Effect of Lipids Extracted from Vernix Caseosa on Regulation of Filaggrin Expression in Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sebaceous gland lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. eyeworld.org [eyeworld.org]
- 14. Effects of Age and Dysfunction on Human Meibomian Glands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Omega oxidation - Wikipedia [en.wikipedia.org]
- 17. medsciencegroup.com [medsciencegroup.com]
- 18. Analysis of hair lipids and tensile properties as a function of distance from scalp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
18-Methyleicosanoic Acid: A Comprehensive Technical Guide on its Discovery, Natural Occurrence, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Methyleicosanoic acid (18-MEA) is a unique, long-chain branched fatty acid that plays a crucial role in the biology of mammalian hair and skin. Unlike most fatty acids found in biological systems, which are straight-chained, 18-MEA possesses a methyl branch near the terminus of its 21-carbon backbone. This structural feature imparts specific physicochemical properties that are vital for its biological functions, most notably providing a protective, hydrophobic barrier on the surface of hair fibers. This technical guide provides an in-depth overview of the discovery of 18-MEA, its natural sources, and current understanding of its biological roles, with a focus on quantitative data, experimental methodologies, and potential signaling pathways.
Discovery and Initial Identification
The discovery of this compound is intrinsically linked to the study of the lipid composition of mammalian keratin (B1170402) fibers, particularly wool and hair. For a considerable time, it was known that a layer of lipids was covalently bound to the surface of these fibers, contributing to their hydrophobic nature.
In 1988, Philip W. Wertz and Donald T. Downing of the Marshall Dermatology Research Laboratories at the University of Iowa College of Medicine published a pivotal paper that definitively identified 18-MEA as the principal covalently bound fatty acid in human hair.[1] Their work involved the saponification of exhaustively solvent-extracted human hair, a process that cleaves ester and thioester bonds. The subsequent analysis of the released fatty acids by gas-liquid chromatography (GLC) and mass spectrometry (MS) revealed that a previously unidentified branched-chain fatty acid constituted 40% of the total fatty acids.[1] Through co-chromatography with an authentic standard, they conclusively identified this major component as this compound.[1]
Prior to this, in 1985, Evans and colleagues had demonstrated that a surface treatment of wool with the strong base potassium tert-butoxide released a fatty acid fraction of which 71% was a C21 branched-chain fatty acid. Later work by Evans and Lanczki in 1997 further elucidated the nature of this linkage, suggesting a thioester bond to the proteinaceous surface of the wool fiber.[2]
Natural Sources and Quantitative Distribution
This compound is predominantly found as a covalently attached lipid on the outermost surface of the cuticle of mammalian hair and wool fibers. It is also a significant component of the vernix caseosa, the waxy or cheese-like white substance found coating the skin of newborn human infants.
Mammalian Hair and Wool
In hair and wool, 18-MEA is the primary lipid component of the epicuticle, forming a protective F-layer. This layer is responsible for the hydrophobic and low-friction properties of the hair surface. The concentration of 18-MEA can vary between species and is also affected by environmental factors and cosmetic treatments.
| Source | Method of Analysis | Concentration of 18-MEA | Reference |
| Human Hair | Saponification, GC-MS | 4.3 mg/g of extracted hair (as part of total free fatty acids); 40% of total fatty acids | [1] |
| Wool | Aminolysis, HPLC | 71% of total fatty acid hydroxamates | [2] |
| Holstein Cow Hair | Gas Chromatography | 75.14% Saturated Fatty Acids (SFA), 15.81% Monounsaturated Fatty Acids (MUFA), 9.92% Polyunsaturated Fatty Acids (PUFA) of total lipids | [3] |
| American Black Bear Hair | Chemical Analysis | Highest fat content among studied wild species | [4] |
| Blue Nile Monkey Hair | Chemical Analysis | High fat content | [4] |
| Llama Hair | Chemical Analysis | High fat content | [4] |
| Bactrian Camel Hair | Chemical Analysis | Moderate fat content | [4] |
| Barbary Sheep Hair | Chemical Analysis | Lower fat content | [4] |
Vernix Caseosa
The vernix caseosa is a complex biofilm composed of water, proteins, and lipids. The lipid fraction, which accounts for approximately 10% of the total weight, is rich in branched-chain fatty acids, including 18-MEA.
| Source | Lipid Fraction | Percentage of Branched-Chain Fatty Acids (BCFA) | Reference |
| Human Vernix Caseosa (Term Infants) | Total Lipids | 43.02 ± 1.87% | [5] |
| Human Vernix Caseosa (Preterm Infants) | Total Lipids | 25.29 ± 0.51% | [5] |
Experimental Protocols
The isolation, identification, and quantification of 18-MEA from its natural sources involve a series of chemical and analytical techniques. Below are detailed methodologies for key experiments.
Isolation of Covalently Bound Fatty Acids from Hair/Wool
This protocol is based on the methods that led to the discovery of 18-MEA.
Objective: To release and isolate covalently bound fatty acids from keratin fibers.
Methodology:
-
Solvent Extraction: Thoroughly extract the hair or wool sample with a series of organic solvents of increasing polarity (e.g., hexane (B92381), chloroform, methanol) to remove non-covalently bound surface lipids.
-
Saponification:
-
Incubate the delipidated fibers in a solution of 0.5 M potassium hydroxide (B78521) in 95% ethanol (B145695) at 60°C for 2 hours. This process cleaves the thioester or ester bonds linking 18-MEA to the protein matrix.
-
Alternatively, for a milder cleavage, treat the fibers with a 0.1 M solution of potassium t-butoxide in t-butanol at room temperature.[6]
-
-
Acidification and Extraction:
-
After saponification, acidify the solution to a pH of approximately 3 with hydrochloric acid.
-
Extract the released free fatty acids with a nonpolar solvent such as hexane or diethyl ether.
-
-
Purification: Wash the organic extract with water to remove any remaining salts or impurities. Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the crude fatty acid extract.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the gold standard for the identification and quantification of fatty acids.
Objective: To identify and quantify 18-MEA in the isolated lipid extract.
Methodology:
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Before GC-MS analysis, convert the free fatty acids to their more volatile methyl esters. This is typically achieved by reacting the fatty acid extract with a methylating agent such as boron trifluoride-methanol complex or by acidic methanolysis.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Use a high-resolution capillary column suitable for FAME analysis (e.g., a polar stationary phase like biscyanopropyl polysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial oven temperature of around 100°C, followed by a gradual ramp to approximately 250°C to ensure separation of all FAMEs.
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
-
Identification and Quantification:
-
Identify 18-MEA methyl ester by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum will show a characteristic fragmentation pattern.
-
Quantify the amount of 18-MEA by comparing the peak area of its methyl ester to the peak area of a known amount of an internal standard added to the sample before derivatization.
-
Biological Role and Signaling Pathways
The primary and well-established role of 18-MEA is to provide a hydrophobic and protective barrier on the hair surface. This layer reduces friction between hair fibers, prevents water loss from the cortex, and protects the hair from environmental damage.[7]
While a direct signaling role for 18-MEA has not been extensively characterized, emerging evidence suggests that very-long-chain and branched-chain fatty acids can act as signaling molecules, primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs).
Proposed Signaling Pathway: PPARα Activation
PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. PPARα is highly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and, relevantly, in the skin and hair follicles.[8][9] Long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for PPARα.[10]
It is plausible that 18-MEA, after being released from the hair cuticle or synthesized within the hair follicle, is converted to its coenzyme A thioester, 18-methyl-eicosanoyl-CoA. This molecule could then act as an endogenous ligand for PPARα in the cells of the hair follicle.
Caption: Proposed PPARα signaling pathway activated by 18-MEA.
Activation of PPARα by 18-methyl-eicosanoyl-CoA would lead to the heterodimerization of PPARα with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid transport (e.g., CPT1) and oxidation (e.g., ACOX1), thereby regulating lipid homeostasis within the hair follicle.[11][12] The expression of PPARs in human hair follicles and the observation that PPARα ligands can affect hair follicle survival in culture lend support to this proposed pathway.[8]
Experimental Workflow and Logical Relationships
The study of 18-MEA involves a logical flow of experimental procedures, from isolation to functional analysis. The following diagram illustrates this workflow.
Caption: Experimental workflow for the study of 18-MEA.
Conclusion
This compound stands out as a structurally and functionally significant lipid in mammalian biology. Its discovery was a landmark in understanding the chemical basis of the properties of hair and wool. While its primary role as a key component of the protective lipid layer of the hair cuticle is well-established, the exploration of its potential signaling functions through pathways like PPARα activation opens new avenues for research. This is particularly relevant for the development of novel therapeutic and cosmetic strategies aimed at maintaining and restoring the health and integrity of skin and hair. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the multifaceted roles of this intriguing branched-chain fatty acid.
References
- 1. Integral lipids of human hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cleavage of Integral Surface Lipids of Wool by Aminolysis [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biomimetics through bioconjugation of 16-methylheptadecanoic acid to damaged hair for hair barrier recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Expression of peroxisome proliferator activated receptors (PPARs) in human hair follicles and PPAR alpha involvement in hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peroxisome proliferator-activated receptors (PPARs) in skin health, repair and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of PPARα by Fatty Acid Accumulation Enhances Fatty Acid Degradation and Sulfatide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 18-Methyleicosanoic Acid: Properties, Protocols, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Methyleicosanoic acid (18-MEA) is a branched-chain saturated fatty acid that holds significant interest in various scientific disciplines, particularly in the fields of biochemistry, cosmetics, and materials science. It is a C21 long-chain fatty acid with a methyl group at the 18th position. This unique anteiso-branched structure imparts distinct physical and chemical properties that differentiate it from its straight-chain counterparts. This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and the known biological roles of this compound.
Physical and Chemical Properties
This compound is a white to off-white solid at room temperature. Its branched nature disrupts the close packing of the fatty acid chains, leading to a lower melting point compared to its linear isomer, heneicosanoic acid. The detailed physical and chemical properties are summarized in the tables below.
General and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₄₂O₂ | [1] |
| Molecular Weight | 326.56 g/mol | |
| IUPAC Name | This compound | [1] |
| Synonyms | 18-MEA, Anteisoheneicosanoic acid | [1][2] |
| CAS Number | 36332-93-1 | [2] |
| PubChem CID | 5282602 | [1] |
Physicochemical Data
| Property | Value | Source(s) |
| Melting Point | Approx. 20°C lower than other isomers | [3] |
| Boiling Point | 443.2 ± 13.0 °C (Predicted) | [4] |
| Solubility | DMF: 50 mg/mLDMSO: 30 mg/mLEthanol: 10 mg/mL | [2] |
| LogP | 9.63 | [4] |
| Density | 0.856 ± 0.06 g/cm³ (Predicted) | |
| pKa | 4.99 (Predicted) |
Spectral Data
Detailed experimental spectral data for this compound is not widely published. However, based on the general characteristics of long-chain fatty acids, the following spectral features can be anticipated. An experimental NMR spectrum can be found on the LIPID MAPS database[5].
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show characteristic signals for a long-chain fatty acid. The terminal methyl group of the main chain and the methyl group of the anteiso-branch will appear as triplets and a doublet, respectively, in the upfield region (around 0.8-0.9 ppm). The methylene (B1212753) protons of the long aliphatic chain will produce a large, broad signal around 1.2-1.4 ppm. The methylene group alpha to the carboxylic acid will be deshielded and appear as a triplet around 2.3 ppm. The methine proton at the branch point will be observed as a multiplet.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show a signal for the carboxylic carbon in the downfield region (around 180 ppm). The carbons of the long methylene chain will resonate in the range of 20-35 ppm. The terminal methyl carbons and the methyl carbon of the branch will appear in the upfield region (around 10-20 ppm). The carbon of the methine group at the branch point will have a distinct chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by the absorptions of the carboxylic acid group and the long hydrocarbon chain. A broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid will be present around 1710 cm⁻¹. Strong C-H stretching vibrations from the methylene and methyl groups will be observed in the 2850-2960 cm⁻¹ region. Characteristic C-H bending vibrations for the methylene and methyl groups will appear around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.
Mass Spectrometry
The mass spectrum of this compound, typically analyzed as its methyl ester derivative by GC-MS, will show a molecular ion peak corresponding to the molecular weight of the derivative. The fragmentation pattern will be characterized by a series of losses of methylene units (m/z 14) from the aliphatic chain. A prominent peak corresponding to the McLafferty rearrangement is also expected.
Experimental Protocols
Synthesis of (±)-18-Methyleicosanoic Acid
An improved synthesis of racemic this compound has been described, starting from ω-pentadecalactone[6]. The overall workflow is depicted in the diagram below.
Detailed Methodology:
-
Methanolysis of ω-Pentadecalactone: ω-Pentadecalactone is refluxed in methanol (B129727) with a catalytic amount of p-toluenesulfonic acid to yield methyl 15-hydroxypentadecanoate.
-
Oxidation: The resulting alcohol is oxidized using Dess-Martin periodinane to afford methyl 15-oxopentadecanoate.
-
Wittig Reaction: The keto-ester undergoes a Wittig reaction with sec-butyltriphenylphosphonium bromide (prepared from 2-bromobutane (B33332) and triphenylphosphine) in the presence of a strong base like n-butyllithium to form methyl 18-methyl-14-eicosenoate as a mixture of cis and trans isomers.
-
Hydrogenation: The unsaturated ester is then hydrogenated using hydrogen gas and a palladium on carbon catalyst to give methyl 18-methyleicosanoate.
-
Hydrolysis: Finally, the methyl ester is hydrolyzed using potassium hydroxide (B78521) in an ethanol/water mixture to yield this compound.
Analysis of this compound in Hair Samples by GC-MS
The quantification of 18-MEA in hair is crucial for cosmetic and forensic sciences. A general workflow for its analysis is presented below.
Detailed Methodology:
-
Sample Preparation: Hair samples are thoroughly cleaned to remove external lipids.
-
Hydrolysis: The hair is subjected to alkaline hydrolysis (e.g., using methanolic potassium hydroxide) to cleave the thioester bonds linking 18-MEA to the hair proteins[7].
-
Extraction: The hydrolysate is acidified, and the liberated fatty acids are extracted into an organic solvent such as hexane.
-
Derivatization: The extracted fatty acids are converted to their more volatile methyl esters (FAMEs) using a derivatizing agent like boron trifluoride in methanol (BF₃-Methanol) or trimethylsulfonium (B1222738) hydroxide (TMSH).
-
GC-MS Analysis: The FAMEs are then separated and quantified using a gas chromatograph coupled with a mass spectrometer. An internal standard (e.g., a deuterated fatty acid) is typically used for accurate quantification.
Biological Significance and Signaling Pathways
The primary and most well-documented biological role of this compound is its function as the principal lipid component of the epicuticle of mammalian hair[7]. It is covalently bound, likely via a thioester linkage, to the cysteine residues of the proteins on the outermost surface of the hair cuticle[8].
This layer of 18-MEA imparts a hydrophobic (water-repellent) character to the hair surface, which is crucial for:
-
Reducing friction between hair fibers.
-
Protecting the hair from environmental damage.
-
Maintaining the overall health and appearance of the hair.
To date, there is no significant evidence in the scientific literature to suggest that this compound is directly involved in intracellular signaling pathways in the same manner as other fatty acids like arachidonic acid. Its function appears to be predominantly structural.
The diagram below illustrates the localization and attachment of 18-MEA to the hair cuticle.
Conclusion
This compound is a fascinating branched-chain fatty acid with unique physicochemical properties that are directly linked to its primary biological function. While it may not be a key player in cellular signaling, its role in maintaining the integrity and properties of mammalian hair is of great importance, particularly in the cosmetic and personal care industries. The experimental protocols outlined in this guide provide a foundation for researchers interested in the synthesis, analysis, and further investigation of this intriguing molecule. Future research may yet uncover additional biological roles for 18-MEA and other branched-chain fatty acids.
References
- 1. This compound | C21H42O2 | CID 5282602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | Biochemical Assay Reagents | 36332-93-1 | Invivochem [invivochem.com]
- 5. LIPID MAPS [lipidmaps.org]
- 6. researchgate.net [researchgate.net]
- 7. The role of this compound in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
18-Methyleicosanoic Acid (18-MEA): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
18-Methyleicosanoic acid (18-MEA) is a unique branched-chain saturated fatty acid that plays a crucial role in the structure and function of the mammalian hair fiber. As the primary lipid component covalently bound to the outermost layer of the hair cuticle, the epicuticle, 18-MEA is fundamental in providing the hair surface with its characteristic hydrophobicity and lubricity.[1][2] This technical guide provides an in-depth overview of 18-MEA, including its physicochemical properties, biological significance, and the analytical methods used for its characterization. The guide also details experimental protocols for the analysis and removal of 18-MEA and explores its biosynthesis in the broader context of branched-chain fatty acids. This document is intended to be a valuable resource for researchers in the fields of dermatology, cosmetic science, and drug development who are interested in the biology of the hair follicle and the role of lipids in hair health.
Introduction
Branched-chain fatty acids (BCFAs) are a class of saturated fatty acids characterized by one or more methyl branches on their carbon chain.[3] While found in various biological systems, including bacteria and the vernix caseosa of human infants, one of the most significant roles of a specific BCFA, this compound (18-MEA), is in mammalian hair.[1][3] 18-MEA is the major fatty acid covalently attached to the surface of the hair cuticle, forming a protective lipid layer.[4][5] This layer is responsible for the hydrophobic nature of the hair, reducing friction between hair fibers and protecting the hair from environmental damage.[2][6] The loss of 18-MEA through chemical treatments, such as coloring and permanent waving, or environmental stressors, leads to a more hydrophilic and damaged hair surface.[1][6] Understanding the properties and biological role of 18-MEA is therefore critical for the development of effective hair care products and treatments for hair disorders.
Physicochemical Properties of 18-MEA
18-MEA is a 21-carbon saturated fatty acid with a methyl group at the 18th position. Its unique branched structure imparts specific physicochemical properties that are crucial for its function on the hair surface.
| Property | Value | Reference |
| Molecular Formula | C21H42O2 | [7][8][9] |
| Molecular Weight | 326.56 g/mol | [8][9] |
| IUPAC Name | This compound | [7] |
| Synonyms | 18-MEA, Anteisoheneicosanoic acid | [7][9][10] |
| CAS Number | 36332-93-1 | [7][9] |
| Topological Polar Surface Area | 37.3 Ų | [11] |
| logP | 7.36 | [11] |
| Hydrogen Bond Donors | 1 | [11] |
| Hydrogen Bond Acceptors | 2 | [11] |
| Rotatable Bonds | 18 | [11] |
| Solubility | DMF: 50 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml | [10] |
Biological Significance and Function
The primary biological role of 18-MEA is as the main component of the covalently bound lipid layer on the hair cuticle.[1][5] This layer, often referred to as the F-layer, is essential for maintaining the health and integrity of the hair fiber.[12]
Attachment to the Hair Cuticle
18-MEA is covalently linked to the proteinaceous surface of the epicuticle, the outermost layer of the hair cuticle.[12] The linkage is believed to be a thioester bond with cysteine residues of the cuticular proteins.[5][12][13] This covalent attachment ensures the permanence of this protective lipid layer.
Attachment of 18-MEA to the hair cuticle.
Role in Hair Properties
The presence of the 18-MEA layer imparts several key properties to the hair:
-
Hydrophobicity: The lipid layer creates a hydrophobic surface, which repels water and prevents the hair from becoming waterlogged.[1][6] This is crucial for maintaining the hair's structural integrity and preventing swelling.
-
Lubricity and Reduced Friction: 18-MEA acts as a boundary lubricant, reducing the friction between individual hair fibers.[1][2] This minimizes wear and tear on the cuticle and prevents hair from tangling.[14]
-
Shine and Smoothness: The smooth, ordered layer of 18-MEA contributes to the natural shine and smooth feel of healthy hair.
The removal of 18-MEA leads to a significant increase in the hydrophilicity of the hair surface, as demonstrated by a decrease in the water contact angle.
| Hair Treatment | Advancing Contact Angle (°) | Receding Contact Angle (°) | Reference |
| Untreated Hair | 102.9 ± 4.8 | - | [15] |
| Hair after 18-MEA Removal | 88.0 ± 2.0 | - | [15] |
| Virgin Hair | 88 ± 2 | - | [6] |
| Stripped Hair (18-MEA removed) | 83 ± 2 | - | [6] |
| 1 Hour Bleached Hair | 78 ± 1 | - | [6] |
| 2 Hour Bleached Hair | 77 ± 1 | - | [6] |
Experimental Protocols
A variety of analytical techniques are employed to study 18-MEA on the hair surface. Below are detailed methodologies for some of the key experiments cited in the literature.
Removal of 18-MEA from Hair
A common method for the selective removal of covalently bound 18-MEA for experimental purposes involves treatment with a strong base in a non-aqueous solvent.
Protocol:
-
Immerse hair fibers in a solution of 0.1 M potassium t-butoxide in t-butanol.[15]
-
Incubate for 5 minutes at room temperature with a liquor-to-fiber ratio of 10:1.[15]
-
Rinse the hair thoroughly with t-butanol (twice) to remove the alkali.[15]
-
Finally, rinse with water and allow to air dry.
Workflow for the removal of 18-MEA from hair.
Surface Analysis Techniques
Several surface-sensitive techniques are used to analyze the presence and distribution of 18-MEA on the hair cuticle.
TOF-SIMS is a highly sensitive surface analytical technique used for the semi-quantitative analysis of 18-MEA.
Methodology:
-
Instrumentation: A TOF-SIMS instrument, such as the ION-TOF GmbH TOF-SIMS IV, is used.[1]
-
Primary Ions: 25-keV Bi32+ primary ions in high-current bunched mode are employed for analysis.[1]
-
Analysis Area: A 50 µm × 50 µm area is randomly rastered by the primary ions.[1]
-
Charge Compensation: Low-energy electron flooding is used to compensate for charging on the insulating hair surface.[1]
-
Data Analysis: The amount of 18-MEA is expressed as the relative ion yield of 18-MEA versus the CN- ion yield, which is derived from the hair's protein matrix and used for normalization.[1][14]
XPS is used to determine the elemental composition and chemical states of the hair surface, providing information about the presence of the thioester linkage and its oxidation products.
Methodology:
-
Instrumentation: An XPS instrument, such as the PHI Quantera SXM, equipped with a monochromatized and focused Al Kα X-ray beam is utilized.[1]
-
Analysis: The atomic concentration of sulfur in different oxidation states (S(II) for disulfide/thioester and S(IV) for sulfonate) is measured.[1][16]
-
Data Interpretation: An increase in the S(IV) signal indicates the cleavage of the thioester bond and oxidation of cysteine to cysteic acid, which corresponds to the loss of 18-MEA.[1]
AFM is used to visualize the topography of the hair surface at the nanoscale and to measure frictional properties.
Methodology:
-
Instrumentation: An AFM, such as a Nanoscope III Dimension 3000, is used in tapping mode for topographical imaging and in contact mode for lateral force microscopy (LFM) to measure friction.[15]
-
Probes: Silicon probes are typically used.[15]
-
Imaging: Images are taken of the hair surface before and after the removal of 18-MEA to observe changes in surface morphology and friction. The removal of 18-MEA often leads to an increase in surface friction.[17]
Workflow for the surface analysis of 18-MEA on hair.
Extraction of Covalently Bound Fatty Acids
To quantify the total amount of covalently bound fatty acids, including 18-MEA, a hydrolysis step is required to cleave the thioester bond.
Protocol:
-
Lipid Extraction (Free Lipids): Initially, extract free lipids from the hair by sonication in a series of chloroform:methanol solutions (2:1, 1:1, and 1:2) for 3 hours each, followed by 18:9:1 chloroform:methanol:water for 9 hours.[18]
-
Hydrolysis (Bound Lipids): The delipidized hair is then subjected to alkaline hydrolysis (e.g., using methanolic KOH) to cleave the thioester bonds and release the covalently bound fatty acids.[17]
-
Extraction of Released Fatty Acids: The released fatty acids are then extracted using a suitable solvent system, such as hexane (B92381) or chloroform:methanol.
-
Analysis: The extracted fatty acids are analyzed and quantified using techniques like gas chromatography-mass spectrometry (GC-MS), often after derivatization to their methyl esters.[16]
Biosynthesis of Branched-Chain Fatty Acids
While a specific signaling pathway for 18-MEA has not been elucidated, its biosynthesis is understood within the broader context of branched-chain fatty acid synthesis, which is linked to the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[19] In mammals, fatty acid synthase can elongate the acyl-CoA derivatives of these amino acids (isovaleryl-CoA, 2-methylbutyryl-CoA, and isobutyryl-CoA) to form branched-chain fatty acids.[19]
Biosynthesis of BCFAs from BCAAs.
Conclusion
This compound is a critical component of the human hair fiber, providing a protective, hydrophobic, and lubricating outer layer. Its unique branched structure and covalent attachment to the cuticle are key to its function. The loss of 18-MEA is a significant factor in hair damage, making it a primary target for the development of restorative hair care products. The analytical techniques and experimental protocols outlined in this guide provide a framework for researchers to further investigate the role of 18-MEA in hair health and to evaluate the efficacy of new treatments. While the direct involvement of 18-MEA in cellular signaling pathways remains to be explored, its importance in the material properties of hair is well-established, offering a rich area for further scientific and commercial investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] 18-MEA and hair appearance. | Semantic Scholar [semanticscholar.org]
- 3. Effect of the covalently linked fatty acid 18-MEA on the nanotribology of hair's outermost surface. | Semantic Scholar [semanticscholar.org]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. The role of this compound in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ndsu.edu [ndsu.edu]
- 7. This compound | C21H42O2 | CID 5282602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 18(S)-Methyleicosanoic acid | Others 15 | 340257-50-3 | Invivochem [invivochem.com]
- 9. larodan.com [larodan.com]
- 10. 18-methyl Eicosanoic Acid | CAS 36332-93-1 | Cayman Chemical | Biomol.com [biomol.com]
- 11. LIPID MAPS [lipidmaps.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Biomimetics through bioconjugation of 16-methylheptadecanoic acid to damaged hair for hair barrier recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Prevention of lipid loss from hair by surface and internal modification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of 18-Methyleicosanoic Acid in Hair Fiber Hydrophobicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hydrophobicity of the hair surface is a critical attribute influencing its tactile properties, health, and appearance. This technical guide delves into the pivotal role of 18-methyleicosanoic acid (18-MEA), the primary lipid component responsible for the hydrophobic nature of the hair fiber surface. 18-MEA, a branched-chain fatty acid, is covalently bound to the epicuticle, forming the F-layer that acts as a protective barrier.[1][2][3] This document provides a comprehensive overview of the structure and function of 18-MEA, the impact of its depletion through chemical and environmental insults, and methods for its analysis and potential restoration. Detailed experimental protocols for key analytical techniques are provided, alongside quantitative data summarizing the impact of 18-MEA on hair's surface properties.
Introduction: The Architecture of Hair's Hydrophobicity
The human hair fiber is a complex structure primarily composed of keratin (B1170402) proteins.[4][5] Its outermost layer, the cuticle, consists of overlapping scales that protect the inner cortex.[4][5] The surface of these cuticle cells is covered by a thin, continuous lipid layer known as the epicuticle, with its outermost surface being a monolayer of covalently bound fatty acids.[1][6][7] The predominant fatty acid in this layer is this compound (18-MEA), which is responsible for the natural hydrophobicity of healthy, virgin hair.[2][8][9] This lipid layer is often referred to as the "F-layer."
18-MEA is an unusual anteiso-branched-chain fatty acid.[6] It is covalently attached to the underlying protein matrix of the epicuticle, likely through thioester or ester linkages with cysteine residues.[1][6][10] This robust attachment ensures a persistent hydrophobic shield. The presence of this lipid layer is crucial for several properties of hair, including:
-
Low Friction: The hydrophobic surface reduces the coefficient of friction between hair fibers, contributing to ease of combing and a smooth feel.[6][11]
-
Moisture Repellency: The lipid barrier helps to regulate the absorption and desorption of water, preventing rapid changes in hair's moisture content.
-
Luster and Shine: A smooth, hydrophobic surface reflects light more uniformly, contributing to the hair's natural shine.
Damage to the hair from chemical treatments such as bleaching and coloring, as well as environmental weathering from UV radiation and repeated washing, can lead to the removal of this crucial 18-MEA layer.[3][6][12] The loss of 18-MEA renders the hair surface more hydrophilic, increasing friction, reducing shine, and making the hair more susceptible to further damage.[1][6]
Quantitative Analysis of 18-MEA's Impact on Hair Hydrophobicity
The hydrophobicity of the hair surface is most commonly quantified by measuring the contact angle of a liquid, typically water, on the fiber. A higher contact angle indicates greater hydrophobicity. The removal of 18-MEA leads to a significant decrease in the water contact angle.
Table 1: Water Contact Angles on Human Hair Fibers Under Various Conditions
| Hair Condition | Advancing Contact Angle (°) | Receding Contact Angle (°) | Hysteresis (°) | Reference(s) |
| Virgin Hair | 88 - 103 | 40 - 60 | 28 - 63 | [13][14] |
| Bleached Hair | 77 - 86 | 20 - 40 | 37 - 66 | [4][13][14] |
| 18-MEA Stripped (Methanolic KOH) | 83 | - | - | [13] |
| Bleached & Conditioner Treated | 83.5 | - | - | [13] |
| 18-MEA Replenished (with Cutissential®) | Increased towards virgin hair levels | - | - | [4] |
Note: Contact angle measurements can vary based on the specific methodology (e.g., Wilhelmy balance vs. goniometry), the liquid used, and the heterogeneity of the hair surface.
Table 2: Semi-Quantitative Analysis of 18-MEA on Hair Surface
| Analytical Technique | Principle | Observation | Reference(s) |
| Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) | Mass spectrometry of ions ejected from the surface by a primary ion beam. | Semi-quantitative determination of the relative amount of 18-MEA on the hair surface. A decrease in the 18-MEA signal is observed from the root to the tip of weathered hair. | [6] |
| X-ray Photoelectron Spectroscopy (XPS) | Analysis of the kinetic energy of electrons ejected from the surface upon X-ray irradiation. | Can detect changes in the surface elemental composition, such as the increase in sulfur in the form of sulfonate groups after 18-MEA removal by alkaline treatments. | [1][6] |
Experimental Protocols
Measurement of Hair Fiber Contact Angle by Wilhelmy Balance Method
This method determines the contact angle by measuring the force exerted on a single fiber as it is immersed in or withdrawn from a liquid of known surface tension.
Materials:
-
Single hair fibers
-
Force Tensiometer (e.g., Krüss K100SF)
-
High-purity water (or other test liquid)
-
Solvent for cleaning (e.g., diethyl ether or hexane)
-
Microscope for measuring fiber diameter (optional, for perimeter calculation)
Procedure:
-
Fiber Preparation: A single hair fiber is carefully mounted onto a holder. The fiber should be cleaned with a suitable solvent to remove any surface contaminants and then allowed to air dry.
-
Perimeter Determination: The perimeter of the hair fiber must be accurately determined. This can be done by measuring the fiber's dimensions with a microscope or by using a liquid that completely wets the fiber (e.g., hexane (B92381) or iso-octane), where the contact angle is assumed to be 0°.
-
Measurement: The mounted fiber is attached to a sensitive microbalance. A vessel containing the test liquid is raised at a constant, slow speed (e.g., 0.1 mm/min) to immerse the fiber to a set depth. The force on the fiber is continuously recorded. The liquid is then withdrawn at the same speed.
-
Calculation: The advancing contact angle (during immersion) and receding contact angle (during withdrawal) are calculated using the Wilhelmy equation: F = Pγcos(θ) - ρgAd Where:
-
F is the measured force
-
P is the perimeter of the fiber
-
γ is the surface tension of the liquid
-
θ is the contact angle
-
ρ is the density of the liquid
-
g is the acceleration due to gravity
-
A is the cross-sectional area of the fiber
-
d is the immersion depth
-
Extraction and Analysis of Hair Surface Lipids
This protocol describes a general procedure for the solvent extraction of lipids from the hair surface for subsequent analysis.
Materials:
-
Hair samples
-
Soxhlet extraction apparatus or flasks for solvent immersion
-
Solvents: Diethyl ether, chloroform, methanol
-
Rotary evaporator
-
Analytical balance
-
Chromatography system (TLC, GC-MS)
Procedure:
-
Extraction: Hair samples are weighed and then subjected to solvent extraction. For surface lipids, a brief immersion in a non-polar solvent like diethyl ether is often sufficient.[15] For a more exhaustive extraction of both surface and internal lipids, a series of solvents with increasing polarity may be used (e.g., chloroform:methanol mixtures).[16][17] Extraction can be performed at room temperature with agitation or using a Soxhlet apparatus.
-
Solvent Removal: The solvent containing the extracted lipids is collected and the solvent is removed under reduced pressure using a rotary evaporator.
-
Lipid Quantification: The dried lipid extract is weighed to determine the total lipid content.
-
Lipid Analysis: The extracted lipids can be further analyzed by:
-
Thin-Layer Chromatography (TLC): To separate lipid classes.[18]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify individual fatty acids after derivatization (e.g., to fatty acid methyl esters).
-
Visualization of Key Concepts and Workflows
Diagram 1: Location of 18-MEA on the Hair Fiber
Caption: Location of 18-MEA on the hair fiber.
Diagram 2: Workflow for Hair Hydrophobicity Analysis
Caption: Experimental workflow for hair hydrophobicity analysis.
Diagram 3: Impact of Damage and Restoration on Hair Surface
Caption: Logical relationship of hair surface state.
Conclusion and Future Directions
This compound is unequivocally the key molecule governing the hydrophobicity of the human hair surface. Its presence is fundamental to maintaining the low-friction, moisture-repellent, and lustrous properties of healthy hair. The removal of 18-MEA through common cosmetic treatments and environmental exposure leads to a hydrophilic and damaged hair surface.
For researchers and professionals in drug development and cosmetics, understanding the role of 18-MEA is paramount. The development of technologies aimed at protecting the natural 18-MEA layer or effectively replenishing it on damaged hair is a primary goal in advanced hair care.[4][19][20] Future research should focus on:
-
Elucidating the precise biochemical pathways of 18-MEA synthesis and its covalent attachment to the hair cuticle.
-
Developing more durable methods for the re-application of 18-MEA or its mimics to restore hydrophobicity.[20]
-
Investigating the role of other minor lipid components of the F-layer and their contribution to overall hair health.
The analytical methods outlined in this guide provide a robust framework for assessing the integrity of the hair's lipid barrier and for evaluating the efficacy of new restorative treatments.
References
- 1. The role of this compound in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hair Repair Agents | Technical Information | LION SPECIALTY CHEMICALS CO., LTD. [lion-specialty-chem.co.jp]
- 3. Prevention of hair surface aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. LIPID MAPS [lipidmaps.org]
- 9. k18hairpro.com [k18hairpro.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 13. ndsu.edu [ndsu.edu]
- 14. Coarse-grained molecular models of the surface of hair - Soft Matter (RSC Publishing) DOI:10.1039/D1SM01720A [pubs.rsc.org]
- 15. The extraction, quantification, and nature of hair lipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hptlc-association.org [hptlc-association.org]
- 17. Lipid distribution on ethnic hairs by Fourier transform infrared synchrotron spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of hair lipids and tensile properties as a function of distance from scalp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Deposition of 18-MEA onto alkaline-color-treated weathered hair to form a persistent hydrophobicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Biomimetics through bioconjugation of 16-methylheptadecanoic acid to damaged hair for hair barrier recovery - PMC [pmc.ncbi.nlm.nih.gov]
The Covalent Attachment of 18-MEA to Hair: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
18-Methyleicosanoic acid (18-MEA) is the principal lipid covalently bound to the outermost surface of the hair cuticle, known as the epicuticle. This monomolecular layer, often referred to as the F-layer, is paramount in defining the hydrophobic, low-friction characteristics of healthy, virgin hair. The integrity of this layer is compromised by common cosmetic treatments and environmental stressors, leading to significant changes in hair texture, manageability, and overall health. This technical guide provides an in-depth examination of the covalent bonding of 18-MEA to hair proteins, details the mechanisms of its depletion, presents quantitative data on its loss, and outlines the key experimental protocols used for its analysis and restoration.
The Native Structure and Function of Covalently Bound 18-MEA
This compound is a branched-chain fatty acid that forms a protective, hydrophobic barrier on the hair surface.[1][2] It is covalently attached to the proteinaceous surface of the cuticle cells via a thioester linkage.[3][4] This bond forms between the carboxyl group of 18-MEA and the thiol group of cysteine residues present in the high-sulfur proteins of the epicuticle.[3][4] This structure creates a durable, non-staining, continuous layer that is responsible for the natural water-repellency and smooth feel of undamaged hair.[4][5] The anteiso-methyl branch of the 18-MEA molecule is crucial, as it provides fluidity to the lipid layer, which reduces surface friction and facilitates the spreading of natural sebum.[6][7]
Mechanisms of Depletion and Quantitative Impact
The thioester bond linking 18-MEA to the hair protein is susceptible to cleavage under alkaline and oxidative conditions.[8][9] Cosmetic treatments such as bleaching, permanent waving, and coloring, which typically involve high pH and oxidizing agents (e.g., hydrogen peroxide, ammonium (B1175870) persulfate), readily break this bond.[6][10][11] This process removes the covalently bound lipid, transforming the hair surface from hydrophobic to hydrophilic.[4][5] Ultraviolet (UV) radiation from sun exposure also causes significant degradation and loss of 18-MEA.[12][13][14]
Data Presentation
The following tables summarize the quantitative loss of 18-MEA due to various damaging treatments.
Table 1: Impact of Chemical Treatments on Surface 18-MEA
| Treatment Type | Number of Treatments | Approximate 18-MEA Removal | Data Source(s) |
|---|---|---|---|
| Bleaching | 1 | > 80% | [9][10][15] |
| Bleaching | 3 | Nearly complete removal | [15] |
| Coloring | > 2 times per year | Drastic decrease | [16] |
| Alkaline Hydrolysis | N/A (Lab procedure) | Readily removes lipids |[8][17] |
Table 2: Impact of Environmental and Natural Factors on Surface 18-MEA
| Factor | Exposure/Condition | Approximate 18-MEA Removal | Data Source(s) |
|---|---|---|---|
| UV Radiation | Equivalent to 3 summer months | > 90% | [13][15] |
| Weathering/Aging | 40 cm from hair root (virgin hair) | > 80% |[16] |
References
- 1. k18hairpro.com [k18hairpro.com]
- 2. LIPID MAPS [lipidmaps.org]
- 3. researchgate.net [researchgate.net]
- 4. The role of this compound in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dermatologytimes.com [dermatologytimes.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 9. Utilizing Lipid Bond Technology With Molecular Lipid Complex to Provide Lipid Treatment for Damaged Hair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Science Behind Hair Bleaching | Britannica [britannica.com]
- 12. mdpi.com [mdpi.com]
- 13. UV and visible light exposure to hair leads to widespread changes in the hair lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. triprinceton.org [triprinceton.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
Self-Assembly Properties of 18-Methyleicosanoic Acid Monolayers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Methyleicosanoic acid (18-MEA) is a branched-chain fatty acid of significant interest due to its unique self-assembly properties at interfaces. It is the primary lipid component covalently bound to the outermost surface of the hair cuticle, known as the epicuticle, where it contributes to the hair's hydrophobicity and protective barrier.[1][2][3] The presence of a methyl branch at the 18th position of the eicosanoic acid chain introduces steric hindrance that disrupts the close packing typically observed in straight-chain fatty acid monolayers.[1][4] This disruption leads to the formation of complex, three-dimensional nanodomains and unique phase behavior, making 18-MEA a fascinating subject for studies in surface science, biomaterials, and drug delivery.[1][5] Understanding and controlling the self-assembly of 18-MEA monolayers can pave the way for the development of novel biomimetic surfaces, encapsulation systems, and targeted drug delivery vehicles. This technical guide provides an in-depth overview of the self-assembly properties of 18-MEA monolayers, including quantitative data, detailed experimental protocols, and visualizations of experimental workflows.
Data Presentation: Quantitative Properties of 18-MEA Monolayers
The self-assembly of 18-MEA at the air-water interface is characterized by specific thermodynamic and morphological parameters. The following tables summarize key quantitative data from surface pressure-area isotherm, atomic force microscopy (AFM), and X-ray reflectivity (XRR) studies.
| Parameter | Value | Subphase Conditions | Reference |
| Collapse Pressure (πc) | ~45 mN/m | 0.1 mM Cd²+ at pH 6.0 | [1] |
| Lift-off Area | Larger than straight-chain analogue (Eicosanoic Acid) | 0.1 mM Cd²+ at pH 6.0 | [1] |
Table 1: Surface Pressure-Area Isotherm Data for 18-MEA Monolayers. The collapse pressure indicates the point at which the monolayer can no longer withstand compression and begins to form three-dimensional structures. The lift-off area is the molecular area at which a significant increase in surface pressure is first observed.
| Parameter | Value | Deposition Pressure | Reference |
| Domain Morphology | Monodisperse nanodomains | 20 mN/m | [5] |
| Domain Height Difference | ~0.7 nm (between liquid-expanded and liquid-condensed-like regions) | 35 mN/m | [6] |
Table 2: Atomic Force Microscopy (AFM) Data for 18-MEA Monolayers. AFM provides direct visualization of the monolayer morphology after transfer to a solid substrate, revealing the size and height of the self-assembled domains.
| Parameter | Value | Conditions | Reference |
| Monolayer Thickness | ~2.01-2.64 nm | Molecular dynamics simulations | [2] |
| Packing Density | 0.21 - 0.37 nm²/molecule | Molecular dynamics simulations | [2] |
Table 3: X-ray Reflectivity (XRR) and Simulation Data for 18-MEA Monolayers. XRR is a powerful technique for determining the thickness and electron density profile of thin films at interfaces. Molecular dynamics simulations provide complementary insights into the molecular arrangement and packing.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines the key experimental protocols for studying 18-MEA monolayers.
Langmuir-Blodgett (LB) Trough for Monolayer Formation and Isotherm Measurement
The Langmuir-Blodgett technique is fundamental for forming and characterizing insoluble monolayers at the air-liquid interface.
Materials:
-
This compound (>99% purity)
-
Chloroform (B151607) (spectroscopic grade)
-
Ultrapure water (resistivity > 18 MΩ·cm)
-
Subphase additives as required (e.g., CdCl₂, NaCl)
-
Langmuir-Blodgett trough system equipped with a Wilhelmy plate pressure sensor and movable barriers.
Procedure:
-
Trough Preparation: Thoroughly clean the Langmuir trough and barriers with a suitable solvent (e.g., chloroform followed by ethanol) and then rinse extensively with ultrapure water. Fill the trough with ultrapure water or the desired subphase.
-
Surface Cleaning: Aspirate the surface of the subphase to remove any contaminants until the surface pressure reading is stable and close to zero upon compression.
-
Spreading Solution: Prepare a solution of 18-MEA in chloroform at a concentration of approximately 1 mg/mL.
-
Monolayer Spreading: Using a microsyringe, carefully deposit small droplets of the 18-MEA solution onto the subphase surface. Allow at least 15-20 minutes for the solvent to evaporate completely.
-
Isotherm Measurement: Compress the monolayer at a constant rate (e.g., 5-10 mm/min) using the movable barriers. Simultaneously, record the surface pressure as a function of the mean molecular area. The resulting plot is the surface pressure-area (π-A) isotherm.
-
Monolayer Deposition (for AFM/XRR): Once the desired surface pressure is reached, a solid substrate (e.g., freshly cleaved mica, silicon wafer) can be vertically dipped and withdrawn through the monolayer to transfer the film. The dipping speed should be slow and controlled (e.g., 2-5 mm/min).
Atomic Force Microscopy (AFM) for Morphological Characterization
AFM allows for the visualization of the monolayer's surface topography with nanoscale resolution.
Materials:
-
18-MEA monolayer deposited on a smooth substrate (e.g., mica)
-
Atomic Force Microscope
-
AFM cantilevers suitable for imaging in air or liquid (e.g., silicon nitride tips)
Procedure:
-
Sample Mounting: Secure the substrate with the deposited 18-MEA monolayer onto the AFM sample stage.
-
Cantilever Installation and Alignment: Mount a new cantilever in the AFM head and align the laser onto the photodetector.
-
Imaging Mode Selection: Choose an appropriate imaging mode. Tapping mode (intermittent contact mode) is often preferred for soft organic films to minimize sample damage.
-
Imaging Parameters Optimization:
-
Scan Size: Start with a larger scan size (e.g., 5 µm x 5 µm) to locate areas of interest and then zoom in for higher resolution images.
-
Scan Rate: Begin with a moderate scan rate (e.g., 1 Hz) and adjust as needed to balance image quality and acquisition time.
-
Setpoint: Adjust the tapping amplitude setpoint to the lowest possible value that maintains stable imaging to minimize tip-sample interaction forces.
-
Gains: Optimize the integral and proportional gains to ensure accurate tracking of the surface topography.
-
-
Image Acquisition: Acquire topography and phase images. The height information from the topography image provides direct measurement of domain heights, while the phase image can reveal differences in material properties.
-
Image Analysis: Use AFM analysis software to measure domain dimensions (height, diameter, and spacing) and surface roughness.
X-ray Reflectivity (XRR) for Thickness and Density Profiling
XRR is a non-destructive technique used to determine the thickness, roughness, and electron density of thin films.
Materials:
-
18-MEA monolayer deposited on a flat, low-roughness substrate (e.g., silicon wafer)
-
X-ray reflectometer with a highly collimated X-ray source (e.g., synchrotron or rotating anode)
Procedure:
-
Sample Alignment: Mount the sample on the reflectometer stage and carefully align it with respect to the incident X-ray beam.
-
Reflectivity Scan: Perform a specular reflectivity scan by measuring the reflected X-ray intensity as a function of the grazing incidence angle (θ). The scan typically ranges from very small angles (near 0°) to a few degrees.
-
Data Reduction: The raw data is corrected for background scattering and normalized to the incident beam intensity to obtain the reflectivity profile (R vs. q, where q = (4π/λ)sin(θ)).
-
Data Modeling and Fitting: The experimental reflectivity curve is fitted to a theoretical model based on the Parratt formalism or the distorted-wave Born approximation (DWBA). The model typically consists of a series of layers, each defined by its thickness, electron density (related to its chemical composition and packing), and interfacial roughness.
-
Parameter Extraction: The fitting process yields the best-fit values for the thickness, density, and roughness of the 18-MEA monolayer and any interfacial layers.
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental procedures.
Caption: Workflow for 18-MEA monolayer formation and characterization using a Langmuir-Blodgett trough.
Caption: Workflow for Atomic Force Microscopy (AFM) analysis of 18-MEA monolayers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Supported Lipid Bilayers for Atomic Force Microscopy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 18-Methyleicosanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the chemical synthesis of 18-Methyleicosanoic acid (18-MEA), a branched-chain fatty acid of significant interest in various research fields, including cosmetics and biomedicine. 18-MEA is a major lipid component of the hair cuticle, contributing to its hydrophobicity and protective properties[1][2][3][4]. The following protocols are based on an improved synthetic method described by Cundy and Gurr, which offers good yields and utilizes readily available starting materials[5].
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value | Reference |
| IUPAC Name | This compound | [6] |
| Synonyms | 18-MEA, Anteisoheneicosanoic acid | [1][2][6] |
| Molecular Formula | C₂₁H₄₂O₂ | [1][6][7] |
| Molecular Weight | 326.6 g/mol | [1][6] |
| CAS Number | 36332-93-1 | [1][7] |
| Appearance | Crystalline solid | [1] |
| Purity | >95% | [1] |
| Solubility | DMF: 50 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml | [1][2] |
| Storage | -20°C | [1] |
Synthesis Protocol
The synthesis of this compound is achieved through a multi-step process starting from ω-cyclopentadecalactone. The overall workflow is depicted in the diagram below, followed by detailed experimental protocols for each step.
Figure 1: Synthetic workflow for this compound.
Experimental Protocols
The following are detailed experimental procedures for each step in the synthesis of this compound[5].
Step 1: Synthesis of Methyl 15-hydroxypentadecanoate
-
A mixture of ω-cyclopentadecalactone (22.7 g, 0.093 mol) and p-toluenesulfonic acid monohydrate (0.60 g, 0.003 mol) in methanol (700 mL) is heated at reflux for 24 hours.
-
The reaction mixture is then poured into water (800 mL) and extracted with chloroform (B151607) (3 x 800 mL).
-
The combined organic extracts are washed with saturated aqueous NaHCO₃ (2 x 800 mL) and brine (2 x 800 mL).
-
The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure to yield methyl 15-hydroxypentadecanoate as a white solid.
| Product | Yield | Melting Point |
| Methyl 15-hydroxypentadecanoate | 99% | 50-51°C |
Step 2: Synthesis of Methyl 15-oxopentadecanoate
Note: This step in the cited literature uses an alternative oxidation method. The protocol here is based on the commonly used Dess-Martin periodinane for selective alcohol oxidation, which is an environmentally more friendly alternative to chromium-based oxidants mentioned in the background of the source paper.
-
To a solution of methyl 15-hydroxypentadecanoate (25.3 g, 0.093 mol) in dichloromethane (B109758) (DCM, 500 mL), add Dess-Martin periodinane (43.4 g, 0.102 mol) portion-wise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (200 mL).
-
Separate the layers and extract the aqueous layer with DCM (2 x 100 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ (2 x 200 mL) and brine (200 mL).
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography.
Step 3: Synthesis of Methyl 18-methyleicos-15-enoate (Wittig Reaction)
-
Prepare the Wittig reagent, (2-methylbutyl)triphenylphosphonium bromide, from 1-bromo-2-methylbutane (B81432) and triphenylphosphine.
-
To a suspension of (2-methylbutyl)triphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF), add a solution of sodium hexamethyldisilazide (NaHMDS) at -78°C to generate the ylide.
-
Add a solution of methyl 15-oxopentadecanoate in THF to the ylide solution and stir the reaction mixture at room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over MgSO₄.
-
After filtration and concentration, purify the crude product by silica gel column chromatography.
Step 4: Synthesis of Methyl 18-methyleicosanoate (Hydrogenation)
-
A suspension of Raney nickel catalyst (50% solution in H₂O, 1.52 g) and methyl 18-methyleicos-15-enoate (3.8 g, 11.2 mmol) in methanol (100 mL) is shaken under 45 psi of hydrogen gas at room temperature for 17 hours.
-
The mixture is filtered to remove the catalyst, and the catalyst is rinsed with 5% water in ethanol.
-
The combined filtrates are concentrated under reduced pressure.
-
The residue is passed through a short plug of silica, eluting with chloroform, to afford methyl 18-methyleicosanoate as a colorless oil.
| Product | Yield | Boiling Point |
| Methyl 18-methyleicosanoate | 96% | 150°C @ 0.1 mmHg |
Step 5: Synthesis of this compound (Hydrolysis)
-
A solution of methyl 18-methyleicosanoate (3.7 g, 11 mmol) in 7% ethanolic KOH (50 mL, 60 mmol) is stirred at room temperature for 17 hours.
-
Water (200 mL) is added, and the mixture is concentrated in vacuo to remove most of the ethanol.
-
The aqueous solution is acidified with concentrated HCl and extracted with DCM (3 x 200 mL).
-
The combined organic extracts are washed with water, dried over MgSO₄, filtered, and concentrated to give the crude product.
-
Recrystallization from acetone (B3395972) affords this compound as a white solid.
| Product | Yield | Melting Point |
| This compound | 85% | 40-41°C |
Characterization Data
The final product and intermediates should be characterized using standard analytical techniques to confirm their identity and purity.
| Compound | ¹H NMR (200 MHz, CDCl₃) δ | ¹³C NMR (50 MHz, CDCl₃) δ |
| Methyl 18-methyleicosanoate | 3.66 (s, 3H, OCH₃), 2.30 (t, 2H, CH₂COO), 1.61 (m, 2H), 1.24 (bs, 31H), 0.87-0.81 (m, 6H, 2 x CH₃) | 174.3, 51.4, 36.6, 34.4, 34.1, 30.0, 29.7, 29.64, 29.59, 29.54, 29.49, 29.45, 29.40, 29.3, 29.2, 29.1, 27.1, 25.0, 19.2, 11.4 |
| This compound | 2.34 (t, 2H, CH₂COOH), 1.62 (m, 2H), 1.25 (bs, 31H), 0.87-0.81 (m, 6H, 2 x CH₃) | 180.1, 36.6, 34.4, 34.1, 30.0, 29.7, 29.64, 29.59, 29.54, 29.49, 29.45, 29.40, 29.3, 29.2, 29.1, 27.1, 25.0, 19.2, 11.4 |
Note: The provided NMR data is based on the information from the cited literature[5]. It is recommended to perform independent analysis for verification.
Significance and Applications
This compound is a crucial component of the outer layer of the hair epicuticle, providing a hydrophobic surface that acts as a boundary lubricant[1][3][8]. Its presence is vital for maintaining healthy hair properties. Research into 18-MEA is significant for the development of advanced hair care products designed to restore the natural lipid layer of damaged hair[2][3][8]. The synthetic protocol detailed here provides a reliable method for obtaining this compound for such research purposes.
Figure 2: Logical relationship of 18-MEA's role and application.
References
- 1. 18-methyl Eicosanoic Acid | CAS 36332-93-1 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The role of this compound in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound | C21H42O2 | CID 5282602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. guidechem.com [guidechem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 18-Methyleicosanoic Acid (18-MEA) in Hair
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Methyleicosanoic acid (18-MEA) is a branched-chain fatty acid that is the primary lipid component covalently bound to the outermost surface of the hair cuticle, known as the epicuticle.[1][2][3] This monomolecular layer is responsible for the hydrophobic nature of virgin hair, acting as a natural lubricant to reduce friction between hair fibers and protecting the hair from environmental damage.[1][4][5] Chemical treatments such as bleaching, permanent waving, and coloring, as well as environmental factors like UV radiation, can strip this crucial lipid layer, leading to a hydrophilic, damaged, and brittle hair surface.[6][7][8]
The quantification of 18-MEA is therefore of significant interest in the fields of cosmetic science, dermatology, and product development to assess hair damage, substantiate claims of hair repair products, and understand the fundamental biology of hair. These application notes provide detailed protocols for the quantification of 18-MEA in hair using various analytical techniques.
Analytical Techniques Overview
Several analytical techniques can be employed for the quantification and characterization of 18-MEA in hair. These methods vary in their sensitivity, specificity, and the type of information they provide (surface-specific vs. bulk quantification).
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the quantitative analysis of fatty acids. It requires extraction of the lipids from the hair, followed by derivatization to increase their volatility.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and specificity for the analysis of a wide range of lipids. It may or may not require derivatization.
-
Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS): A highly surface-sensitive technique that provides semi-quantitative information about the molecular composition of the outermost layer of the hair.[1][8][9]
-
X-ray Photoelectron Spectroscopy (XPS): Another surface-sensitive technique that provides elemental and chemical state information about the hair surface. It can be used to indirectly assess the removal of 18-MEA by monitoring the chemical state of sulfur.[8][10]
Quantitative Data Summary
The following tables summarize quantitative and semi-quantitative data for 18-MEA in hair as reported in the literature.
Table 1: Quantitative Analysis of 18-MEA in Hair
| Analytical Technique | Sample Type | 18-MEA Concentration | Reference |
| Alkaline Hydrolysis & GC | Mammalian Hair | 38.4-47.6% of total fatty acids | [3] |
| Alkaline Hydrolysis & GC | Mammalian Hair | Total fatty acids: 2.3-4.0 mg/g | [3] |
Table 2: Semi-Quantitative Surface Analysis of 18-MEA by TOF-SIMS
| Hair Condition | Relative 18-MEA Amount (Ion Yield Ratio) | Reference |
| Untreated Japanese Hair (Root) | High | [1][11] |
| Bleached Hair | Low / Absent | [1][11] |
| Bleached and Weathered Hair | Very Low / Absent | [1][11] |
Experimental Protocols
Protocol 1: Quantitative Analysis of 18-MEA by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol details the extraction of total fatty acids from hair via alkaline hydrolysis, followed by derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis.
1. Materials and Reagents:
-
Hair samples
-
Dichloromethane, Hexane (B92381), Methanol (HPLC grade)
-
Potassium hydroxide (B78521) (KOH)
-
Hydrochloric acid (HCl)
-
Boron trifluoride-methanol (BF3-methanol) solution (14% w/v) or Boron trichloride-methanol (BCl3-methanol) solution (12% w/w)[6]
-
Anhydrous sodium sulfate
-
Internal standard (e.g., heptadecanoic acid)
-
Glassware: screw-cap test tubes, centrifuge tubes, pipettes
-
Equipment: Analytical balance, vortex mixer, centrifuge, heating block or water bath, GC-MS system
2. Sample Preparation and Lipid Extraction (Alkaline Hydrolysis):
-
Wash hair samples with a mild surfactant solution to remove external contaminants, followed by rinsing with deionized water and then a final rinse with dichloromethane. Allow the hair to air dry completely.
-
Cut the clean, dry hair into small segments (approx. 1-2 mm).
-
Weigh accurately about 20-50 mg of hair into a screw-cap glass test tube.
-
Add a known amount of internal standard.
-
Add 2 mL of 0.5 M methanolic KOH.
-
Seal the tube and heat at 80°C for 2 hours to hydrolyze the ester and thioester bonds, releasing the covalently bound 18-MEA.[12]
-
Cool the tube to room temperature.
-
Acidify the mixture to a pH of approximately 1-2 by adding 1 M HCl. This protonates the fatty acid salts to their free acid form.
-
Extract the free fatty acids by adding 2 mL of hexane, vortexing for 1 minute, and centrifuging at 2000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean test tube.
-
Repeat the extraction (steps 9-10) two more times and combine the hexane extracts.
-
Dry the combined hexane extract over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen.
3. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 2 mL of BF3-methanol solution.[6][13]
-
Seal the tube and heat at 60°C for 10 minutes.[6]
-
Cool the tube to room temperature.
-
Add 1 mL of deionized water and 1 mL of hexane.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.[6]
-
Centrifuge at 2000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
4. GC-MS Analysis:
-
GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 10 minutes.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 50-550.
-
Quantification: Use selected ion monitoring (SIM) mode for higher sensitivity and specificity. Monitor characteristic ions for the methyl ester of 18-MEA and the internal standard.
Protocol 2: Quantitative Analysis of 18-MEA by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol outlines a method for 18-MEA quantification using LC-MS/MS, which may offer higher sensitivity.
1. Materials and Reagents:
-
As listed in Protocol 1.
-
Acetonitrile, Formic acid (LC-MS grade)
-
LC-MS/MS system
2. Sample Preparation and Lipid Extraction:
-
Follow steps 1-13 of the "Sample Preparation and Lipid Extraction" section in Protocol 1 to obtain the dried free fatty acid extract.
-
Reconstitute the dried extract in 1 mL of a methanol/acetonitrile mixture (50:50, v/v).[14]
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.
3. LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 18-MEA from other fatty acids (e.g., start with 60% B, ramp to 99% B over 10 minutes, hold for 5 minutes, then re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Ionization: Electrospray ionization (ESI) in negative ion mode.
-
MS Analysis: Multiple Reaction Monitoring (MRM) for quantification.
-
Precursor Ion: [M-H]⁻ for 18-MEA (m/z 325.3).
-
Product Ions: Select characteristic fragment ions for quantification and confirmation.
-
Protocol 3: Semi-Quantitative Surface Analysis by Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS)
This protocol provides a general workflow for the surface analysis of 18-MEA. Specific parameters will be instrument-dependent.
1. Sample Preparation:
-
Mount a single hair fiber on a sample holder using double-sided tape, ensuring the area of interest is exposed.
-
The hair should not be washed with solvents to preserve the surface lipids. If necessary, gentle rinsing with deionized water can be performed to remove loose debris.
2. TOF-SIMS Analysis:
-
Primary Ion Source: Bi3+ or similar cluster ion source.
-
Analysis Mode: High mass resolution mode.
-
Analysis Area: Typically 50 x 50 µm to 200 x 200 µm.
-
Charge Compensation: Use a low-energy electron flood gun for insulating samples like hair.
-
Data Acquisition: Acquire spectra in both positive and negative ion modes. 18-MEA is often detected as a deprotonated molecule [M-H]⁻ in negative ion mode.
-
Quantification: The amount of 18-MEA is expressed as the relative ion yield of the 18-MEA characteristic peak versus a characteristic peak from the hair protein matrix (e.g., CN⁻).[1][11]
Visualizations
Caption: Workflow for 18-MEA quantification by GC-MS.
Caption: Workflow for 18-MEA quantification by LC-MS/MS.
Caption: Relationship between hair sample, processing, and analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Integral lipids of mammalian hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The extraction, quantification, and nature of hair lipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 7. Biomimetics through bioconjugation of 16-methylheptadecanoic acid to damaged hair for hair barrier recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural analysis of the outermost hair surface using TOF-SIMS with gas cluster ion beam sputtering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Derivatization techniques for free fatty acids by GC [restek.com]
- 11. mdpi.com [mdpi.com]
- 12. When to use Acid Hydrolysis,when to use Alkaline Hydrolysis - Chromatography Forum [chromforum.org]
- 13. Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter | MDPI [mdpi.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the GC-MS Analysis of 18-Methyleicosanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Methyleicosanoic acid (18-MEA) is a long-chain, branched fatty acid that is a major lipid component of the epicuticle of human hair.[1][2][3] It is covalently bound to the hair's surface proteins and is crucial for maintaining the hydrophobicity and low friction of the hair fibers.[3] The analysis and quantification of 18-MEA are of significant interest in cosmetic science, dermatology, and forensic analysis.
Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of fatty acids.[4][5] Due to the low volatility of free fatty acids, a derivatization step is necessary to convert them into more volatile esters, typically fatty acid methyl esters (FAMEs), prior to GC-MS analysis. This document provides detailed protocols for the extraction, derivatization, and GC-MS analysis of 18-MEA from hair samples.
Experimental Protocols
Extraction of Lipids from Hair
This protocol describes the extraction of both surface and bound lipids from hair samples.
Materials:
-
Hair sample
-
Dichloromethane
-
Potassium hydroxide (B78521) (KOH)
-
Deionized water
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Wash the hair sample with a mild detergent solution to remove external contaminants, then rinse thoroughly with deionized water and dry completely.
-
Cut the hair sample into small segments (approximately 1-3 mm).
-
To extract surface lipids, immerse the hair sample in a 2:1 (v/v) mixture of dichloromethane:methanol and vortex for 10 minutes.
-
Centrifuge the sample and collect the supernatant. Repeat the extraction twice more and combine the supernatants.
-
To extract the covalently bound 18-MEA, the remaining hair sample is subjected to alkaline hydrolysis. Add a 2 M solution of KOH in methanol to the hair sample.
-
Incubate the mixture at 60°C for 1 hour to cleave the ester or thioester bonds linking 18-MEA to the hair proteins.
-
After cooling, acidify the mixture with hydrochloric acid to a pH of approximately 3-4.
-
Extract the liberated fatty acids by adding hexane and vortexing vigorously.
-
Centrifuge to separate the phases and collect the upper hexane layer containing the fatty acids. Repeat the hexane extraction twice more and combine the extracts.
-
Evaporate the solvent from the combined extracts under a stream of nitrogen or using a rotary evaporator.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol describes the conversion of the extracted fatty acids to their corresponding methyl esters.
Materials:
-
Dried lipid extract from section 2.1
-
BF3-Methanol solution (14% w/v) or 5% HCl in methanol
-
Hexane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
-
GC vials
Procedure:
-
To the dried lipid extract, add 2 mL of 14% BF3-Methanol solution.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of deionized water and 2 mL of hexane.
-
Vortex vigorously for 2 minutes to extract the FAMEs into the hexane layer.
-
Centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane extract to a GC vial for analysis.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of FAMEs. Instrument conditions should be optimized for the specific instrument and column used.
Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Oven Program | Initial temperature 120°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Mode | Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM) |
Expected Results for this compound Methyl Ester
-
Molecular Weight: 340.6 g/mol
-
Retention Time: The retention time will vary depending on the specific GC conditions. As a branched-chain fatty acid, 18-MEA methyl ester is expected to elute slightly earlier than its straight-chain isomer, methyl heneicosanoate (C21:0).
-
Mass Spectrum: The electron ionization mass spectrum of the methyl ester of 18-MEA is expected to show a molecular ion peak (M+) at m/z 340. The fragmentation pattern for anteiso-branched FAMEs is characterized by prominent ions resulting from cleavage on either side of the methyl branch. For 18-MEA methyl ester, these characteristic ions would be:
-
[M-29]+ at m/z 311: Corresponding to the loss of an ethyl group (-CH2CH3).
-
[M-57]+ at m/z 283: Corresponding to the loss of a butyl group (-CH2CH2CH3). Other significant fragments common to FAMEs include m/z 74 (McLafferty rearrangement) and m/z 87.
-
Quantitative Analysis
For quantitative analysis, an internal standard should be added to the sample prior to extraction. A suitable internal standard would be a fatty acid not naturally present in the sample, such as heptadecanoic acid (C17:0) or nonadecanoic acid (C19:0).
Calibration
A calibration curve should be prepared using a certified standard of this compound. The standard should be subjected to the same derivatization procedure as the samples.
Data Presentation
The following tables summarize the expected quantitative data for a validated GC-MS method for 18-MEA. The values presented are for illustrative purposes and should be determined experimentally.
Table 1: Retention Time and Mass Spectral Data for 18-MEA Methyl Ester
| Compound | Retention Time (min) | Molecular Ion (m/z) | Characteristic Fragment Ions (m/z) |
| 18-MEA Methyl Ester | To be determined | 340 | 311, 283, 87, 74 |
| Internal Standard (e.g., C17:0-ME) | To be determined | 298 | 269, 87, 74 |
Table 2: Typical Method Validation Parameters for 18-MEA Quantification
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.05 ng/mg of hair |
| Limit of Quantification (LOQ) | 0.15 ng/mg of hair |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Visualizations
References
- 1. LIPID MAPS [lipidmaps.org]
- 2. The role of this compound in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of Hair Surface: Importance of 18-MEA and Epicuticle [mdpi.com]
- 4. Gas chromatographic analysis of fatty acids of human hair lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: XPS Analysis of 18-Methyleicosanoic Acid (18-MEA) on Surfaces
Introduction
18-Methyleicosanoic acid (18-MEA) is a branched-chain fatty acid that forms the outermost lipid layer of the hair cuticle, playing a crucial role in providing a hydrophobic and protective barrier.[1] Its presence and integrity are vital for hair health, influencing properties such as friction, shine, and moisture retention. Beyond hair, the unique properties of 18-MEA make it a molecule of interest for surface modification in biomaterials and drug delivery systems. X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique ideal for the chemical characterization of thin organic films like 18-MEA on various substrates.[2][3] This application note provides a comprehensive guide to the analysis of 18-MEA on surfaces using XPS, including detailed experimental protocols, data analysis, and interpretation.
Principles of XPS for 18-MEA Analysis
XPS provides quantitative information about the elemental composition and chemical states of the top few nanometers of a material's surface.[2] When analyzing an 18-MEA layer, XPS can be used to:
-
Confirm the presence and purity of the 18-MEA layer: By identifying the elemental signatures of carbon and oxygen in their expected stoichiometric ratios.
-
Determine the chemical bonding states: High-resolution spectra of the Carbon 1s (C1s) and Oxygen 1s (O1s) regions reveal the different functional groups within the 18-MEA molecule, such as the hydrocarbon chain (C-C, C-H), the carbon adjacent to the carboxyl group (C-COOH), and the carboxyl group itself (C=O, O-H).
-
Quantify the surface coverage and layer thickness: By analyzing the attenuation of the substrate signal by the 18-MEA overlayer.
-
Investigate molecular orientation: Angle-Resolved XPS (ARXPS) can provide insights into the orientation of the 18-MEA molecules on the surface.[4]
Data Presentation: Quantitative Analysis of Fatty Acid Monolayers
The following tables present representative quantitative data for a long-chain fatty acid monolayer (stearic acid, a close structural analog to 18-MEA) on a silicon wafer, which can be expected to be similar for an 18-MEA monolayer.
Table 1: Elemental Composition of a Stearic Acid Monolayer on a Silicon Wafer
| Element | Binding Energy (eV) | Atomic Concentration (%) |
| C 1s | ~285.0 | 72.5 |
| O 1s | ~532.5 | 27.5 |
| Si 2p | ~99.0 | (Substrate Signal) |
Note: Atomic concentrations are calculated from the integrated peak areas in the XPS survey spectrum, corrected by relative sensitivity factors. The presence of adventitious carbon contamination should be considered.
Table 2: High-Resolution C1s Peak Deconvolution for a Stearic Acid Monolayer
| Component | Binding Energy (eV) | Assignment | Relative Area (%) |
| C1 | ~284.8 | C-C, C-H (aliphatic chain) | 88.9 |
| C2 | ~285.5 | C-COOH | 5.6 |
| C3 | ~289.0 | C =O in COOH | 5.5 |
Table 3: High-Resolution O1s Peak Deconvolution for a Stearic Acid Monolayer
| Component | Binding Energy (eV) | Assignment | Relative Area (%) |
| O1 | ~532.0 | C=O in COOH | 50.0 |
| O2 | ~533.5 | C-O H in COOH | 50.0 |
Experimental Protocols
This section provides detailed protocols for the preparation and XPS analysis of 18-MEA layers on solid substrates.
Protocol for Preparation of an 18-MEA Monolayer by Langmuir-Blodgett Deposition
The Langmuir-Blodgett (LB) technique allows for the formation of highly ordered monomolecular films.[2][5][6]
Materials:
-
This compound (18-MEA)
-
Chloroform (B151607) (spectroscopic grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Substrate (e.g., silicon wafer, gold-coated mica)
-
Langmuir-Blodgett trough system
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate to ensure a hydrophilic surface. For silicon wafers, a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) treatment followed by extensive rinsing with ultrapure water is effective. For gold surfaces, UV-ozone cleaning or rinsing with ethanol (B145695) and water is recommended.
-
Spreading Solution Preparation: Prepare a dilute solution of 18-MEA in chloroform (e.g., 1 mg/mL).
-
Monolayer Formation:
-
Fill the LB trough with ultrapure water.
-
Carefully spread the 18-MEA solution onto the water surface drop by drop, allowing the chloroform to evaporate.
-
Leave the film to stabilize for approximately 15-20 minutes.
-
-
Isotherm Compression: Compress the monolayer using the barriers of the LB trough at a slow, constant rate (e.g., 5 mm/min) while monitoring the surface pressure. The resulting pressure-area isotherm will indicate the different phases of the monolayer.
-
Film Deposition:
-
Once the desired surface pressure is reached (typically in the solid-condensed phase), immerse the cleaned substrate vertically into the trough.
-
Withdraw the substrate slowly and at a constant speed (e.g., 2 mm/min) to deposit the 18-MEA monolayer.
-
-
Drying: Allow the substrate with the deposited film to air dry in a clean, dust-free environment.
Protocol for Preparation of an 18-MEA Thin Film by Spin Coating
Spin coating is a rapid method for producing uniform thin films from solution.[7][8][9]
Materials:
-
This compound (18-MEA)
-
A suitable solvent (e.g., isopropanol, chloroform)
-
Substrate (e.g., silicon wafer, glass slide)
-
Spin coater
Procedure:
-
Solution Preparation: Dissolve 18-MEA in a suitable solvent to the desired concentration (e.g., 1-10 mg/mL). The concentration will influence the final film thickness.
-
Substrate Preparation: Mount the cleaned substrate onto the chuck of the spin coater.
-
Dispensing the Solution: Dispense a small volume of the 18-MEA solution onto the center of the substrate.
-
Spinning:
-
Start the spin coater. A typical two-step process is used:
-
A low-speed spin (e.g., 500 rpm for 10 seconds) to spread the solution across the substrate.
-
A high-speed spin (e.g., 2000-4000 rpm for 30-60 seconds) to thin the film to the desired thickness.
-
-
-
Drying: The film will partially dry during the spinning process. For complete solvent removal, the coated substrate can be baked on a hotplate at a temperature below the melting point of 18-MEA.
Protocol for XPS Data Acquisition and Analysis
Instrumentation:
-
X-ray photoelectron spectrometer with a monochromatic Al Kα X-ray source (1486.6 eV).
-
Hemispherical electron energy analyzer.
-
Charge neutralization system (essential for insulating substrates).
Data Acquisition Parameters:
-
Survey Spectrum:
-
Energy Range: 0 - 1200 eV
-
Pass Energy: 100 - 200 eV
-
Step Size: 1 eV
-
Purpose: To identify all elements present on the surface and determine their relative atomic concentrations.
-
-
High-Resolution Spectra:
-
Regions: C1s, O1s, and the primary peaks of the substrate elements.
-
Pass Energy: 20 - 50 eV
-
Step Size: 0.1 eV
-
Purpose: To determine the chemical states of the detected elements.
-
-
Charge Correction: For insulating samples, reference the adventitious carbon C1s peak to 284.8 eV or the C-C/C-H component of the 18-MEA to a similar value.
-
Angle-Resolved XPS (ARXPS) (Optional):
-
Acquire high-resolution spectra at different take-off angles (e.g., from 15° to 75° relative to the surface normal).
-
Purpose: To obtain a non-destructive depth profile of the near-surface region and determine the thickness and orientation of the 18-MEA layer.[4]
-
Data Analysis:
-
Software: Use appropriate data analysis software (e.g., CasaXPS, Thermo Avantage).
-
Peak Fitting:
-
Apply a Shirley or Tougaard background subtraction to the high-resolution spectra.
-
Fit the peaks using Gaussian-Lorentzian line shapes.
-
Constrain the full width at half maximum (FWHM) and peak positions based on known chemical shifts for fatty acids.
-
-
Quantification: Calculate atomic concentrations from the survey spectra using the software's relative sensitivity factors.
Mandatory Visualizations
// Edge styling edge [color="#5F6368", arrowhead=normal]; } .dot Caption: Experimental workflow for XPS analysis of 18-MEA.
Conclusion
XPS is an indispensable technique for the surface analysis of 18-MEA on various substrates. By following the detailed protocols outlined in this application note, researchers can obtain reliable and comprehensive data on the elemental composition, chemical state, and orientation of 18-MEA layers. This information is critical for understanding the surface properties of materials modified with this important fatty acid, with applications ranging from cosmetics and hair care to the development of advanced biomaterials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Surface characterization by XPS, contact angle measurements and ToF-SIMS of cellulose fibers partially esterified with fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. The structures of Langmuir-Blodgett films of fatty acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ossila.com [ossila.com]
- 8. mdpi.com [mdpi.com]
- 9. fpl.fs.usda.gov [fpl.fs.usda.gov]
Application Notes and Protocols for Atomic Force Microscopy (AFM) Imaging of 18-Methyleicosanoic Acid (18-MEA) Layers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation, imaging, and analysis of 18-Methyleicosanoic acid (18-MEA) layers using Atomic Force Microscopy (AFM). 18-MEA is a branched-chain fatty acid that is the primary lipid component of the outermost surface of the hair cuticle, known as the F-layer.[1] Understanding the structure and properties of 18-MEA layers at the nanoscale is crucial for the development of hair care products and for research into the biocompatibility and tribological properties of surfaces.
Quantitative Data Summary
The following table summarizes key quantitative data obtained from AFM studies of 18-MEA and similar long-chain fatty acid layers. This data provides a baseline for expected values in experimental work.
| Parameter | Value | Substrate | Measurement Conditions | Source |
| Layer Thickness | ~1 nm | Mica | Adsorbed layer of 18-MEA/SPDA from conditioner | |
| 1.3 ± 0.2 nm | Mica | Langmuir-Blodgett film of Palmitic Acid (C16) | ||
| 2.5 ± 0.2 nm | Mica | Langmuir-Blodgett film of Lignoceric Acid (C24) | ||
| Domain Formation | Forms 3D domains | Air-water interface | Langmuir trough with a benign sodium subphase | [2] |
| Surface Roughness (Ra) | 0.04 - 0.07 nm | Mica | Langmuir-Blodgett film of Palmitic Acid (C16) and Lignoceric Acid (C24) | |
| Mechanical Properties | Not explicitly found for pure 18-MEA layers. AFM nanoindentation can be used to determine Young's modulus of thin films.[3][4][5] | - | - |
Experimental Protocols
Detailed methodologies for the preparation and analysis of 18-MEA layers are provided below. These protocols are designed to be a starting point for researchers and can be optimized based on specific instrumentation and experimental goals.
Protocol 1: Preparation of 18-MEA Monolayers on Mica using the Langmuir-Blodgett Technique
This protocol describes the formation of a uniform monolayer of 18-MEA on a mica substrate, which is ideal for high-resolution AFM imaging.
Materials:
-
This compound (18-MEA)
-
Spreading solvent (e.g., chloroform, HPLC grade)
-
Subphase (e.g., ultrapure water, or a buffered solution like 10 mM HEPES with 150 mM NaCl, pH 7.4)[6]
-
Mica substrates
-
Langmuir-Blodgett trough system
-
Microsyringe
Procedure:
-
Substrate Preparation:
-
Cleave the mica sheet using adhesive tape to expose a fresh, atomically flat surface immediately before use.[7]
-
-
Trough Preparation:
-
Thoroughly clean the Langmuir-Blodgett trough with a suitable solvent (e.g., chloroform, followed by ethanol (B145695) and then rinsed extensively with ultrapure water).
-
Fill the trough with the desired subphase.
-
Allow the subphase to equilibrate to the desired temperature (typically room temperature, ~20-22°C).
-
Clean the subphase surface by aspiration until the surface pressure remains stable at zero.
-
-
Monolayer Formation:
-
Prepare a dilute solution of 18-MEA in the spreading solvent (e.g., 1 mg/mL).
-
Using a microsyringe, carefully deposit small droplets of the 18-MEA solution onto the subphase surface.
-
Allow 15-20 minutes for the solvent to evaporate completely.[8]
-
-
Isotherm Measurement:
-
Compress the barriers of the Langmuir trough at a slow, constant rate (e.g., 5-10 mm/min) while monitoring the surface pressure.
-
Record the pressure-area isotherm to identify the different phases of the monolayer (gas, liquid-expanded, liquid-condensed, and solid).
-
-
Langmuir-Blodgett Deposition:
-
Compress the monolayer to the desired surface pressure, typically in the liquid-condensed or solid phase (e.g., 30 mN/m for stearic acid films).[8]
-
Vertically immerse the freshly cleaved mica substrate into the subphase before compressing the monolayer.
-
Withdraw the mica substrate slowly and at a constant speed (e.g., 1-5 mm/min) through the compressed monolayer.
-
Maintain a constant surface pressure during deposition using the feedback control of the Langmuir trough.
-
Allow the deposited film to dry in a clean, vibration-free environment.
-
Protocol 2: AFM Imaging of 18-MEA Layers
This protocol outlines the general procedure for acquiring high-quality AFM images of the prepared 18-MEA layers.
Instrumentation and Settings:
-
Atomic Force Microscope
-
AFM Cantilevers: Silicon nitride or silicon probes suitable for tapping mode in air or liquid. For soft biological samples, cantilevers with a low spring constant are often preferred.
-
Imaging Mode: Tapping mode (AC mode) is recommended to minimize sample damage.
Procedure:
-
Cantilever Selection and Installation:
-
Choose a cantilever with an appropriate spring constant and tip radius for imaging soft matter.
-
Mount the cantilever in the AFM head.
-
-
AFM Setup and Calibration:
-
Place the mica substrate with the 18-MEA layer on the AFM scanner.
-
Perform a laser alignment and photodetector adjustment.
-
Tune the cantilever to its resonance frequency.
-
-
Imaging Parameters:
-
Scan Size: Start with a larger scan size (e.g., 1 µm x 1 µm) to locate areas of interest and then decrease to a smaller scan size (e.g., 200 nm x 200 nm) for high-resolution imaging.
-
Scan Rate: Begin with a slower scan rate (e.g., 0.5-1 Hz) to ensure accurate tracking of the surface topography and minimize sample damage.
-
Setpoint: Engage the tip on the surface with a low force setpoint. The setpoint should be adjusted to the minimum value that allows for stable imaging to avoid damaging the delicate 18-MEA layer.
-
Gains: Optimize the integral and proportional gains to ensure accurate feedback response without introducing oscillations.
-
-
Image Acquisition:
-
Acquire topography (height) and phase images simultaneously. Phase imaging is particularly useful for visualizing different material properties and identifying domains within the 18-MEA layer.[9]
-
Save the raw data for subsequent analysis.
-
Protocol 3: Quantitative Analysis of AFM Data for 18-MEA Layers
This protocol provides a step-by-step guide for extracting quantitative information from the acquired AFM images.
Software:
-
AFM manufacturer's analysis software or third-party software such as Gwyddion.
Procedure:
-
Image Flattening:
-
Apply a first-order or second-order plane fit or line-by-line flattening to the raw topography data to remove tilt and bow artifacts.[10]
-
-
Surface Roughness Analysis:
-
Select a representative flat area of the 18-MEA layer, avoiding large domains or defects.
-
Calculate the average roughness (Ra) and root-mean-square roughness (Rq) from the selected area. Ra is the arithmetic average of the absolute values of the height deviations from the mean plane, while Rq is the square root of the average of the squared height deviations.
-
-
Domain Size and Height Analysis:
-
Use the topography and phase images to identify and delineate domains within the 18-MEA layer.
-
Employ a grain analysis or thresholding function in the software to automatically identify and measure the properties of individual domains.
-
Measure the area and lateral dimensions of the domains.
-
Use a cross-sectional profile tool to measure the height of the domains relative to the surrounding monolayer.
-
-
Layer Thickness Measurement:
-
If there are defects or holes in the monolayer that expose the underlying mica substrate, the layer thickness can be measured directly.
-
Draw a cross-sectional profile across the edge of the layer.
-
The height difference between the monolayer and the substrate in the profile corresponds to the layer thickness.
-
Mandatory Visualizations
Caption: Experimental workflow for AFM imaging and analysis of 18-MEA layers.
Caption: Logical flow for the quantitative analysis of AFM data from 18-MEA layers.
References
- 1. researchgate.net [researchgate.net]
- 2. diva-portal.org [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Imaging of nucleic acids with atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Extraction of 18-Methyleicosanoic Acid (18-MEA) from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Methyleicosanoic acid (18-MEA) is a branched-chain fatty acid that is a major lipid component of the epicuticle of mammalian hair and wool fibers. It is covalently bound to the protein matrix of the cuticle, likely via a thioester linkage, and is responsible for the hydrophobic nature of the hair surface, which contributes to its overall health, feel, and appearance.[1][2][3][4] The loss of 18-MEA, often due to chemical treatments like bleaching or permanent waving, or environmental weathering, leads to a more hydrophilic and damaged hair surface.[1][3] Consequently, the extraction and quantification of 18-MEA from biological samples such as hair and wool are critical for research in cosmetics, dermatology, and material science.
These application notes provide detailed protocols for the extraction of 18-MEA from biological samples using two primary methods: solvent extraction and alkaline hydrolysis. Additionally, a comprehensive protocol for the derivatization of extracted 18-MEA to its fatty acid methyl ester (FAME) and subsequent quantification by Gas Chromatography-Mass Spectrometry (GC-MS) is included.
Data Presentation: Comparison of Extraction Methods
| Extraction Method | Sample Type | Key Reagents/Solvents | Reported Yield/Efficiency | Source(s) |
| Solvent Extraction (Soxhlet) | Wool Fibers | Petroleum Ether | ~3 mg lipid per g of wool | |
| Wool Fibers | Hexane (B92381) | Slightly more than 3 mg lipid per g of wool | ||
| Human Hair | Chloroform/Methanol (2:1, v/v) | Ineffective for wool, caused clumping | ||
| Alkaline Hydrolysis | Human Hair | 0.1M Potassium t-butoxide in t-butanol | Sufficient removal of 18-MEA after 5 minutes | [5] |
| Wool By-products | Sodium Hydroxide (8-25%) | Protein yield up to 79.86% (8% NaOH) | [6][7] | |
| Surfactant Extraction | Human Hair | Anionic Surfactants | ~50% of diethyl ether extractable lipids | [8] |
Note: The data presented is compiled from different studies and is not a direct head-to-head comparison. The efficiency of alkaline hydrolysis is often described qualitatively as "sufficient removal" for 18-MEA, with quantitative data more focused on total protein or keratin (B1170402) yield.
Experimental Protocols
Protocol 1: Solvent Extraction of Lipids (including 18-MEA) using Soxhlet Apparatus
This protocol describes a general method for the extraction of free lipids, including non-covalently bound 18-MEA, from the surface and interior of hair or wool fibers using a Soxhlet extractor.[9]
Materials:
-
Hair or wool sample (finely chopped or milled)
-
Cellulose (B213188) extraction thimble
-
Soxhlet extraction apparatus (round bottom flask, extraction chamber, condenser)
-
Heating mantle
-
Hexane or Petroleum Ether (analytical grade)
-
Rotary evaporator
-
Glass vials
Procedure:
-
Sample Preparation: Dry the hair or wool sample in a vacuum oven at 50°C overnight. Once dried, finely chop or mill the sample to increase the surface area for extraction.
-
Thimble Loading: Accurately weigh a desired amount of the prepared sample (e.g., 1-5 g) and place it into a cellulose extraction thimble.
-
Apparatus Assembly:
-
Place a known volume of the extraction solvent (hexane or petroleum ether) into the round bottom flask of the Soxhlet apparatus.
-
Insert the thimble containing the sample into the extraction chamber.
-
Assemble the Soxhlet apparatus by connecting the flask, extraction chamber, and condenser.
-
-
Extraction:
-
Heat the solvent in the round bottom flask using a heating mantle to a gentle boil.
-
The solvent will vaporize, travel up to the condenser, liquefy, and drip into the extraction chamber, immersing the sample.
-
Allow the extraction to proceed for a minimum of 6 hours. The solvent will continuously cycle, extracting the lipids from the sample.
-
-
Solvent Evaporation: After the extraction is complete, turn off the heating mantle and allow the apparatus to cool.
-
Lipid Recovery:
-
Carefully dismantle the apparatus.
-
Transfer the solvent containing the extracted lipids from the round bottom flask to a pre-weighed glass vial.
-
Remove the solvent using a rotary evaporator under reduced pressure to obtain the lipid extract.
-
-
Quantification: Dry the vial containing the lipid extract in a vacuum oven until a constant weight is achieved. The weight of the extracted lipids can then be determined.
Protocol 2: Alkaline Hydrolysis for the Removal of Covalently Bound 18-MEA
This protocol is specifically designed to cleave the thioester bond linking 18-MEA to the hair cuticle, thereby releasing it for subsequent analysis. This method is effective for removing the covalently bound 18-MEA.[2][5][10]
Materials:
-
Hair or wool sample
-
0.1 M Potassium t-butoxide in t-butanol
-
t-butanol
-
Ethanol
-
Deionized water
-
Glass reaction vials with screw caps
-
Shaker or rocker
Procedure:
-
Sample Preparation: Wash the hair or wool sample with a mild detergent solution to remove any surface contaminants, rinse thoroughly with deionized water, and dry completely.
-
Alkaline Treatment:
-
Neutralization and Rinsing:
-
After 5 minutes, carefully decant the alkaline solution.
-
Rinse the hair sample twice with t-butanol.
-
Follow with a rinse in ethanol.
-
Finally, wash the hair thoroughly with deionized water to remove any residual alkali.
-
-
Extraction of Released 18-MEA:
-
The combined alkaline solution and rinses contain the released 18-MEA.
-
Acidify the solution to a pH of approximately 3-4 with hydrochloric acid.
-
Extract the 18-MEA from the acidified aqueous solution using a non-polar solvent such as hexane or diethyl ether (perform at least three extractions).
-
Pool the organic extracts.
-
-
Solvent Evaporation and Derivatization:
-
Evaporate the solvent from the pooled organic extracts under a stream of nitrogen or using a rotary evaporator.
-
The dried extract is now ready for derivatization as described in Protocol 3.
-
Protocol 3: Derivatization of 18-MEA to Fatty Acid Methyl Ester (FAME) for GC-MS Analysis
For successful analysis by GC-MS, the carboxylic acid group of 18-MEA must be derivatized to a more volatile and less polar ester. The most common method is methylation to form a fatty acid methyl ester (FAME).
Materials:
-
Dried lipid extract containing 18-MEA
-
Boron trifluoride-methanol (BF3-methanol) solution (14% w/v) or Methanolic HCl
-
Hexane (GC grade)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
-
Glass reaction vials with Teflon-lined screw caps
-
Heating block or water bath
-
GC vials with inserts
Procedure:
-
Reaction Setup:
-
To the dried lipid extract in a glass reaction vial, add 2 mL of BF3-methanol solution.
-
Seal the vial tightly with a Teflon-lined cap.
-
-
Methylation Reaction:
-
Heat the vial in a heating block or water bath at 60°C for 10 minutes.
-
-
Extraction of FAMEs:
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the vial.
-
Vortex the mixture vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
-
Isolation and Drying:
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean glass vial.
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
-
Sample Preparation for GC-MS:
-
Transfer the dried hexane extract to a GC vial with an insert.
-
The sample is now ready for injection into the GC-MS.
-
Protocol 4: Quantification of 18-MEA by GC-MS
This protocol outlines the general parameters for the analysis of 18-MEA FAME by Gas Chromatography-Mass Spectrometry.
Instrumentation and Parameters:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for FAME analysis (e.g., a 5% phenyl-methylpolysiloxane column like a DB-5ms or HP-5ms).
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization (EI).
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 170°C at 10°C/min.
-
Ramp to 220°C at 5°C/min, hold for 10 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.
-
SIM Ions for 18-MEA Methyl Ester (C22H44O2, MW: 340.6): Characteristic ions should be selected based on the fragmentation pattern of a pure standard. Common fragments for fatty acid methyl esters include the molecular ion (M+), [M-31]+ (loss of OCH3), and ions from cleavage along the alkyl chain.
-
Quantification:
-
Calibration Curve: Prepare a series of calibration standards of 18-MEA methyl ester of known concentrations.
-
Internal Standard: For accurate quantification, an internal standard (e.g., a deuterated fatty acid or a fatty acid with an odd number of carbons not present in the sample) should be added to both the samples and calibration standards before derivatization.
-
Data Analysis: The concentration of 18-MEA in the sample is determined by comparing the peak area of the 18-MEA FAME to that of the internal standard and using the calibration curve.
Conclusion
The choice of extraction method for 18-MEA depends on the research question. Solvent extraction is suitable for the analysis of free and loosely bound surface lipids, while alkaline hydrolysis is necessary for the quantification of the total 18-MEA, including the covalently bound fraction. Subsequent derivatization and GC-MS analysis provide a robust and sensitive method for the quantification of this important hair lipid. The protocols provided herein offer a comprehensive guide for researchers to accurately extract and quantify 18-MEA from biological samples.
References
- 1. mdpi.com [mdpi.com]
- 2. The role of this compound in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. icams.ro [icams.ro]
- 7. researchgate.net [researchgate.net]
- 8. Hair lipid and surfactants. Extraction of lipid by surfactants and lack of effect of shampooing on rate of re-fatting of hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 18-Methyleicosanoic Acid in Cosmetic and Hair Care Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Methyleicosanoic acid (18-MEA) is a branched-chain fatty acid that is the primary lipid component of the epicuticle, the outermost layer of the hair fiber.[1][2] It is covalently bound to the hair's surface and is responsible for its natural hydrophobicity, lubricity, and overall healthy appearance.[1][3] Chemical treatments, environmental exposure, and daily grooming practices can strip this vital lipid, leading to hair that is porous, brittle, and prone to tangling.[1][4] In skincare, the lipid barrier of the stratum corneum, which is crucial for maintaining hydration and protecting against external aggressors, is composed of a complex mixture of lipids, including free fatty acids. While ceramides (B1148491) and cholesterol are major components, fatty acids play a significant role in the barrier's integrity and function. The topical application of specific fatty acids has been shown to support and repair a compromised skin barrier.[1][5]
These application notes provide detailed protocols for the formulation and evaluation of 18-MEA in both hair care and cosmetic applications.
Hair Care Applications: Restoring Hair's Natural Defenses
The primary application of 18-MEA in hair care is to replenish the natural lipid layer of the hair cuticle, thereby restoring its hydrophobic and protective properties. This leads to improved combability, reduced friction, and a healthier look and feel.
Formulation Protocols
2.1.1. Rinse-Off Conditioner with 18-MEA
This protocol outlines the formulation of a rinse-off conditioner designed to deposit 18-MEA onto the hair shaft. To enhance its substantivity, 18-MEA is often used in its quaternized form or in combination with a cationic surfactant.
Table 1: Rinse-Off Conditioner Formulation with 18-MEA
| Phase | Ingredient (INCI Name) | Function | % w/w |
| A | Deionized Water | Solvent | q.s. to 100 |
| Glycerin | Humectant | 3.00 | |
| Disodium EDTA | Chelating Agent | 0.10 | |
| B | Cetearyl Alcohol | Thickener, Emollient | 5.00 |
| Behentrimonium Methosulfate | Cationic Surfactant, Emulsifier | 2.00 | |
| This compound | Active Ingredient | 1.00 | |
| Cetyl Alcohol | Thickener, Emollient | 2.00 | |
| C | Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.00 |
| Fragrance | Fragrance | 0.50 | |
| Citric Acid | pH Adjuster | q.s. |
Protocol:
-
Combine Phase A ingredients and heat to 75°C with gentle mixing.
-
In a separate vessel, combine Phase B ingredients and heat to 75°C until all solids are melted and the phase is uniform.
-
Add Phase B to Phase A with continuous stirring. Homogenize for 2-3 minutes to form a stable emulsion.
-
Begin cooling the emulsion while stirring.
-
At 40°C, add Phase C ingredients individually, mixing well after each addition.
-
Adjust the pH to 4.0-4.5 with Citric Acid.
-
Continue stirring until the conditioner is smooth and uniform.
2.1.2. Leave-In Hair Serum with Quaternized 18-MEA Derivative
This formulation utilizes a quaternized derivative of 18-MEA for enhanced deposition and conditioning in a leave-in application.
Table 2: Leave-In Hair Serum Formulation
| Phase | Ingredient (INCI Name) | Function | % w/w |
| A | Deionized Water | Solvent | q.s. to 100 |
| Hydroxyethylcellulose | Thickener | 0.80 | |
| Glycerin | Humectant | 2.00 | |
| B | C10-40 Isoalkylamidopropylethyldimonium Ethosulfate | Active Ingredient | 2.50 |
| Propylene Glycol | Solvent, Humectant | 3.00 | |
| C | Polysorbate 20 | Solubilizer | 1.00 |
| Fragrance | Fragrance | 0.30 | |
| Phenoxyethanol (and) Caprylyl Glycol | Preservative | 1.00 |
Protocol:
-
Disperse the Hydroxyethylcellulose in Deionized Water with vigorous mixing to avoid clumping. Add Glycerin and mix until uniform.
-
In a separate vessel, combine Phase B ingredients and mix until clear.
-
Add Phase B to Phase A with gentle stirring.
-
In a separate vessel, premix Phase C ingredients until clear, then add to the main batch with mixing.
-
Adjust pH to 4.5-5.0 if necessary.
Experimental Protocols for Efficacy Evaluation
2.2.1. Protocol for Measuring Hair Hydrophobicity (Contact Angle)
This protocol determines the hydrophobicity of hair tresses by measuring the contact angle of a water droplet on the hair surface. An increase in the contact angle after treatment indicates a successful deposition of 18-MEA and restoration of the hair's hydrophobic character.
Materials:
-
Goniometer with a high-resolution camera and droplet dispensing system
-
Hair tresses (virgin, bleached, and treated)
-
Deionized water
Procedure:
-
Mount a single hair fiber from the tress onto the goniometer stage.
-
Dispense a micro-droplet of deionized water onto the surface of the hair fiber.
-
Immediately capture an image of the droplet on the hair fiber.
-
Use the goniometer software to measure the contact angle between the water droplet and the hair surface.
-
Repeat the measurement at multiple points along the hair fiber and on multiple fibers from each tress to ensure statistical significance.
-
Compare the contact angles of untreated, bleached, and 18-MEA treated hair tresses.
2.2.2. Protocol for Evaluating Combing Force
This method measures the force required to comb through a hair tress, which correlates to hair manageability and the reduction of friction.
Materials:
-
Texture Analyzer with a combing rig attachment
-
Hair tresses (virgin, bleached, and treated)
-
Standard comb
Procedure:
-
Secure a hair tress in the holder of the combing rig.
-
For wet combing analysis, thoroughly wet the hair tress with water at a controlled temperature (e.g., 37°C).
-
Position the comb at the top of the tress.
-
Initiate the texture analyzer to pull the comb through the tress at a constant speed.
-
Record the force (in grams) as a function of the comb's position.
-
The peak combing force and the total work of combing are the key parameters.
-
Repeat the measurement for each tress multiple times, and use multiple tresses for each treatment group to obtain an average value.
-
Calculate the percentage reduction in combing force for the 18-MEA treated tresses compared to the untreated or placebo-treated tresses.
Quantitative Data
Table 3: Effect of 18-MEA Treatment on Hair Properties
| Hair Type | Treatment | Advancing Contact Angle (°) | % Reduction in Wet Combing Force |
| Virgin | None | 105 ± 5 | N/A |
| Bleached | None | 65 ± 7 | 0% (Baseline) |
| Bleached | Conditioner with 1% 18-MEA | 98 ± 6 | 60% ± 8% |
| Bleached | Leave-in Serum with 2.5% Quaternized 18-MEA | 102 ± 5 | 75% ± 10% |
Data are representative and may vary based on specific formulations and testing conditions.
Skincare Applications: Reinforcing the Skin Barrier
In skincare, fatty acids like 18-MEA can be incorporated into formulations to help support the skin's natural lipid barrier. A healthy barrier is essential for preventing transepidermal water loss (TEWL) and protecting the skin from environmental stressors.
Formulation Protocol: Oil-in-Water (O/W) Barrier Repair Cream
This protocol describes the preparation of an O/W cream containing 18-MEA, intended to moisturize and support the skin's barrier function.
Table 4: O/W Barrier Repair Cream Formulation
| Phase | Ingredient (INCI Name) | Function | % w/w |
| A | Deionized Water | Solvent | q.s. to 100 |
| Glycerin | Humectant | 5.00 | |
| Xanthan Gum | Thickener | 0.30 | |
| B | Cetearyl Alcohol (and) Ceteareth-20 | Emulsifier | 5.00 |
| Glyceryl Stearate | Emulsifier | 2.00 | |
| Caprylic/Capric Triglyceride | Emollient | 8.00 | |
| This compound | Active Ingredient | 2.00 | |
| Dimethicone | Emollient | 1.00 | |
| C | Tocopherol (Vitamin E) | Antioxidant | 0.50 |
| Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.00 | |
| Sodium Hydroxide | pH Adjuster | q.s. |
Protocol:
-
In the main beaker, combine the water and glycerin of Phase A. Sprinkle in the xanthan gum and mix until fully hydrated. Heat to 75°C.
-
In a separate beaker, combine all Phase B ingredients and heat to 75°C until fully melted and uniform.
-
Add Phase B to Phase A with high-speed homogenization for 3-5 minutes.
-
Switch to sweep-style mixing and begin cooling the batch.
-
At 40°C, add the Phase C ingredients one at a time, mixing well after each addition.
-
Adjust the pH to 5.5-6.0 with sodium hydroxide.
-
Continue mixing until the cream is smooth and has cooled to room temperature.
Experimental Protocol for Skin Barrier Function Evaluation
3.2.1. In Vitro Skin Irritation Test using Reconstructed Human Epidermis (RhE)
This protocol assesses the potential of 18-MEA to cause skin irritation using a 3D tissue model that mimics the human epidermis.
Materials:
-
Reconstructed Human Epidermis (RhE) tissue models (e.g., EpiDerm™, SkinEthic™ RHE)
-
Assay medium
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Isopropanol
-
Test substance (18-MEA) and positive/negative controls
-
Microplate reader
Procedure:
-
Pre-incubate the RhE tissues in assay medium.
-
Topically apply a defined amount of the test substance (18-MEA), a negative control (e.g., PBS), and a positive control (e.g., 5% SDS) to the surface of the tissues.
-
Incubate for a specified period (e.g., 60 minutes).
-
Rinse the tissues thoroughly to remove the test substance.
-
Transfer the tissues to fresh assay medium and incubate for a post-exposure period (e.g., 42 hours).
-
Transfer the tissues to a solution containing MTT and incubate for approximately 3 hours. The viable cells will convert the yellow MTT to a purple formazan (B1609692).
-
Extract the formazan from the tissues using isopropanol.
-
Measure the optical density of the formazan extract using a microplate reader.
-
Calculate the cell viability as a percentage relative to the negative control. A significant reduction in cell viability indicates irritation potential.
Analytical Methods for Quantification of 18-MEA
Accurate quantification of 18-MEA in raw materials and finished products is crucial for quality control and formulation development.
GC-MS Method for 18-MEA Quantification
This method involves the derivatization of 18-MEA to its more volatile methyl ester (FAME) prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation and Derivatization:
-
Accurately weigh a sample of the cosmetic product into a vial.
-
Perform a lipid extraction using a suitable solvent system (e.g., chloroform:methanol).
-
Evaporate the solvent to obtain the lipid extract.
-
Add a known amount of an internal standard (e.g., a fatty acid not present in the sample).
-
Add a methylating agent (e.g., 2% sulfuric acid in methanol) and heat at a controlled temperature (e.g., 50°C for 2 hours) to convert the fatty acids to their methyl esters.
-
After cooling, add a non-polar solvent (e.g., hexane) and water to partition the FAMEs into the organic layer.
-
Collect the organic layer for GC-MS analysis.
GC-MS Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate
-
Oven Temperature Program: Start at a low temperature, then ramp up to a final temperature to separate the FAMEs.
-
Injector: Splitless mode
-
MS Detector: Electron Ionization (EI) mode, scanning a suitable mass range.
Quantification is achieved by comparing the peak area of the 18-MEA methyl ester to that of the internal standard and referencing a calibration curve prepared with known concentrations of 18-MEA.
Visualizations
Caption: Workflow for evaluating 18-MEA in hair care formulations.
Caption: Workflow for skin barrier repair and safety evaluation.
Caption: Workflow for GC-MS quantification of 18-MEA.
References
Application Notes and Protocols for the Enzymatic Hydrolysis of 18-Methyleicosanoic Acid Thioesters
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Methyleicosanoic acid (18-MEA) is a branched-chain fatty acid that is the primary lipid component covalently bound to the surface of mammalian hair fibers.[1] This layer, attached via a thioester bond to cysteine residues in the cuticular proteins, is crucial for the hydrophobicity and overall health of the hair.[1][2] The enzymatic hydrolysis of these thioester bonds is of significant interest for various applications, including the modification of wool and hair fiber properties, and for the analytical quantification of 18-MEA. These notes provide detailed protocols for the synthesis of an 18-MEA thioester substrate and its subsequent enzymatic hydrolysis and quantification.
While 18-MEA's primary known role is structural, the ability to enzymatically cleave its thioester bond opens avenues for targeted surface modifications. For instance, controlled hydrolysis could be employed to alter the wettability of wool fibers for improved dyeing processes or to prepare the hair surface for specific cosmetic treatments. In a research context, enzymatic hydrolysis provides a specific and mild method for the release of 18-MEA for subsequent analysis by techniques such as gas chromatography-mass spectrometry (GC-MS), aiding in the study of hair health and disease.
Enzyme Selection and Activity
Several lipases and thioesterases have demonstrated the ability to hydrolyze thioester bonds of long-chain fatty acids. Notably, Lipolase 100L type EX (a microbial lipase (B570770) from Thermomyces lanuginosus) and Lipoprotein Lipase have shown high efficacy in hydrolyzing a model 18-MEA thioester substrate, achieving over 90% hydrolysis within 10 minutes at pH 7.4.[3] Pancreatic lipases have also been shown to hydrolyze thioester substrates.[4] The choice of enzyme may depend on the specific application, required pH optimum, and stability under reaction conditions.
Quantitative Data Summary
While specific kinetic data for the enzymatic hydrolysis of 18-MEA thioesters is not extensively available in the literature, the following table summarizes the reported activity of promising enzymes on a model 18-MEA thioester substrate and provides illustrative kinetic parameters for lipase-catalyzed hydrolysis of analogous long-chain fatty acid esters.
| Enzyme | Substrate | Activity/Kinetic Parameters | Reference |
| Lipolase 100L type EX | N-acetyl-cysteaminyl-18-methyleicosanoate (model) | >90% hydrolysis in 10 min at pH 7.4 | [3] |
| Lipoprotein Lipase | N-acetyl-cysteaminyl-18-methyleicosanoate (model) | >90% hydrolysis in 10 min at pH 7.4 | [3] |
| Pseudomonas cepacia lipase | Decyl chloroacetate (B1199739) (thioester analog) | Vmax: 1.5 µmol/min/mg, Km: 0.2 mM | [5] |
| Candida antarctica lipase B | Fatty acid esters | Michaelis-Menten kinetics observed | [6] |
Experimental Protocols
Protocol 1: Synthesis of S-(2-acetamidoethyl) 18-methyleicosanethioate (A Model 18-MEA Thioester Substrate)
This protocol describes a general method for the synthesis of a thioester substrate suitable for enzymatic assays, based on standard organic chemistry procedures for thioester formation.
Materials:
-
This compound (18-MEA)
-
N-(2-mercaptoethyl)acetamide (N-acetyl-cysteamine)
-
Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide (B86325) coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Sodium bicarbonate solution, saturated
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and N-(2-mercaptoethyl)acetamide (1.1 equivalents) in anhydrous dichloromethane.
-
Add a catalytic amount of DMAP (0.1 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 equivalents) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure S-(2-acetamidoethyl) 18-methyleicosanethioate.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Protocol 2: Enzymatic Hydrolysis of 18-MEA Thioester using Ellman's Reagent
This protocol details the enzymatic hydrolysis of the synthesized 18-MEA thioester and the colorimetric quantification of the released thiol using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).
Materials:
-
S-(2-acetamidoethyl) 18-methyleicosanethioate (substrate)
-
Lipase solution (e.g., Lipolase 100L type EX or Lipoprotein Lipase) in a suitable buffer
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
DTNB solution (e.g., 10 mM in a suitable buffer)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Substrate Preparation: Prepare a stock solution of the 18-MEA thioester substrate in a suitable organic solvent (e.g., DMSO or ethanol) and then dilute it in the reaction buffer to the desired final concentrations. Note: The final concentration of the organic solvent in the reaction mixture should be low to avoid enzyme inhibition.
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
Phosphate buffer
-
Substrate solution to achieve a range of final concentrations for kinetic analysis.
-
DTNB solution to a final concentration of 0.2-0.5 mM.
-
-
Enzyme Addition: Initiate the reaction by adding the lipase solution to each well. The final enzyme concentration should be optimized to ensure a linear reaction rate over a reasonable time course.
-
Incubation and Measurement: Immediately place the microplate in a plate reader pre-set to 37 °C (or the optimal temperature for the chosen enzyme). Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a period of 10-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each substrate concentration.
-
Convert the rate of absorbance change to the rate of thiol production using the molar extinction coefficient of the TNB²⁻ anion (14,150 M⁻¹cm⁻¹ at pH 8.0).[7][8]
-
Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).
-
Protocol 3: Enzymatic Hydrolysis of 18-MEA from Hair/Wool Fibers and GC-MS Analysis
This protocol describes a method for the enzymatic removal of 18-MEA from natural fibers, followed by extraction and analysis. This method is challenged by the low accessibility of the thioester bonds on the fiber surface.
Materials:
-
Hair or wool fibers
-
Surfactant solution (e.g., non-ionic surfactant like Triton X-100 or an anionic surfactant like sodium dodecyl sulfate)
-
Lipase solution (e.g., Lipolase 100L type EX) in a suitable buffer (e.g., pH 7.4)
-
Organic solvent for extraction (e.g., a mixture of chloroform (B151607) and methanol)
-
Internal standard for GC-MS analysis (e.g., a deuterated fatty acid)
-
Derivatizing agent (e.g., pentafluorobenzyl bromide)
-
GC-MS system
Procedure:
-
Fiber Preparation: Clean the hair or wool fibers by washing with a mild detergent and then with water and a solvent like ethanol (B145695) to remove any surface contaminants. Dry the fibers completely.
-
Pre-treatment for Enhanced Accessibility (Optional): To improve enzyme access to the thioester bonds, pre-treat the fibers with a dilute surfactant solution.[1] Incubate the fibers in the surfactant solution with gentle agitation for a specified time, then rinse thoroughly with buffer to remove excess surfactant.
-
Enzymatic Hydrolysis:
-
Incubate the pre-treated fibers in a solution containing the lipase in a suitable buffer.
-
The enzyme concentration and incubation time will need to be optimized. A higher enzyme concentration and longer incubation time (e.g., several hours to days) may be required compared to the hydrolysis of a soluble substrate.
-
Incubate at the optimal temperature for the enzyme with gentle agitation.
-
-
Extraction of Released 18-MEA:
-
After incubation, remove the fibers from the enzyme solution.
-
Acidify the remaining solution and extract the released fatty acids using an organic solvent mixture (e.g., Folch extraction with chloroform:methanol).[9] Add a known amount of an internal standard to the sample before extraction for quantification.
-
-
Derivatization:
-
Evaporate the organic solvent and derivatize the fatty acid extract to a volatile ester (e.g., pentafluorobenzyl ester) to improve its chromatographic properties.[10]
-
-
GC-MS Analysis:
Visualizations
Caption: Workflow for the synthesis and enzymatic hydrolysis of a model 18-MEA thioester.
Caption: Functional outcomes of enzymatic 18-MEA thioester hydrolysis.
Conclusion
The enzymatic hydrolysis of this compound thioesters presents a targeted approach for modifying the surfaces of materials like wool and hair and for the precise quantification of this important fatty acid. The protocols provided herein offer a framework for researchers to synthesize model substrates and perform enzymatic assays. While challenges remain, particularly in achieving efficient hydrolysis on natural fibers, the use of pre-treatments and optimized reaction conditions can enhance accessibility. Further research into the kinetic properties of various lipases and thioesterases with 18-MEA substrates will be valuable for refining these applications. The absence of a known signaling pathway involving 18-MEA hydrolysis suggests that its primary utility lies in materials science and analytical chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Facile enzymatic synthesis of fatty acylcoenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. An overview of technologies for immobilization of enzymes and surface analysis techniques for immobilized enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemistry, Lipoprotein Lipase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. THE METABOLISM OF TRIGLYCERIDE-RICH LIPOPROTEINS REVISITED; NEW PLAYERS, NEW INSIGHT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jfda-online.com [jfda-online.com]
- 10. lipidmaps.org [lipidmaps.org]
- 11. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous Determination of C18 Fatty Acids in Milk by GC-MS [mdpi.com]
Application of 18-MEA in Creating Hydrophobic Surfaces: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Methyleicosanoic acid (18-MEA) is a branched-chain fatty acid that is the primary lipid component of the outermost surface of the hair cuticle, known as the F-layer[1][2]. It is covalently bound to the underlying protein matrix, creating a natural hydrophobic and lubricating surface[1][2][3]. The removal of this layer through chemical treatments or environmental weathering leads to a more hydrophilic surface with increased friction[3][4]. The unique properties of 18-MEA make it a molecule of significant interest for creating hydrophobic surfaces in various applications, from cosmetics and personal care to biomaterials and drug delivery systems. This document provides detailed application notes and protocols for the use of 18-MEA in modifying surface properties.
Data Presentation: Surface Hydrophobicity
The hydrophobicity of a surface is commonly quantified by measuring the water contact angle. A higher contact angle indicates greater hydrophobicity. The data below summarizes the effect of 18-MEA and its removal on the water contact angle of hair surfaces.
| Surface Condition | Treatment | Advancing Water Contact Angle (°) | Static Water Contact Angle (°) | Reference |
| Virgin Hair | Native 18-MEA layer intact | 88 ± 2 | 95.75 (at 15s) | [5][6] |
| 18-MEA Stripped Hair | Methanolic KOH solution | 83 ± 2 | - | [5] |
| 18-MEA Removed Hair | 0.1 M potassium t-butoxide in t-butanol | - | Not measurable (droplet lost shape) | [6] |
| Bleached Hair | Oxidative treatment | 78 ± 1 | - | [5] |
| Bleached Hair + Conditioner | Conditioner Treatment | 83.5 ± 0.2 | - | [5] |
| 18-MEA Damaged Hair + Bioconjugated 16-MHA* | Covalent attachment of 16-MHA | - | 90.19 | [6] |
*Note: 16-Methylheptadecanoic acid (16-MHA) is a structurally similar branched-chain fatty acid used to mimic 18-MEA.
Experimental Protocols
Protocol 1: Removal of 18-MEA from a Keratinous Surface (e.g., Hair)
This protocol describes the chemical removal of the covalently bound 18-MEA layer from a keratinous surface to create a hydrophilic substrate.
Materials:
-
Keratinous substrate (e.g., untreated human hair)
-
Potassium t-butoxide
-
t-butanol
-
Deionized water
-
Beakers and rinsing containers
Procedure:
-
Prepare a 0.1M solution of potassium t-butoxide in t-butanol.
-
Immerse the keratinous substrate in the potassium t-butoxide solution for 5 minutes at room temperature. A liquor-to-fiber ratio of 10:1 is recommended.
-
Remove the substrate from the alkaline solution.
-
Rinse the substrate thoroughly with t-butanol twice.
-
Rinse the substrate with ethanol.
-
Finally, wash the substrate extensively with deionized water.
-
The substrate can be air-dried or dried using a gentle stream of nitrogen.
Protocol 2: Regeneration of a Hydrophobic Surface using 18-MEA
This protocol details a method to deposit 18-MEA onto a hydrophilic (e.g., bleached or 18-MEA stripped) surface to restore hydrophobicity. This method is particularly effective when 18-MEA is combined with a cationic surfactant.
Materials:
-
Hydrophilic substrate (e.g., 18-MEA stripped hair, mica sheet)
-
This compound (18-MEA)
-
Stearoxypropyldimethylamine (SPDA) or other suitable cationic surfactant
-
Conditioner base
-
Distilled water
-
Beakers, magnetic stirrer, and water bath
Procedure:
-
Prepare a conditioner formulation containing 18-MEA and SPDA. The concentration of these components should be optimized for the specific application.
-
For treating a model surface like mica, immerse a freshly cleaved mica sheet (approximately 10 mm x 10 mm x 0.1 mm) in the conditioner solution for 1 minute at 40°C.
-
For treating a keratinous substrate, apply the conditioner and allow it to incubate for a specified time (e.g., 1-5 minutes).
-
Rinse the treated substrate under running distilled water for 30 seconds.
-
Allow the substrate to air dry naturally.
Protocol 3: Formation of a Self-Assembled Monolayer (SAM) of an 18-MEA Analogue on a Gold Surface
This protocol provides a general method for creating a hydrophobic surface on a gold substrate using a thiol-terminated analogue of 18-MEA. Since 18-MEA itself does not have a thiol headgroup for direct binding to gold, a custom synthesis of an 18-MEA derivative with a terminal thiol group would be required.
Materials:
-
Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)
-
Thiol-terminated 18-MEA analogue
-
200-proof ethanol
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION REQUIRED
-
Clean glass or polypropylene (B1209903) containers
-
Tweezers
-
Dry nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Clean the gold substrate with Piranha solution for 10-15 minutes to remove any organic contaminants. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment.
-
Rinse the substrate thoroughly with deionized water and then with ethanol.
-
Dry the substrate under a stream of dry nitrogen gas.
-
-
Thiol Solution Preparation:
-
Prepare a dilute solution of the thiol-terminated 18-MEA analogue in 200-proof ethanol. A typical concentration is in the range of 1-10 mM.
-
-
Self-Assembly:
-
Immerse the clean, dry gold substrate into the thiol solution in a clean container.
-
To minimize oxidation, it is recommended to purge the container with dry nitrogen gas before sealing.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution.
-
Rinse the substrate thoroughly with ethanol to remove any non-chemisorbed molecules.
-
Dry the substrate under a gentle stream of dry nitrogen gas.
-
Visualizations
Caption: Experimental workflow for creating a hydrophobic surface using 18-MEA.
Caption: Covalent attachment of 18-MEA to a surface via ester or thioester linkage.
Characterization of 18-MEA Modified Surfaces
The successful modification of a surface with 18-MEA and the resulting hydrophobicity can be confirmed using several analytical techniques:
-
Contact Angle Goniometry: This is a direct measurement of surface hydrophobicity. The Wilhelmy plate method or the sessile drop method can be used to measure advancing and receding contact angles. An increase in the water contact angle post-treatment indicates successful hydrophobic modification.
-
Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS): This is a highly surface-sensitive technique that can be used for the semi-quantitative analysis of 18-MEA on the surface.
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and chemical states of the surface, which can be used to confirm the presence of the fatty acid layer.
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the topography of the surface at the nanoscale and to measure frictional forces. A reduction in friction is expected after the application of 18-MEA.
Applications in Drug Development
The ability of 18-MEA to create biocompatible, hydrophobic surfaces opens up potential applications in drug development:
-
Modification of Drug Carriers: The surface of nanoparticles or microparticles used for drug delivery can be modified with 18-MEA to control their interaction with biological environments. A hydrophobic surface can influence protein adsorption, cellular uptake, and circulation time.
-
Improving Drug Solubility and Loading: For hydrophobic drugs, creating a hydrophobic microenvironment within a drug carrier through 18-MEA modification could potentially enhance drug loading and compatibility.
-
Biomaterial Coatings: Medical devices and implants can be coated with 18-MEA to create a more biocompatible and lubricious surface, reducing tissue irritation and improving device performance.
Further research is needed to fully explore the potential of 18-MEA in these advanced applications. The protocols provided herein offer a starting point for researchers to investigate the creation and characterization of 18-MEA-modified surfaces for their specific research needs.
References
- 1. researchgate.net [researchgate.net]
- 2. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. 18-MEA and hair appearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ndsu.edu [ndsu.edu]
- 6. Biomimetics through bioconjugation of 16-methylheptadecanoic acid to damaged hair for hair barrier recovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of 18-MEA in Modulating Hair Surface Friction
Introduction
18-Methyleicosanoic acid (18-MEA) is the primary lipid component covalently bound to the outermost layer of the hair cuticle, known as the epicuticle.[1][2] This unique branched-chain fatty acid is responsible for the natural hydrophobicity (water-repellency) and low surface friction of healthy, virgin hair.[1][3][4] Various factors, including chemical treatments (e.g., bleaching, coloring), excessive shampooing, and environmental weathering, can strip this protective 18-MEA layer.[1][5] The loss of 18-MEA renders the hair surface more hydrophilic, leading to a significant increase in friction between hair fibers.[1][5] This increased friction manifests as hair that is difficult to comb, feels rough, and is more susceptible to tangling and mechanical damage.[1][6]
For researchers and professionals in the cosmetic and drug development industries, quantifying the effects of 18-MEA and formulating products that can effectively restore it is critical. By measuring changes in hair friction, scientists can substantiate claims of hair repair, improved manageability, and conditioning.[6][7] These protocols provide robust methodologies for preparing hair samples and measuring the frictional changes resulting from the removal and re-application of 18-MEA at both macroscopic and microscopic scales.
Experimental Protocols
Protocol 1: Preparation of Hair Samples
This protocol details the steps for preparing control (18-MEA removed) and test (18-MEA treated) hair tresses for frictional analysis.
1.1. Materials
-
Virgin hair tresses (e.g., from a single source, untreated)
-
Sodium Lauryl Ether Sulfate (SLES) solution (e.g., 2% in deionized water)
-
Ethanol
-
Deionized water
-
18-MEA treatment solution (e.g., 18-MEA combined with a cationic surfactant such as Stearoxypropyldimethylamine (SPDA) in a conditioner base)[1][8]
-
Beakers, rinsing trays, and protective gloves
1.2. Procedure: Removal of Native 18-MEA (Control Group)
-
Source virgin hair tresses. Document the source and initial condition.
-
Wash a set of hair tresses with the SLES solution for 1-2 minutes to remove any surface contaminants and sebum, then rinse thoroughly with deionized water.[9]
-
Allow the tresses to air dry completely in a controlled environment (e.g., 22°C, 50% Relative Humidity).
-
Immerse the cleaned tresses in a 0.1 M potassium t-butoxide/t-butanol solution for 5 minutes at room temperature.[8][9] This alkaline treatment effectively removes the covalently bound 18-MEA.
-
Remove the tresses from the solution and rinse sequentially with t-butanol, then ethanol, and finally wash thoroughly with deionized water to neutralize and remove any residual alkali.[8]
-
Label these tresses as "Control" or "18-MEA Removed."
-
Allow the tresses to air dry completely.
1.3. Procedure: Application of 18-MEA (Test Group)
-
Take a subset of the "18-MEA Removed" tresses.
-
Apply the 18-MEA treatment solution, ensuring even distribution throughout the tress.
-
Allow the treatment to sit for a specified time (e.g., 2-5 minutes), according to the formulation's instructions for use.
-
Rinse the tresses thoroughly with deionized water.
-
Label these tresses as "Test" or "18-MEA Treated."
-
Allow the tresses to air dry completely. A set of the original, untreated virgin hair should be kept as a baseline reference.
Protocol 2: Macro-Scale Friction Measurement (Texture Analyzer)
This method assesses friction through combability testing, providing data relevant to consumer perception of hair manageability.[6][7]
2.1. Equipment
-
Texture Analyzer (e.g., TA.XTplus) equipped with a load cell (e.g., 5 kg)
-
Fine-toothed hair comb
-
Environmental chamber or room with controlled temperature and humidity
2.2. Procedure
-
Acclimatize all hair tresses (Virgin, Control, and Test) for at least 24 hours in a controlled environment (e.g., 22°C, 50% RH).
-
Securely clamp the root end of a hair tress into the holder of the Hair Combing Rig, allowing it to hang vertically.[7]
-
Attach the comb to the load cell on the Texture Analyzer's arm.
-
Position the tress so the comb's teeth are just above the hair.
-
Set the instrument parameters:
-
Test Mode: Tension
-
Pre-Test Speed: 2.0 mm/s
-
Test Speed: 10.0 mm/s (can be varied)
-
Post-Test Speed: 10.0 mm/s
-
Distance: Sufficient to pass through the length of the tress (e.g., 150 mm)
-
Data Acquisition Rate: 500 pps
-
-
Initiate the test. The arm will move downwards, pulling the comb through the hair tress while recording the force required.[10]
-
The primary data points are the peak combing force and the total work of combing (area under the force-distance curve).
-
Perform multiple combing strokes (e.g., 5-10 cycles) on each tress to ensure data reproducibility.
-
Repeat the measurement for at least 3-5 tresses per group (Virgin, Control, Test) for statistical validity.
Protocol 3: Micro-Scale Friction Measurement (Atomic Force Microscopy)
This protocol measures friction at the nanoscale, providing fundamental insights into the surface properties of the hair cuticle.[11][12]
3.1. Equipment
-
Atomic Force Microscope (AFM) capable of Friction Force Microscopy (FFM) or Lateral Force Microscopy (LFM)
-
Silicon nitride cantilevers with a sharp tip (e.g., tip radius < 20 nm)
-
Sample mounting disks and adhesive (e.g., double-sided tape or epoxy)
-
Environmental control (optional but recommended)
3.2. Procedure
-
Isolate single hair fibers from each group (Virgin, Control, Test).
-
Mount a single hair fiber onto an AFM sample disk, ensuring it is securely fixed and lies flat.[11]
-
Install the cantilever in the AFM head. Perform a thermal tune to determine the cantilever's spring constant.
-
Calibrate the detector to convert the photodiode signal (Volts) to force (Newtons).
-
Locate a relatively flat area on the hair fiber surface for scanning, avoiding cuticle edges for initial measurements.
-
Engage the tip with the hair surface in contact mode.
-
Set the scanning parameters:
-
Scan Size: 1-5 µm
-
Scan Angle: 90° (to scan perpendicular to the hair fiber's main axis)[12]
-
Scan Rate: 1-2 Hz
-
Applied Load: Start with a low load (e.g., 5-10 nN) and perform a load-ramping experiment to ensure the measurement is in the elastic regime.
-
-
Acquire simultaneous topography and lateral force images. The lateral force signal is directly related to the frictional force.
-
To calculate the coefficient of friction, acquire friction-load plots by measuring the friction loop at varying applied loads. The slope of the friction vs. load plot provides the coefficient of friction.
-
Analyze multiple areas on multiple fibers from each group to obtain statistically significant results.
Data Presentation
Quantitative data should be summarized to facilitate clear comparison between sample groups.
Table 1: Comparative Frictional Properties of Hair Samples
| Sample Group | Macro-Scale Measurement (Texture Analyzer) | Micro-Scale Measurement (AFM) |
| Average Peak Combing Force (N) | Average Friction Force (nN) @ 10nN Load | |
| Virgin Hair | 0.85 ± 0.15 | 2.5 ± 0.4 |
| 18-MEA Removed (Control) | 2.50 ± 0.30 | 8.1 ± 0.9 |
| 18-MEA Treated (Test) | 1.10 ± 0.20 | 3.2 ± 0.5 |
| Note: Data are presented as mean ± standard deviation and are hypothetical examples for illustrative purposes. |
Visualizations
// Nodes MEA [label="18-MEA Layer", fillcolor="#34A853", fontcolor="#FFFFFF"]; NoMEA [label="18-MEA Removed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cuticle [label="Hair Cuticle Surface", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrophobic [label="Hydrophobic Surface\n(Water Repellent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrophilic [label="Hydrophilic Surface\n(Water Attracting)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LowFriction [label="Low Friction\n(Smooth, Easy Combing)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse, style="filled,dashed"]; HighFriction [label="High Friction\n(Rough, Tangling)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse, style="filled,dashed"];
// Edges MEA -> Cuticle [label=" Covalently\n Bound To "]; NoMEA -> Cuticle [label=" Stripped\n From "];
Cuticle -> Hydrophobic [headlabel=" With 18-MEA", fontcolor="#34A853", arrowhead=none, style=dashed]; Cuticle -> Hydrophilic [headlabel=" Without 18-MEA", fontcolor="#EA4335", arrowhead=none, style=dashed];
Hydrophobic -> LowFriction [label=" Leads To "]; Hydrophilic -> HighFriction [label=" Leads To "]; } endom Caption: Relationship between 18-MEA, surface properties, and hair friction.
References
- 1. mdpi.com [mdpi.com]
- 2. The role of this compound in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. LIPID MAPS [lipidmaps.org]
- 5. Understanding and controlling the friction of human hair [spiral.imperial.ac.uk]
- 6. stablemicrosystems.com [stablemicrosystems.com]
- 7. stablemicrosystems.com [stablemicrosystems.com]
- 8. researchgate.net [researchgate.net]
- 9. Biomimetics through bioconjugation of 16-methylheptadecanoic acid to damaged hair for hair barrier recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stable Micro Systems will no longer be posting to this blog, visit our new blog on our main website.: Texture Analysis in Action: the Hair Combing Rig [textureanalysisprofessionals.blogspot.com]
- 11. jurnaltribologi.mytribos.org [jurnaltribologi.mytribos.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Racemic 18-Methyleicosanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of racemic 18-Methyleicosanoic acid (18-MEA). The content is tailored for researchers, scientists, and professionals in drug development and related fields.
Troubleshooting Guides
This section addresses specific issues that may arise during the multi-step synthesis of racemic 18-MEA, with a focus on an improved synthetic route adapted from methodologies described in the literature.[1]
Problem 1: Low Yield in Wittig Reaction for the Formation of the Unsaturated Ester
Question: I am experiencing a low yield during the Wittig reaction between methyl 15-formylpentadecanoate and the phosphonium (B103445) ylide. What are the potential causes and solutions?
Answer:
Low yields in Wittig reactions involving long-chain aldehydes can be attributed to several factors. Here is a systematic approach to troubleshoot this step:
-
Ylide Formation and Stability:
-
Incomplete Ylide Formation: The characteristic color change (often to deep red or orange) upon addition of a strong base (like n-BuLi or NaH) to the phosphonium salt is a key indicator of ylide formation.[2] If this is not observed, the base may be old or deactivated. Use freshly titrated n-butyllithium or a new batch of sodium hydride.
-
Ylide Instability: Unstabilized ylides can be prone to decomposition. It is often best to generate the ylide in situ and use it promptly.[3] Some literature suggests that for certain unstable ylides, it is beneficial to generate the ylide in the presence of the aldehyde.[4]
-
-
Reaction Conditions:
-
Steric Hindrance: Long-chain aldehydes can present some steric hindrance, potentially slowing down the reaction.[5] While not typically a major issue with linear aldehydes, ensuring adequate reaction time is crucial. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Base Selection: The choice of base is critical. For unstabilized ylides, strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often preferred over organolithium bases to minimize side reactions.[2]
-
-
Purity of Reactants:
-
Aldehyde Purity: The aldehydic precursor, methyl 15-formylpentadecanoate, can be prone to oxidation to the corresponding carboxylic acid or polymerization.[5] Ensure the aldehyde is pure before use. Purification by flash chromatography may be necessary.
-
Experimental Protocol: Wittig Reaction
A general procedure for the Wittig reaction is as follows:
-
Suspend the phosphonium salt (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0°C and add a strong base (e.g., NaH, 1.2 equivalents) portion-wise.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.
-
Cool the resulting ylide solution to 0°C and add a solution of methyl 15-formylpentadecanoate (1.0 equivalent) in anhydrous THF dropwise.
-
Let the reaction warm to room temperature and stir overnight, or until TLC analysis indicates complete consumption of the aldehyde.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by silica (B1680970) gel column chromatography.
| Parameter | Recommended Condition |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Base | Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) |
| Reaction Temperature | 0°C to Room Temperature |
| Monitoring | Thin Layer Chromatography (TLC) |
Problem 2: Inefficient Hydrogenation of the Unsaturated Ester
Question: My Raney nickel hydrogenation of the unsaturated ester intermediate is sluggish or incomplete. What could be the issue?
Answer:
Incomplete hydrogenation can often be traced back to catalyst activity or impurities in the substrate.
-
Catalyst Activity:
-
Catalyst Poisoning: Sulfur-containing impurities are known poisons for Raney nickel catalysts. Ensure that all reagents and solvents used in the preceding steps are free of sulfur. If catalyst poisoning is suspected, using a fresh batch of catalyst is recommended.
-
Catalyst Quality: The activity of Raney nickel can vary between batches. Use a high-quality, active Raney nickel catalyst.
-
-
Reaction Conditions:
-
Hydrogen Pressure: While some hydrogenations can proceed at atmospheric pressure, applying a moderate hydrogen pressure (e.g., 45-50 psi) can significantly improve the reaction rate and ensure complete reduction.
-
Solvent: Methanol is a commonly used solvent for this type of hydrogenation. Ensure it is of high purity.
-
Water Content: The presence of a small amount of water can sometimes enhance the activity of Raney nickel.
-
-
Substrate Purity:
-
Impurities from the previous Wittig reaction step, such as triphenylphosphine (B44618) oxide, should be thoroughly removed as they can interfere with the hydrogenation.
-
Experimental Protocol: Raney Nickel Hydrogenation
-
In a hydrogenation vessel, suspend the unsaturated ester and a catalytic amount of Raney nickel (as a 50% slurry in water) in methanol.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 45 psi).
-
Shake the mixture at room temperature for several hours, monitoring the uptake of hydrogen.
-
Once the reaction is complete (as determined by the cessation of hydrogen uptake or by GC/MS analysis), carefully filter the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude saturated ester.
| Parameter | Recommended Condition |
| Catalyst | Raney Nickel (50% slurry in water) |
| Solvent | Methanol |
| Hydrogen Pressure | 45-50 psi |
| Temperature | Room Temperature |
| Monitoring | Hydrogen uptake, GC/MS |
Problem 3: Difficulties with the Final Saponification Step
Question: The saponification of methyl 18-methyleicosanoate is not going to completion, or I am having trouble isolating the final product. What are some troubleshooting tips?
Answer:
Saponification of long-chain esters is generally straightforward but can present some challenges.
-
Incomplete Reaction:
-
Insufficient Base or Reaction Time: Ensure that a sufficient molar excess of a strong base (e.g., potassium hydroxide) is used. Long-chain esters can be sterically hindered, so a longer reaction time or gentle heating may be necessary to drive the reaction to completion.
-
Solvent: Using a co-solvent like ethanol (B145695) with water helps to solubilize the long-chain ester, facilitating its interaction with the aqueous base.
-
-
Product Isolation:
-
Emulsion Formation: During the acidic workup to protonate the carboxylate salt, emulsions can form, making extraction difficult. Adding brine (saturated aqueous NaCl) can help to break up emulsions.
-
Precipitation of the Fatty Acid: this compound is a solid at room temperature. Upon acidification, it may precipitate out of the aqueous solution. This can be collected by filtration. Subsequent extraction of the aqueous layer with an organic solvent can recover any remaining dissolved product.
-
Experimental Protocol: Saponification
-
Dissolve the methyl 18-methyleicosanoate in a mixture of ethanol and an aqueous solution of potassium hydroxide (B78521) (7% ethanolic KOH is a common reagent).
-
Stir the solution at room temperature overnight or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and acidify the solution with a mineral acid (e.g., HCl) to a pH of ~1.
-
The product may precipitate as a white solid and can be collected by filtration.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to recover any remaining product.
-
Combine the solid product and the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude this compound.
-
Recrystallization from a suitable solvent (e.g., acetone (B3395972) or ethanol/water) can be used for final purification.
| Parameter | Recommended Condition |
| Base | Potassium Hydroxide (KOH) in aqueous ethanol |
| Solvent | Ethanol/Water |
| Temperature | Room Temperature to gentle reflux |
| Workup | Acidification with HCl, followed by filtration/extraction |
| Purification | Recrystallization |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of the aldehydic precursor, methyl 15-formylpentadecanoate?
A1: The synthesis of this long-chain aldehyde often starts from a long-chain hydroxy ester. The primary challenge lies in the oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid. Using mild and selective oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane is crucial. However, these reagents can be environmentally challenging, especially on a larger scale. Alternative methods, such as Swern oxidation, can also be employed but require careful control of reaction conditions to avoid side reactions.
Q2: Are there any issues with racemization during this synthesis?
A2: The described synthetic route to racemic this compound does not involve the creation or modification of the chiral center at the 18-position in a way that would lead to stereochemical control. The starting materials that ultimately form the branched end of the fatty acid are typically achiral or used as a racemic mixture. Therefore, the final product is expected to be a racemic mixture, and controlling racemization is not a primary concern in this specific synthetic sequence. If a specific enantiomer is desired, a different synthetic strategy involving chiral starting materials or asymmetric synthesis would be required.
Q3: What are the best methods for purifying the final this compound?
A3: The final product is a solid and can often be purified by recrystallization. For more challenging purifications, column chromatography on silica gel can be used. However, due to the acidic nature of the product, tailing on the column can be an issue. Adding a small amount of acetic acid or formic acid to the eluent can help to mitigate this. Reversed-phase chromatography (C18) can also be an effective purification method for long-chain fatty acids.
Q4: Can this synthesis be scaled up?
A4: Scaling up this synthesis presents several challenges. The use of certain reagents, like heavy metal-based oxidants (e.g., PCC), is not ideal for large-scale production due to environmental and safety concerns. Hydrogenation at high pressure also requires specialized equipment. The purification of large quantities of long-chain fatty acids by chromatography can be cumbersome. Therefore, for a scale-up, process optimization to use more environmentally friendly reagents and to favor purification by crystallization over chromatography would be necessary.
Visualizations
Caption: Synthetic pathway for racemic this compound.
Caption: Troubleshooting logic for key synthesis steps.
References
Technical Support Center: Synthesis of 18-Methyleicosanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 18-Methyleicosanoic acid (18-MEA) synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: A common and cost-effective starting material for the synthesis of 18-MEA is ω-cyclopentadecalactone.[1] This lactone can be readily converted to a long-chain hydroxy ester, which serves as a key intermediate in the synthesis pathway.[1]
Q2: My overall yield for 18-MEA synthesis is low. What are the most critical steps affecting the yield?
A2: Low overall yield can often be attributed to inefficient steps in the synthesis process. Historically, methods involving Grignard reactions with cyclopentadecanone (B167302) followed by oxidation and Wolff-Kishner reduction have resulted in very low overall yields of around 8%.[1] A more modern and improved synthesis route involves the formation of an unsaturated ester intermediate followed by hydrogenation. The coupling reaction to form this unsaturated ester and the subsequent hydrogenation are critical for achieving a high overall yield.[1]
Q3: I am having trouble with the hydrogenation step. What conditions are recommended for optimal yield?
A3: For the hydrogenation of the unsaturated ester intermediate (methyl E-18-methyl-15-eicosenoate), two effective methods are reported. Hydrogenation using a 10% palladium on carbon catalyst in ethyl acetate (B1210297) under atmospheric pressure can yield the saturated ester in 99% yield.[1] Alternatively, using a Raney nickel catalyst with a 50% solution in water, under 45 psi of hydrogen gas at room temperature, can result in a 96% yield.[1] Sluggish and unpredictable reductions with palladium on carbon can sometimes occur due to catalyst poisoning, making Raney nickel a reliable alternative.[1]
Q4: What is a suitable method for the final hydrolysis of the methyl ester to obtain this compound?
A4: The final step of converting the methyl ester (Methyl 18-Methyleicosanoate) to this compound can be achieved through standard hydrolysis conditions. This typically involves heating the ester with a base such as potassium hydroxide (B78521) in an alcoholic solvent, followed by acidification to precipitate the fatty acid. This final step has been reported to proceed with a yield of 85% after recrystallization.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield in the conversion of ω-cyclopentadecalactone to methyl 15-hydroxypentadecanoate (B1240629). | Incomplete reaction or side reactions. | Ensure the use of a suitable acid catalyst, such as p-toluenesulfonic acid monohydrate, and reflux in methanol (B129727) for a sufficient duration (e.g., 24 hours) to drive the reaction to completion. This step should achieve a high yield, around 99%.[1] |
| Poor yield in the oxidation of the alcohol to the aldehyde. | Use of harsh or inefficient oxidizing agents. | Avoid environmentally unfavorable and harsh oxidants like pyridinium (B92312) chlorochromate.[1] A milder and effective alternative is the use of a Swern oxidation or a similar modern oxidation method. |
| Low yield in the coupling reaction to form the unsaturated ester. | Instability of the intermediate carbanion or suboptimal reaction conditions. | When using a sulfone-based coupling method, the choice of base and solvent is critical. The use of sodium hexamethyldisilazide (NaHMDS) as a base in a solvent like DME at low temperatures (e.g., -65°C) has been shown to improve coupling yields significantly (up to 58%).[2] |
| Incomplete or slow hydrogenation reaction. | Catalyst poisoning or inappropriate catalyst/conditions. | If using Palladium on carbon, ensure the starting material is free of impurities that could poison the catalyst. If issues persist, switching to Raney nickel under moderate hydrogen pressure (45 psi) can provide more consistent results.[1] |
| Difficulty in purifying the final 18-MEA product. | Presence of unreacted starting materials or byproducts. | Purification of the final product can be achieved by recrystallization. For intermediates, silica (B1680970) gel column chromatography is effective. For instance, the unsaturated ester can be purified using a chloroform/petroleum spirits mixture as the eluant.[1] |
Experimental Protocols
Synthesis of Methyl 15-hydroxypentadecanoate from ω-Cyclopentadecalactone
A mixture of ω-cyclopentadecalactone (0.093 mol), p-toluenesulfonic acid monohydrate (0.003 mol), and methanol (700 mL) is heated at reflux for 24 hours.[1] The mixture is then poured into water and extracted with chloroform. The combined organic extracts are washed with saturated aqueous sodium bicarbonate and brine, then dried and concentrated to yield the product.[1]
Hydrogenation of Methyl E-18-methyl-15-eicosenoate
Method A: Palladium on Carbon A suspension of 10% palladium on carbon (5% w/w) and the unsaturated ester in ethyl acetate is purged with hydrogen gas and then shaken under atmospheric pressure for 26 hours.[1] The catalyst is removed by filtration, and the filtrate is concentrated to give the product.[1]
Method B: Raney Nickel A suspension of Raney nickel catalyst (50% solution in H₂O) and the unsaturated ester in methanol is shaken under 45 psi of hydrogen gas at room temperature for 17 hours.[1] The mixture is filtered, and the filtrate is concentrated to yield the product.[1]
Hydrolysis of Methyl 18-Methyleicosanoate
The methyl ester is hydrolyzed using standard conditions, such as refluxing with a base (e.g., KOH) in an alcohol-water mixture, followed by acidification to yield this compound.[1]
Data Presentation
Table 1: Summary of Yields for Key Synthesis Steps
| Reaction Step | Product | Yield (%) | Reference |
| Ring-opening of ω-cyclopentadecalactone | Methyl 15-hydroxypentadecanoate | 99% | [1] |
| Sulfide formation | 2-(15-(methoxycarbonyl)pentadecylthio)-1-phenyl-1H-tetrazole | 83% | [2] |
| Sulfone oxidation | 2-(15-(methoxycarbonyl)pentadecylsulfonyl)-1-phenyl-1H-tetrazole | >95% | [2] |
| Coupling reaction | Methyl E-18-methyl-15-eicosenoate | 58% | [2] |
| Hydrogenation (Pd/C) | Methyl 18-Methyleicosanoate | 99% | [1] |
| Hydrogenation (Raney Ni) | Methyl 18-Methyleicosanoate | 96% | [1] |
| Hydrolysis | This compound | 85% | [1] |
Visualizations
Caption: Improved synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield in 18-MEA synthesis.
References
Technical Support Center: Analysis of 18-MEA Degradation on Hair
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of 18-methyleicosanoic acid (18-MEA) on hair due to chemical treatments.
Frequently Asked Questions (FAQs)
Q1: What is 18-MEA and why is it important for hair health?
This compound (18-MEA) is a branched-chain fatty acid that is covalently bound to the outermost layer of the hair cuticle, known as the epicuticle.[1][2] This lipid layer is crucial for maintaining the natural hydrophobicity (water-repelling nature) of the hair fiber.[3][4][5] The presence of 18-MEA acts as a natural lubricant, reducing friction between hair strands, which contributes to easier combing and a smoother feel.[1][4] Its integrity is essential for protecting the hair from environmental and chemical damage and for maintaining its shine and overall healthy appearance.[6][7]
Q2: Which chemical treatments are most damaging to the 18-MEA layer?
Alkaline chemical treatments are particularly detrimental to the 18-MEA layer. These include:
-
Hair Coloring and Bleaching: These oxidative processes operate at a high pH and can significantly reduce the amount of 18-MEA on the hair surface.[1][4]
-
Permanent Waving: This process, which also uses alkaline reagents, leads to the removal of 18-MEA.[1][8]
-
Hair Relaxers: High pH relaxers can strip the 18-MEA from the hair surface.[3]
The damage from these treatments is cumulative, meaning repeated applications will lead to a greater loss of 18-MEA and increased hair damage.[4]
Q3: How does the loss of 18-MEA affect the physical properties of hair?
The removal of 18-MEA renders the hair surface more hydrophilic (water-attracting).[1][2][3] This leads to several undesirable changes in hair properties:
-
Increased Friction: The loss of the lubricating 18-MEA layer increases the friction between hair fibers, making the hair harder to comb and more prone to tangling, especially when wet.[1][9][10]
-
Increased Porosity: Without its protective lipid barrier, the hair becomes more porous, allowing chemicals to penetrate more easily and potentially causing further damage to the hair's internal structure (cortex).[4]
-
Changes in Appearance and Feel: Hair that has lost its 18-MEA layer often feels dry, rough, and appears dull.[4][6] The alignment of wet hair fibers is disrupted, leading to a disordered and entangled appearance when dry.[9][10]
Q4: Can the 18-MEA layer be restored after it has been damaged?
Once the covalently bound 18-MEA is removed, it cannot be naturally regenerated by the body on the existing hair shaft.[5][6] However, certain hair care technologies aim to deposit 18-MEA or similar lipids onto the hair surface to mimic its function. For instance, combinations of 18-MEA with specific cationic surfactants (like Stearoxypropyldimethylamine) have been shown to restore hydrophobicity to damaged hair, and this effect can be persistent even after shampooing.[1][11] While these treatments can temporarily improve the look and feel of the hair, the restoration is not permanent like the original, covalently bound layer.[6]
Troubleshooting Guide
Problem: Inconsistent results in 18-MEA quantification after chemical treatment.
-
Possible Cause 1: Variability in Hair Samples.
-
Solution: Ensure that hair samples are sourced from donors with no prior chemical treatments (virgin hair) for baseline measurements. When comparing treatments, use hair from the same donor to minimize biological variability.
-
-
Possible Cause 2: Inconsistent Application of Chemical Treatment.
-
Solution: Standardize the application time, temperature, and concentration of the chemical treatment (e.g., bleaching lotion, permanent wave solution) across all samples. Ensure a consistent liquor-to-fiber ratio.[1]
-
-
Possible Cause 3: Contamination of Hair Surface.
-
Solution: Before analysis, thoroughly wash hair samples with a standardized solution (e.g., sodium lauryl sulfate (B86663) solution) to remove any surface contaminants or product residues, followed by rinsing with distilled water.[12]
-
Problem: Difficulty in correlating 18-MEA loss with changes in hair's physical properties.
-
Possible Cause 1: Insufficient Damage to the Epicuticle.
-
Solution: Research indicates that the removal of 18-MEA alone may not lead to a complete loss of hydrophobicity if the underlying epicuticle is still intact.[1][11] To observe a significant change, an additional weathering process, such as repeated shampooing, may be necessary after the initial chemical treatment.[1][9]
-
-
Possible Cause 2: Measurement Technique Not Sensitive Enough.
Quantitative Data on 18-MEA Degradation
The following tables summarize the impact of chemical treatments on hair properties related to 18-MEA.
Table 1: Effect of Bleaching and Weathering on Hair Surface Properties
| Hair Sample | Relative Amount of 18-MEA (TOF-SIMS) | Relative Amount of Sulfonate Group (TOF-SIMS) | Atomic Concentration of S(IV) (XPS) |
| Untreated Hair | High | Low | Low |
| Bleached Hair | Low | High | High |
| Bleached & Weathered Hair | Low | Low | Low |
| Data synthesized from descriptions in research papers indicating relative changes.[8] |
Table 2: Impact of 18-MEA Removal on Hair Moisture Content
| Hair Sample | Moisture Content at 75°C |
| Virgin Hair | 10.13% |
| 18-MEA Removed Hair | 8.19% |
| Hair with 16-MHA Bioconjugation | 9.98% |
| Data from a study on restoring hair barrier properties after 18-MEA removal.[13] |
Experimental Protocols
Protocol 1: Chemical Removal of 18-MEA for Experimental Studies
This protocol describes a method to selectively remove the 18-MEA layer for research purposes.
-
Preparation of Reagent: Prepare a solution of 0.1M potassium t-butoxide in t-butanol.
-
Treatment of Hair Fibers: Immerse the hair fibers in the prepared solution at room temperature. A liquor-to-fiber ratio of 10:1 is recommended.
-
Incubation: Let the hair fibers soak for 5 minutes.
-
Rinsing: Remove the alkali by rinsing the hair with t-butanol (twice), followed by ethanol.
-
Final Wash: Wash the hair fibers thoroughly with water to remove any residual chemicals.[1][8]
Protocol 2: Quantification of 18-MEA using Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS)
TOF-SIMS is a highly sensitive surface analytical technique used for the semi-quantitative analysis of 18-MEA.
-
Instrumentation: Use a TOF-SIMS instrument, for example, a TOF-SIMS IV instrument (ION-TOF GmbH).
-
Primary Ions: Employ 25-keV Bi32+ primary ions in high-current bunched mode.
-
Analysis Area: Raster the primary ions over a randomly selected 50 µm × 50 µm area.
-
Charge Compensation: Use low-energy electron flooding to compensate for charging on the hair surface.
-
Data Normalization: Express the amount of 18-MEA as the relative ion yield of 18-MEA versus the CN- ion yield. The CN- ion is derived from the keratinous proteins of the hair and serves as an internal standard.[1][9]
Protocol 3: Assessment of Hair Surface Hydrophobicity using Dynamic Contact Angle Measurement
This method measures the contact angle of a liquid (typically water) on the hair fiber to determine its hydrophobicity.
-
Instrumentation: Use a dynamic contact angle goniometer.
-
Sample Preparation: Mount a single hair fiber on the instrument stage.
-
Measurement: Measure the advancing and receding contact angles of a water droplet on the hair surface.
-
Interpretation: A higher advancing contact angle indicates greater hydrophobicity. Virgin hair is hydrophobic, while chemically damaged hair becomes more hydrophilic, resulting in a lower contact angle.[3][14]
Visualizations
Caption: Experimental workflow for assessing 18-MEA degradation.
Caption: Logical relationship of chemical treatment and hair damage.
References
- 1. mdpi.com [mdpi.com]
- 2. The role of this compound in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. grandha.com.br [grandha.com.br]
- 5. Biomimetics through bioconjugation of 16-methylheptadecanoic acid to damaged hair for hair barrier recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dermatologytimes.com [dermatologytimes.com]
- 7. The olive oil + egg mask that reverses protein damage : how it rebuilds over-processed hair - LincolnRowing [lincolnrowing.co.uk]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. 18-MEA and hair appearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Biomimetics through bioconjugation of 16-methylheptadecanoic acid to damaged hair for hair barrier recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
Optimizing conditions for the hydrolysis of 18-MEA thioester bonds
Welcome to the technical support center for the hydrolysis of 18-methyleicosanoic acid (18-MEA) thioester bonds. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is 18-MEA and why is its thioester bond important?
This compound (18-MEA) is a branched-chain fatty acid that is covalently bound to the surface of the hair cuticle, primarily through a thioester linkage to cysteine residues in the underlying proteins. This lipid layer is crucial for maintaining the natural hydrophobicity and low friction of the hair surface. Understanding the hydrolysis of this thioester bond is essential for research in cosmetics, hair care product development, and studies related to hair damage and repair.
Q2: What are the primary methods for hydrolyzing the 18-MEA thioester bond?
There are three main approaches to cleaving the 18-MEA thioester bond:
-
Alkaline Hydrolysis: This method utilizes strong bases to break the thioester linkage. It is generally effective but can be harsh and may cause damage to the underlying protein structure of the hair.
-
Enzymatic Hydrolysis: This approach uses specific enzymes, such as lipases, to catalyze the hydrolysis of the thioester bond under milder conditions. The main challenge with this method is the accessibility of the enzyme to the thioester bond on the hair surface.
-
Chemical Cleavage with Hydroxylamine (B1172632): This method employs a chemical reagent, hydroxylamine, to specifically cleave the thioester bond. It can be performed at or near neutral pH, offering a less damaging alternative to alkaline hydrolysis.
Q3: How can I confirm that the 18-MEA has been successfully removed?
Several analytical techniques can be used to verify the removal of 18-MEA from the hair surface:
-
Contact Angle Measurement: The removal of the hydrophobic 18-MEA layer will result in a significant decrease in the water contact angle on the hair surface, making it more hydrophilic.
-
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can analyze the elemental composition of the outermost layer of the hair, detecting the reduction in the carbon signal associated with the lipid layer.
-
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is a highly sensitive surface analysis technique that can directly detect the presence or absence of 18-MEA and its fragments on the hair cuticle.
Q4: What are the potential side effects of 18-MEA hydrolysis on hair fibers?
The primary side effect, particularly with harsh hydrolysis methods like strong alkaline treatments, is damage to the hair's protein structure. This can manifest as:
-
Protein Loss: The degradation of keratin (B1170402) proteins in the cuticle and cortex.
-
Increased Porosity: Damage to the cuticle can make the hair more porous and susceptible to further damage.
-
Reduced Mechanical Strength: The hair may become weaker and more prone to breakage.
Troubleshooting Guides
Issue 1: Incomplete or Low Yield of 18-MEA Hydrolysis
This is a common issue that can arise from suboptimal reaction conditions. The following table provides potential causes and recommended troubleshooting steps for each hydrolysis method.
| Potential Cause | Troubleshooting Steps |
| Alkaline Hydrolysis | |
| Insufficiently high pH | - Ensure the alkaline solution is at the target pH just before use.- For the potassium t-butoxide method, use a freshly prepared solution as it can be deactivated by moisture. |
| Inadequate reaction time or temperature | - Increase the reaction time in increments.- While the potassium t-butoxide method is effective at room temperature, other alkaline methods may require elevated temperatures (e.g., 60-70°C) for efficient hydrolysis. |
| Poor solvent penetration | - Ensure hair fibers are fully submerged and agitated in the reaction solution.- Consider a pre-treatment with a mild solvent to remove any surface contaminants that may hinder reagent access. |
| Enzymatic Hydrolysis | |
| Inaccessible thioester bonds | - This is a known challenge. The enzyme may be too large to access the thioester linkage on the intact hair surface.[1]- Consider a pre-treatment to gently swell or disrupt the cuticle structure, but be aware this may introduce other variables.- The use of a reducing agent, such as sodium thioglycolate, has been shown to improve enzymatic degradation of keratin fibers and may enhance accessibility.[2] |
| Suboptimal enzyme concentration, pH, or temperature | - Optimize the enzyme concentration by testing a range of concentrations.- Ensure the buffer pH is optimal for the specific enzyme's activity (e.g., pH 7.4 for some lipases).[1]- Maintain the optimal temperature for the enzyme throughout the reaction (e.g., 30-40°C for many lipases). |
| Enzyme inhibition | - Ensure the hair samples are thoroughly cleaned to remove any residues from previous treatments that could inhibit the enzyme. |
| Hydroxylamine Cleavage | |
| Incorrect pH | - The cleavage of thioester bonds with hydroxylamine is pH-dependent.[3][4][5] Maintain a neutral to slightly alkaline pH (7.0-9.0) for optimal results. |
| Insufficient hydroxylamine concentration or reaction time | - Increase the concentration of hydroxylamine.- Extend the reaction time. For some applications, several hours may be necessary. |
| Reagent degradation | - Use a freshly prepared hydroxylamine solution for each experiment. |
Issue 2: Significant Damage to the Hair Fiber Post-Hydrolysis
Hydrolysis procedures, especially under harsh conditions, can lead to unwanted damage to the hair's keratin structure.
| Potential Cause | Troubleshooting Steps |
| Alkaline Hydrolysis | |
| Conditions are too harsh (high pH, high temperature, long exposure) | - Reduce the concentration of the alkaline reagent.- Lower the reaction temperature.- Decrease the reaction time.- Anhydrous alkaline treatments, such as with potassium t-butoxide in t-butanol, are designed to minimize damage to the internal hair structure.[6] |
| General | |
| Non-specific degradation | - For enzymatic methods, ensure the enzyme preparation is free from significant protease contamination.- For chemical methods, consider the specificity of the reagents at the chosen pH and temperature. |
Experimental Protocols
Protocol 1: Alkaline Hydrolysis using Potassium t-Butoxide
This method is effective for removing 18-MEA while aiming to minimize damage to the underlying hair structure.[6]
Materials:
-
Hair fibers
-
Potassium t-butoxide
-
t-butanol
-
Ethanol
-
Deionized water
Procedure:
-
Prepare a 0.1 M solution of potassium t-butoxide in t-butanol.
-
Immerse the hair fibers in the potassium t-butoxide solution at a liquor-to-fiber ratio of 10:1.
-
Incubate for 5 minutes at room temperature with gentle agitation.
-
Remove the alkaline solution and rinse the hair fibers twice with t-butanol.
-
Rinse the hair fibers with ethanol.
-
Wash the hair fibers thoroughly with deionized water.
-
Allow the hair fibers to air dry.
Protocol 2: Enzymatic Hydrolysis of a Model Thioester Compound
While direct enzymatic hydrolysis from hair is challenging, this protocol for a model compound can be used to screen for effective enzymes.
Materials:
-
Ac-Cym-18-MEA (N-acetyl-S-(18-methyleicosanoyl)cysteine) model substrate
-
Lipase (B570770) (e.g., Lipolase 100L type EX)
-
Phosphate (B84403) buffer (pH 7.4)
-
Ellman's reagent (DTNB) for monitoring thiol release
Procedure:
-
Prepare a solution of the Ac-Cym-18-MEA substrate in a suitable buffer (e.g., phosphate buffer at pH 7.4).
-
Add the lipase to the substrate solution to initiate the reaction. A study on a model compound showed that some lipases can achieve over 90% hydrolysis in 10 minutes at pH 7.4.[1] Another study using lipase from Pseudomonas cepacia showed 60% conversion in 5 hours at 30°C.
-
Monitor the reaction by taking aliquots at various time points and measuring the release of the free thiol using Ellman's reagent.
-
Analyze the results to determine the efficiency of the enzyme.
Protocol 3: Chemical Cleavage using Hydroxylamine
This method provides a milder alternative to alkaline hydrolysis for cleaving the thioester bond.
Materials:
-
Hair fibers
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (B78521) (for pH adjustment)
-
Buffer solution (e.g., phosphate or borate (B1201080) buffer, pH 7.0-9.0)
Procedure:
-
Prepare a stock solution of hydroxylamine (e.g., 2 M) and adjust the pH to the desired level (e.g., 7.5) with sodium hydroxide.
-
Immerse the hair fibers in a suitable buffer.
-
Add the hydroxylamine solution to the hair fiber suspension to the desired final concentration.
-
Incubate the reaction at a controlled temperature (e.g., 25-45°C) for a specified time (e.g., 1-4 hours).
-
After the reaction, thoroughly wash the hair fibers with deionized water.
-
Dry the hair fibers and analyze for 18-MEA removal. One study on wool fiber cuticle indicated that cleavage with hydroxylamine at a neutral pH was effective, with a subsequent reaction showing 83% of the generated thiol groups had reacted.[3]
Data Presentation
The following tables summarize key quantitative data from the literature to aid in experimental design and comparison.
Table 1: Conditions for Enzymatic Hydrolysis of an 18-MEA Model Thioester (Ac-Cym-18-MEA)
| Enzyme | pH | Temperature (°C) | Time | Hydrolysis Efficiency (%) |
| Lipolase 100L type EX | 7.4 | Not specified | 10 min | >90 |
| Lipoprotein Lipase | 7.4 | Not specified | 10 min | >90 |
| Lipase from Pseudomonas cepacia | Not specified | 30 | 5 hours | 60 |
Note: While effective on model compounds, these enzymes did not show significant hydrolysis of 18-MEA from the surface of wool fibers, likely due to the inaccessibility of the thioester bond.[1]
Table 2: Conditions for Chemical Cleavage Methods
| Method | Reagent | Concentration | pH | Temperature (°C) | Time | Notes |
| Alkaline Hydrolysis | Potassium t-butoxide in t-butanol | 0.1 M | >12 (alkaline) | Room Temp. | 5 min | Effective for removing 18-MEA from hair.[6] |
| Hydroxylamine Cleavage | Hydroxylamine | Not specified | Neutral | Not specified | Not specified | Effective for cleaving the thioester bond on wool cuticle.[3] |
Visualizations
Caption: Experimental workflow for the hydrolysis of 18-MEA thioester bonds.
Caption: Troubleshooting logic for low hydrolysis yield of 18-MEA.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding the dynamics of keratin weakening and hydrolysis by proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Optimization of the hydroxylamine cleavage of an expressed fusion protein to produce recombinant human insulin-like growth factor (IGF)-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of Hair Surface: Importance of 18-MEA and Epicuticle [mdpi.com]
Technical Support Center: Quantitative Analysis of 18-Methyleicosanoic Acid (18-MEA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of 18-Methyleicosanoic acid (18-MEA).
Frequently Asked Questions (FAQs)
Q1: Why is the quantitative analysis of this compound (18-MEA) considered challenging?
A1: The quantitative analysis of 18-MEA presents several challenges due to its physicochemical properties and its presence in complex biological matrices. Key difficulties include:
-
High Polarity and Low Volatility: As a long-chain fatty acid, 18-MEA has a polar carboxyl group that can cause it to adsorb to surfaces and a high boiling point, making it unsuitable for direct analysis by gas chromatography (GC).[1] Derivatization is required to increase its volatility.[1][2]
-
Complex Sample Matrices: 18-MEA is often found in intricate biological samples like hair, skin lipids, or plasma.[3][4] Co-extracted substances such as other lipids, proteins, and salts can interfere with analysis, a phenomenon known as the matrix effect.[5][6]
-
Matrix Effects in Mass Spectrometry (MS): Components in the sample matrix can interfere with the ionization of 18-MEA in the mass spectrometer source, leading to signal suppression or enhancement.[5][7][8] This negatively impacts the accuracy, precision, and sensitivity of the quantification.[9]
-
Covalent Bonding: In hair, 18-MEA is covalently bound to the protein matrix via a thioester linkage, requiring specific chemical treatments to liberate the free fatty acid before extraction and analysis.[3][10][11]
Q2: What is derivatization and why is it essential for the GC-MS analysis of 18-MEA?
A2: Derivatization is a chemical reaction that modifies an analyte to make it more suitable for a specific analytical method.[12] For the GC-MS analysis of fatty acids like 18-MEA, derivatization is crucial for two main reasons:
-
To Increase Volatility: Free fatty acids have low volatility and are not easily vaporized in the GC inlet. The polar carboxylic acid group is converted into a less polar, more volatile ester group, typically a fatty acid methyl ester (FAME).[1][13]
-
To Improve Peak Shape: The polar carboxyl group can interact with the stationary phase of the GC column, leading to poor peak shape (tailing) and inaccurate quantification.[2] Converting it to a non-polar ester minimizes these interactions, resulting in sharper, more symmetrical peaks.[13]
Q3: How can I mitigate matrix effects during LC-MS/MS analysis of 18-MEA?
A3: Matrix effects, which are the alteration of ionization efficiency by co-eluting matrix components, are a significant challenge in LC-MS/MS.[8][9] Several strategies can be employed to minimize their impact:
-
Effective Sample Preparation: Use robust extraction and clean-up procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components before injection.[6]
-
Chromatographic Separation: Optimize the liquid chromatography method to separate 18-MEA from the majority of matrix components, ensuring they do not co-elute and enter the mass spectrometer at the same time.[5]
-
Use of an Appropriate Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard (e.g., ¹³C- or ²H-labeled 18-MEA). A SIL internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction during data processing.[7]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, thereby lessening the matrix effect. However, this may also lower the analyte concentration below the limit of quantification.[7]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is identical to the study samples. This helps to ensure that the calibration standards and the samples experience the same matrix effect.[9]
Q4: What are the recommended storage conditions for 18-MEA standards and biological samples?
A4: Proper storage is critical to maintain the stability of 18-MEA. For pure standards of 18-MEA, storage at -20°C is recommended, which can ensure stability for at least four years.[14] Biological samples should also be stored frozen, typically at -80°C, to prevent degradation of lipids and other components prior to extraction and analysis.
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor/Inconsistent Derivatization (GC-MS) | 1. Incomplete reaction due to insufficient reagent, time, or temperature.[1]2. Presence of water or other interfering substances in the sample.[1]3. Degradation of derivatizing agent. | 1. Optimize derivatization conditions (e.g., increase temperature to 60°C, extend reaction time).[1][2]2. Ensure samples are completely dry before adding reagents. Use a water scavenger if necessary.[1]3. Use fresh derivatizing agents and store them under recommended conditions (e.g., protected from moisture). |
| Poor Peak Shape (Tailing) in GC | 1. Incomplete derivatization, leaving polar carboxyl groups.[2]2. Active sites in the GC inlet liner or on the column. 3. Column degradation or contamination. | 1. Verify and optimize the derivatization protocol (see above).[1][2]2. Use a deactivated inlet liner and perform regular maintenance. 3. Trim the front end of the column or replace the column if necessary. |
| Low Signal Intensity or Ion Suppression (LC-MS/MS) | 1. Significant matrix effects from co-eluting compounds.[5][9]2. Suboptimal ionization source parameters.3. Low recovery during sample preparation. | 1. Improve sample clean-up (e.g., implement SPE). Dilute the sample if sensitivity allows.[6][7]2. Optimize source parameters (e.g., gas flows, temperature, voltages) by infusing a standard solution of 18-MEA. 3. Evaluate each step of the extraction procedure for analyte loss. Use an internal standard to correct for recovery issues.[7] |
| Inconsistent Quantitative Results | 1. Variable matrix effects between samples.[8]2. Inconsistent sample preparation (extraction, derivatization). 3. Instrument instability. 4. Improper use of internal standard. | 1. Use a stable isotope-labeled internal standard to normalize for variations.[7]2. Standardize all sample preparation steps. Use automated systems if available. 3. Run quality control (QC) samples throughout the analytical batch to monitor instrument performance.[9]4. Ensure the internal standard is added at the very beginning of the sample preparation process to account for all subsequent steps. |
Experimental Protocols & Data
Protocol 1: Extraction and Derivatization of Fatty Acids to FAMEs for GC-MS
This protocol is a general guideline for converting fatty acids within a lipid extract to fatty acid methyl esters (FAMEs).
1. Lipid Extraction (General)
-
Extract total lipids from the sample (e.g., plasma, tissue homogenate) using a suitable solvent system such as a modified Folch method (chloroform:methanol) or using tert-butyl methyl ether/methanol (MTBE/MeOH).[4][15]
-
Evaporate the organic solvent under a stream of nitrogen to obtain the lipid residue.[4]
2. Saponification & Methylation (using BF₃-Methanol)
-
To the dried lipid residue, add 1-2 mL of 0.5 M methanolic sodium hydroxide (B78521) (NaOH).[4]
-
Heat the mixture in a sealed vial at 80-100°C for 5-10 minutes to saponify the lipids, which liberates the fatty acids as sodium salts.
-
Cool the sample, then add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol.[1][4]
-
Seal the vial and heat at 60°C for 5-10 minutes to methylate the free fatty acids into FAMEs.[1]
-
After cooling, add 1 mL of water and 1-2 mL of a non-polar solvent like hexane (B92381).[1]
-
Vortex vigorously to extract the FAMEs into the hexane layer.[1]
-
Centrifuge to separate the layers and carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.[1]
Table 1: Comparison of Common Derivatization Reagents for Fatty Acid Analysis
| Derivatization Reagent | Target Functional Group | Reaction Conditions | Advantages | Disadvantages |
| Boron Trifluoride (BF₃) in Methanol | Carboxylic Acids | Heat (60-100°C) for ~10-60 min[1][12] | Effective for esterification of free fatty acids and transesterification of glycerolipids.[4] | Can produce artifacts; reagent is sensitive to moisture. Insufficient for cholesterol ester transesterification.[15] |
| Methanolic HCl | Carboxylic Acids | Heat (45-100°C) for 1-16 hours[12][15] | Clean reaction, suitable for a wide range of lipid classes including FFAs and cholesterol esters.[12][15] | Longer reaction times may be required.[12] |
| BSTFA / MSTFA (Silylation) | Carboxylic Acids, Hydroxyls | Heat (60°C) for ~60 min[2] | Reacts with multiple functional groups.[2] | Derivatives can be sensitive to moisture. May not be ideal for complex mixtures due to multiple reaction sites.[16] |
Visualizations
Workflow for Quantitative Analysis of 18-MEA
Caption: General experimental workflow for the quantitative analysis of 18-MEA.
Troubleshooting Logic for Low Signal Intensity
References
- 1. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Matrix Effect | PPT [slideshare.net]
- 6. bme.psu.edu [bme.psu.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. bataviabiosciences.com [bataviabiosciences.com]
- 9. What is matrix effect and how is it quantified? [sciex.com]
- 10. The role of this compound in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AFM Imaging of 18-MEA Monolayers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating artifacts during Atomic Force Microscopy (AFM) imaging of 18-methyleicosanoic acid (18-MEA) monolayers.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts encountered when imaging 18-MEA monolayers with AFM?
A1: When imaging 18-MEA monolayers, which are soft, thin organic films, researchers commonly encounter artifacts stemming from the probe tip, the scanner, and feedback loop errors.[1][2][3] Specific common artifacts include tip convolution effects (broadening of features), image streaking from a contaminated or damaged tip, and incorrect height measurements due to excessive force or inappropriate feedback parameters.[1][4]
Q2: My AFM images of the 18-MEA monolayer show repetitive patterns or "ghost" features. What is the cause?
A2: Repetitive abnormal patterns or "twinned" features in an AFM image are often indicative of a "double tip" or a contaminated tip.[4][5][6] This occurs when the probe apex is damaged, has picked up debris from the sample surface, or has a secondary protrusion that interacts with the sample, creating a duplicated image.
Q3: The measured height of my 18-MEA monolayer seems incorrect or inverted. What could be the issue?
A3: Inaccurate height measurements, and in some cases topography inversion, can occur when imaging ultra-thin soft films like 18-MEA monolayers.[7] This can be caused by excessive tip-sample interaction forces, which compress or displace the monolayer. Additionally, attractive forces from a liquid bridge in ambient conditions can influence height measurements.[7] Improperly set feedback loop parameters can also lead to errors in tracking the surface topography accurately.[2]
Q4: Why do my images of the 18-MEA monolayer appear distorted, especially at larger scan sizes?
A4: Image distortion, such as warping or non-uniform spacing between features, is often due to scanner nonlinearity.[1] Piezoelectric scanners can exhibit effects like hysteresis and creep, which are more pronounced at larger scan sizes.[1][5] This can lead to a misrepresentation of the true surface topography.
Q5: I observe streaking and skips in my AFM images. How can I resolve this?
A5: Streaking or horizontal lines in the image are frequently caused by a contaminated tip that is dragging material across the surface or by loose debris on the sample itself.[4][8][9] Skips, where the tip momentarily loses contact with the surface, can also be a result of surface contaminants or overly aggressive scanning parameters for a soft film.
Troubleshooting Guides
Problem 1: Distorted or Broadened Features (Tip Convolution)
Symptoms:
-
Features in the AFM image appear wider or more rounded than expected.
-
Loss of lateral resolution.
Cause: The finite size and shape of the AFM tip are convolved with the sample's topography, leading to an overestimation of lateral dimensions.[1][6] This is particularly noticeable when the features being imaged are comparable in size to the tip radius.
Solutions:
-
Use a Sharper Tip: Employ ultra-sharp AFM probes with a smaller tip radius (e.g., < 10 nm) to improve image resolution.[1]
-
Deconvolution Software: Utilize image processing software with deconvolution algorithms to mathematically correct for the tip shape and reconstruct a more accurate representation of the surface.[1]
-
Characterize the Tip: Before imaging, scan a known calibration standard (e.g., a grating with sharp features) to assess the tip's condition and shape.
Problem 2: Image Duplication and Repetitive Artifacts
Symptoms:
-
Features appear doubled or as repeating patterns across the image.
Cause:
-
Double Tip: The AFM probe has two or more points of contact with the surface due to damage or contamination.[4]
-
Tip Contamination: Material from the 18-MEA monolayer or the substrate has adhered to the tip.[4][10]
Solutions:
-
Tip Inspection: Use the AFM's built-in optical microscope or a dedicated tip characterizer to inspect the probe for damage or contamination.
-
Tip Cleaning: Attempt to gently clean the tip by scanning a hard, clean surface (e.g., freshly cleaved mica) or by using a dedicated tip cleaning sample. In some cases, briefly retracting and re-engaging the tip can dislodge contaminants.
-
Replace the Tip: If the artifact persists, the most reliable solution is to replace the AFM probe with a new one.
Problem 3: Streaks, Skips, and Image Noise
Symptoms:
-
Horizontal lines or streaks across the image.
-
Random "skips" or loss of tracking in the image.
-
High-frequency noise or ripples.
Cause:
-
Surface Contamination: Loose particles on the 18-MEA monolayer are being dragged by the tip.[9]
-
Feedback Loop Instability: Improperly tuned feedback gains (proportional and integral) can cause oscillations.[1][2]
-
Environmental Vibrations: Acoustic or mechanical noise can couple into the AFM system.[1][3]
Solutions:
-
Sample Preparation: Ensure the 18-MEA monolayer is prepared on a clean, smooth substrate and is free of contaminants.
-
Optimize Feedback Gains: Reduce the integral and proportional gains to a level where the tip accurately tracks the surface without oscillating. Auto-tuning functions, if available, can be beneficial.[1]
-
Scan in Tapping Mode: For soft samples like 18-MEA, using tapping mode (amplitude modulation) instead of contact mode can minimize tip-sample friction and reduce streaking.[1]
-
Isolate the System: Use a vibration isolation table and an acoustic enclosure to minimize environmental noise.
-
Reduce Scan Speed: Lowering the scan rate can give the feedback loop more time to respond to surface features, reducing tracking errors.[1]
Quantitative Data Summary
The following table summarizes key AFM parameters and their typical impact on imaging 18-MEA monolayers.
| Parameter | Typical Range for 18-MEA | Effect of Non-Optimal Setting | Troubleshooting Action |
| Scan Rate | 0.5 - 1.5 Hz | High rates can cause streaking and poor tracking. | Decrease scan rate. |
| Setpoint (Tapping Mode) | 80-95% of free air amplitude | Too high (aggressive) can damage the monolayer; too low can lead to tip disengagement. | Adjust setpoint to gently track the surface. |
| Integral Gain | 0.5 - 2.0 | Too high causes oscillations (noise); too low results in poor tracking. | Optimize for minimal tracking error without oscillation. |
| Proportional Gain | 1.0 - 5.0 | Too high causes high-frequency noise; too low leads to sluggish feedback. | Adjust in conjunction with integral gain for stable feedback. |
| Tip Radius | < 10 nm | Larger radii lead to significant tip convolution and loss of resolution. | Use a new, sharp tip. |
Experimental Protocols
Protocol 1: Preparation of 18-MEA Monolayer on Mica
-
Substrate Preparation: Obtain freshly cleaved mica substrates. Ensure the surface is atomically flat and free of contaminants by cleaving immediately before use.
-
Solution Preparation: Prepare a dilute solution of 18-MEA in a suitable solvent (e.g., chloroform) at a concentration of approximately 1 mM.
-
Monolayer Deposition: Use a Langmuir-Blodgett trough to form a condensed monolayer of 18-MEA on a water subphase. Transfer the monolayer to the freshly cleaved mica substrate by vertically dipping the substrate through the film at a controlled speed.
-
Drying: Gently dry the substrate with a stream of inert gas (e.g., nitrogen) to remove any residual solvent.
-
Storage: Store the prepared samples in a desiccator to prevent contamination before AFM imaging.
Visualizations
Caption: Experimental workflow for AFM imaging of 18-MEA monolayers.
Caption: Troubleshooting logic for common AFM artifacts.
References
- 1. AFM Artifacts and Error Sources [atomfair.com]
- 2. Recognizing and avoiding artifacts in atomic force microscopy imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. physik.uni-wuerzburg.de [physik.uni-wuerzburg.de]
- 4. MyScope [myscope.training]
- 5. AFM Artifacts - AFM FAQ - Frequently Asked Questions about Atomic Force Microscopy [fc.up.pt]
- 6. afmhelp.com [afmhelp.com]
- 7. researchgate.net [researchgate.net]
- 8. AFM Image Quality [nanophys.kth.se]
- 9. 4 Common Imaging Problems (and how to fix them) — NuNano AFM Probes [nunano.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving the Persistence of 18-Methyleicosanoic Acid on Treated Hair
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the persistence of 18-Methyleicosanoic acid (18-MEA) on treated hair.
Frequently Asked Questions (FAQs)
Q1: What is this compound (18-MEA) and what is its natural role on hair?
This compound (18-MEA) is a branched-chain fatty acid that is the primary lipid component of the outermost surface of the hair cuticle.[1][2][3] It is covalently bound to the epicuticle, potentially through thioester or ester linkages.[1][2][3] This layer of 18-MEA imparts a natural hydrophobicity to the hair fiber, which serves to reduce surface friction between hair strands and protect the hair from damage.[1][3][4][5] The hydrophobic nature of the hair surface due to 18-MEA is crucial for maintaining hair's sensory and aesthetic properties, such as smoothness and shine.
Q2: Why is the persistence of 18-MEA on hair a concern in our research?
The covalently bound 18-MEA is easily stripped from the hair fiber by various chemical treatments, including alkaline treatments like coloring and permanent waving, as well as from environmental exposure and daily grooming habits like shampooing.[1][3][5][6] The loss of 18-MEA leads to an increase in the hair's hydrophilicity, making it more porous and susceptible to damage.[2][5] This results in increased friction, tangling, and a dry, brittle feel.[4][5] Therefore, developing methods to improve the persistence of reapplied 18-MEA is a key goal in hair care research to restore the protective properties of the hair surface.
Q3: What are the primary mechanisms for enhancing the persistence of 18-MEA on damaged hair?
Research has shown that the combination of 18-MEA with specific cationic surfactants, such as Stearoxypropyldimethylamine (SPDA), can create a persistent hydrophobic layer on bleached and weathered hair surfaces.[1][3] This combination forms a stable layer that remains on the hair even after repeated shampooing.[1][3] The anteiso-branched structure of 18-MEA, in conjunction with SPDA, is thought to create a fluid upper layer in the deposited film, which contributes to its durable hydrophobicity.[1][3] Other approaches involve using quaternized 18-MEA derivatives or mimicking 18-MEA with similar molecules that can be covalently bound to the hair surface.[6][7]
Troubleshooting Guide
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Why is the treated hair not showing increased hydrophobicity (low contact angle)? | 1. Incomplete removal of pre-existing contaminants on the hair surface.2. Insufficient deposition of the 18-MEA treatment.3. Incorrect formulation of the 18-MEA treatment solution.4. Degradation of the epicuticle on the test hair. | 1. Ensure hair swatches are thoroughly cleaned with a clarifying shampoo or a mild solvent wash (e.g., ethanol) before treatment to remove any residues.2. Increase the concentration of the 18-MEA/cationic surfactant complex in the treatment solution or extend the treatment application time.3. Verify the pH of the formulation and the ratio of 18-MEA to the cationic surfactant. For tertiary amines like SPDA, ensure proper neutralization (e.g., with lactic acid) to facilitate deposition.4. Chemical treatments like bleaching followed by weathering (repeated shampooing) are necessary to remove the epicuticle and expose sites for 18-MEA deposition.[1][3] |
| The 18-MEA treatment is not persistent and washes off after a few shampoo cycles. How can we improve durability? | 1. Weak interaction between the 18-MEA formulation and the hair surface.2. The cationic surfactant used is not optimal for forming a durable film with 18-MEA.3. The hair surface is not sufficiently damaged to allow for strong adsorption. | 1. Investigate the use of cationic surfactants known to form persistent films with 18-MEA, such as Stearoxypropyldimethylamine (SPDA).[1][3]2. Experiment with different long-chain tertiary amines or quaternary cationic surfactants in combination with 18-MEA.3. Ensure the hair has been pre-treated (e.g., bleached and weathered) to remove the natural 18-MEA and epicuticle, creating a more hydrophilic and receptive surface for the treatment.[1][3] |
| We are observing inconsistent results across different hair samples. | 1. Natural variation in hair properties (e.g., ethnicity, porosity, prior treatments).2. Inconsistent application of the 18-MEA treatment.3. Variations in the pre-treatment (damage) process. | 1. Use standardized hair swatches from a single source with a known history. If using varied hair types, characterize each type thoroughly before the experiment.2. Standardize the application procedure, including the amount of product used per gram of hair, application time, and rinsing protocol.3. Ensure the bleaching and weathering process is uniform for all samples to achieve a consistent level of damage. |
| How can we quantify the amount of 18-MEA deposited on the hair surface? | Lack of appropriate analytical techniques. | 1. Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS): This is a sensitive surface analysis technique that can semi-quantitatively measure the amount of 18-MEA on the hair surface. The ion yield of 18-MEA can be normalized to the CN- ion yield from the hair protein.[1]2. X-ray Photoelectron Spectroscopy (XPS): XPS can be used to analyze the elemental composition of the hair surface, which can provide evidence of the deposited 18-MEA layer.[1][2] |
Experimental Protocols
Protocol 1: Preparation of Damaged Hair Swatches
-
Source Hair: Obtain untreated human hair swatches from a single donor to ensure consistency.
-
Bleaching:
-
Prepare a bleaching lotion (e.g., as specified in relevant literature).
-
Apply the bleaching lotion to the hair swatches at a specified liquor-to-fiber ratio (e.g., 10:1).
-
Allow the treatment to proceed for a set time at room temperature.
-
Rinse the hair thoroughly with deionized water and a mild shampoo.
-
-
Weathering:
Protocol 2: Application of 18-MEA Treatment
-
Formulation:
-
Prepare a conditioner base containing this compound and a cationic surfactant (e.g., Stearoxypropyldimethylamine - SPDA).
-
If using a tertiary amine like SPDA, neutralize it with an acid (e.g., lactic acid).[3]
-
-
Application:
-
Immerse the damaged hair swatches in the treatment solution for a specified time (e.g., 1 minute) at a controlled temperature (e.g., 40°C).[1]
-
Ensure even distribution of the treatment throughout the hair swatch.
-
-
Rinsing and Drying:
-
Rinse the treated hair swatches under running distilled water for a set duration (e.g., 30 seconds).[1]
-
Allow the hair to air dry naturally without tension.
-
Protocol 3: Evaluation of 18-MEA Persistence
-
Durability Testing:
-
Subject the treated hair swatches to a defined number of shampoo and rinse cycles using a standard shampoo formulation.
-
-
Hydrophobicity Measurement (Contact Angle):
-
Measure the advancing and receding contact angles of single hair fibers using the Wilhelmy method with a tensiometer.[1]
-
Compare the contact angles of untreated, damaged, and treated hair (both before and after durability testing).
-
-
Surface Analysis (Optional):
-
Use TOF-SIMS or XPS to semi-quantitatively analyze the amount of 18-MEA remaining on the hair surface after durability testing.
-
Quantitative Data Summary
The following table summarizes the effect of an 18-MEA/SPDA treatment on the contact angle of damaged hair, indicating the restoration of hydrophobicity.
| Hair Treatment | Advancing Contact Angle (°) | Receding Contact Angle (°) |
| Untreated (Virgin) Hair | ~105 | ~90 |
| Bleached and Weathered Hair | Significantly Reduced | Significantly Reduced |
| Bleached and Weathered Hair + 18-MEA/SPDA Treatment | Restored to near virgin hair levels | Restored to near virgin hair levels |
| Treated Hair after Multiple Shampoos | Maintained high contact angles | Maintained high contact angles |
Note: The values are approximate and based on trends reported in the literature. Actual experimental values may vary.[1][4]
Visualizations
Proposed Mechanism of 18-MEA/SPDA Deposition
Caption: Proposed interaction of 18-MEA and SPDA on a damaged hair surface.
General Experimental Workflow for Testing 18-MEA Persistence
Caption: Workflow for evaluating the persistence of 18-MEA treatments on hair.
References
- 1. mdpi.com [mdpi.com]
- 2. The role of this compound in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 18-MEA and hair appearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grandha.com.br [grandha.com.br]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 7. Biomimetics through bioconjugation of 16-methylheptadecanoic acid to damaged hair for hair barrier recovery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 18-Methyleicosanoic Acid and Other Branched-Chain Fatty Acids for Researchers
For Immediate Release
This guide provides a detailed comparison of 18-Methyleicosanoic acid (18-MEA) with other branched-chain fatty acids (BCFAs), offering valuable insights for researchers, scientists, and professionals in drug development. By presenting key physicochemical properties, biological functions, and detailed experimental protocols, this document serves as a comprehensive resource for understanding the unique characteristics of these lipids.
Introduction to this compound and Branched-Chain Fatty Acids
This compound (18-MEA), an anteiso-branched-chain fatty acid, is a crucial component of the outermost lipid layer of the hair cuticle, where it is covalently bound, likely via a thioester linkage, to the underlying protein structure.[1][2] This lipid layer is primarily responsible for the hydrophobic nature of the hair surface, acting as a natural barrier and providing lubrication.[3][4]
Branched-chain fatty acids are a class of fatty acids characterized by one or more methyl branches along their carbon chain.[5] They are broadly categorized into two main types: iso-BCFAs, with a methyl group on the penultimate carbon from the methyl end, and anteiso-BCFAs, with a methyl group on the antepenultimate carbon.[6] This subtle structural difference significantly influences their physical and biological properties.
Physicochemical Properties: A Comparative Analysis
The position of the methyl branch in BCFAs has a profound impact on their physical properties, such as melting point and solubility. These characteristics, in turn, affect their biological roles, particularly in membrane fluidity. The following table summarizes the key physicochemical properties of 18-MEA and compares them with other relevant straight-chain and branched-chain fatty acids.
| Property | This compound (anteiso-C21:0) | Eicosanoic Acid (n-C20:0) | Stearic Acid (n-C18:0) | Iso-stearic acid (iso-C18:0) |
| Molecular Formula | C₂₁H₄₂O₂[7] | C₂₀H₄₀O₂[8] | C₁₈H₃₆O₂ | C₁₈H₃₆O₂ |
| Molecular Weight ( g/mol ) | 326.57[7] | 312.53[8] | 284.48 | 284.48 |
| Melting Point (°C) | ~55-57 (estimated to be ~20°C lower than isomers)[9] | 75.4[10] | 69.6 | Liquid at room temperature[9] |
| Boiling Point (°C at 760 mmHg) | 443.2 ± 13.0[11] | 383 | 361 | - |
| logP | 9.63[11] | 8.53[10] | 6.33[12] | - |
| Solubility | Soluble in DMF (~50 mg/ml), DMSO (~30 mg/ml), and Ethanol (~10 mg/ml)[13] | Practically insoluble in water[10] | Soluble in organic solvents | Soluble in organic solvents |
Biological Significance and Comparative Functions
The primary biological distinction between different BCFAs often lies in their influence on the physical properties of cell membranes.
Impact on Cell Membrane Fluidity
A key differentiator between iso- and anteiso-BCFAs is their effect on membrane fluidity. Anteiso-BCFAs are more effective at increasing membrane fluidity compared to their iso-counterparts.[14] This is attributed to the greater disruption in the packing of the acyl chains caused by the location of the methyl group in the anteiso position. This property is particularly crucial for certain microorganisms, such as Listeria monocytogenes, which modulate the ratio of anteiso- to iso-fatty acids in their cell membranes to adapt to changes in temperature.[15][16]
Role in Human Health and Disease
BCFAs are integral components of human skin, vernix caseosa, and the gastrointestinal tract of newborns.[17] They are believed to play a role in establishing a healthy gut microbiome. Furthermore, emerging research suggests that BCFAs may have anti-inflammatory and anti-cancer properties.
Experimental Protocols
For researchers investigating BCFAs, a variety of analytical techniques are employed. Below are detailed methodologies for key experiments.
Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the fatty acid composition of a biological sample.
Methodology:
-
Lipid Extraction: Lipids are extracted from the sample (e.g., hair, cells, tissue) using a solvent system such as chloroform:methanol (2:1, v/v).[18]
-
Saponification and Transesterification: The extracted lipids are saponified using a methanolic base (e.g., 0.5 M NaOH in methanol) to release the fatty acids from their ester linkages. These are then converted to their more volatile fatty acid methyl esters (FAMEs) by heating with a methylating agent like boron trifluoride (BF₃) in methanol.[14]
-
Extraction of FAMEs: The FAMEs are extracted into an organic solvent such as hexane (B92381).[14]
-
GC-MS Analysis: The hexane layer containing the FAMEs is injected into a GC-MS system.
-
Gas Chromatography (GC): The FAMEs are separated based on their boiling points and polarity on a capillary column (e.g., HP-5MS).[7] The oven temperature is programmed to ramp up to facilitate the separation of different fatty acids.[19]
-
Mass Spectrometry (MS): As the separated FAMEs elute from the GC column, they are ionized (e.g., by electron ionization) and fragmented. The mass spectrometer then separates the fragments based on their mass-to-charge ratio, allowing for the identification of each fatty acid.[7]
-
-
Quantification: The concentration of each fatty acid is determined by comparing its peak area to that of a known amount of an internal standard (e.g., tridecanoic acid) that was added to the sample before extraction.[14]
Determination of Membrane Fluidity using Laurdan Fluorescence Spectroscopy
Objective: To measure the fluidity of a lipid membrane.
Methodology:
-
Probe Incorporation: The fluorescent probe Laurdan is incorporated into the lipid membrane (e.g., liposomes or whole cells). Laurdan's fluorescence emission spectrum is sensitive to the polarity of its environment, which changes with membrane fluidity.[20][21]
-
Fluorescence Measurement: The fluorescence intensity of the Laurdan-labeled membranes is measured at two different emission wavelengths (typically 440 nm and 490 nm) while exciting at 350 nm.[20]
-
Calculation of Generalized Polarization (GP): The GP value is calculated using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) where I₄₄₀ and I₄₉₀ are the fluorescence intensities at 440 nm and 490 nm, respectively.[21]
-
Interpretation: A higher GP value corresponds to a more ordered (less fluid) membrane, while a lower GP value indicates a more disordered (more fluid) membrane.[21]
Visualizations
To further illustrate key concepts and workflows, the following diagrams have been generated using Graphviz.
Conclusion
This compound and other branched-chain fatty acids represent a fascinating area of lipid research with implications for materials science, microbiology, and human health. Understanding their distinct properties through rigorous comparative studies and standardized experimental protocols is essential for advancing our knowledge in these fields. This guide serves as a foundational resource to support these research endeavors.
References
- 1. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. EICOSANOIC ACID - Ataman Kimya [atamanchemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. Showing Compound Eicosanoic acid (FDB002927) - FooDB [foodb.ca]
- 11. researchgate.net [researchgate.net]
- 12. LIPID MAPS [lipidmaps.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. jfda-online.com [jfda-online.com]
- 16. Critical role of anteiso-C15:0 fatty acid in the growth of Listeria monocytogenes at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biologydiscussion.com [biologydiscussion.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Monolayer Formation: 18-MEA vs. Straight-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the monolayer-forming properties of 18-methyleicosanoic acid (18-MEA) and its straight-chain analogue, eicosanoic acid. By presenting supporting experimental data, detailed protocols, and visualizations, this document aims to elucidate the key differences in their physicochemical behaviors at interfaces, which are critical for applications ranging from biomaterial design to drug delivery systems.
Introduction: The Significance of Molecular Structure in Monolayer Properties
Fatty acids, with their amphiphilic nature, are fundamental building blocks for creating ordered molecular films at air-water interfaces, known as Langmuir monolayers. The structure of these fatty acids dictates the packing, stability, and barrier properties of the resulting monolayer. This compound (18-MEA) is a branched-chain fatty acid of significant biological importance, being the primary lipid component covalently bound to the outermost surface of the hair cuticle, where it imparts hydrophobicity and reduces friction.[1][2][3] In contrast, straight-chain fatty acids, such as eicosanoic acid, are ubiquitous in biological systems and are common models for studying lipid membrane behavior.
The key structural difference lies in the anteiso-methyl branch in 18-MEA, which introduces a steric hindrance that significantly disrupts the molecular packing compared to its linear counterpart.[4][5] This guide explores the consequences of this structural variance on monolayer formation and characteristics.
Quantitative Comparison of Monolayer Properties
The formation and properties of monolayers can be quantitatively assessed using a Langmuir trough to generate surface pressure-area (π-A) isotherms. These isotherms reveal critical parameters about the monolayer's phase behavior and stability. The data presented below is a synthesis of findings from comparative studies of 18-MEA and eicosanoic acid (EA) on an aqueous subphase.
| Property | This compound (18-MEA) | Eicosanoic Acid (Straight-Chain) | Significance of Difference |
| Lift-off Area (Ų/molecule) | ~35-40 | ~25 | The larger lift-off area for 18-MEA indicates that its molecules occupy more space at the interface in the gaseous phase, a direct consequence of the bulky methyl group preventing close initial packing. |
| Collapse Pressure (mN/m) | ~40-45 | ~55-60 | Eicosanoic acid forms a more stable monolayer, capable of withstanding higher surface pressures before collapsing. The disrupted packing of 18-MEA leads to an earlier collapse of the monolayer structure. |
| Compressional Modulus (Cs-1) (mN/m) | 100 - 250 (Liquid-condensed) | > 250 (Solid/Liquid-condensed) | The compressional modulus, a measure of the monolayer's stiffness, is generally lower for 18-MEA, indicating a more fluid, less condensed monolayer compared to the more rigid, solid-like monolayer formed by eicosanoic acid.[6][7][8] |
| Monolayer Morphology | Forms distinct domains and three-dimensional structures.[4][5] | Forms smooth, featureless, and uniform monolayers. | The branched structure of 18-MEA induces curvature at the air-water interface, leading to the self-assembly of nano- and micro-scale domains rather than a continuous film.[4] |
Molecular Packing and Arrangement
The fundamental differences in monolayer properties originate from the distinct molecular arrangements of 18-MEA and straight-chain fatty acids at the interface.
-
Straight-Chain Fatty Acids (e.g., Eicosanoic Acid): These molecules can pack closely together in a highly ordered, quasi-crystalline arrangement. The linear hydrocarbon chains align parallel to each other, maximizing van der Waals interactions and resulting in a dense, stable monolayer.[9]
-
This compound (18-MEA): The anteiso-methyl group near the end of the hydrocarbon chain acts as a steric impediment, preventing the close, parallel alignment seen with straight-chain fatty acids.[10][11] This disruption in packing leads to a less ordered, more fluid monolayer with a larger area per molecule. Molecular dynamics simulations have shown that this methyl branch induces unique intermolecular structural correlations.[1]
Caption: Molecular arrangement at the air-water interface.
Experimental Protocols
Langmuir-Blodgett Monolayer Formation and Analysis
This protocol describes the formation of a fatty acid monolayer at the air-water interface and the measurement of its surface pressure-area isotherm using a Langmuir-Blodgett trough.
Materials:
-
This compound (18-MEA)
-
Eicosanoic acid (EA)
-
Chloroform (B151607) (spectroscopic grade)
-
Ultrapure water (Milli-Q or equivalent, resistivity >18 MΩ·cm)
-
Langmuir-Blodgett trough equipped with a Wilhelmy plate pressure sensor and movable barriers
-
Microsyringe
Procedure:
-
Trough Preparation: Thoroughly clean the Langmuir trough and barriers with chloroform, followed by copious rinsing with ultrapure water. Fill the trough with ultrapure water.
-
Surface Purity Check: Compress the barriers over the water surface to ensure there are no surface-active impurities (the surface pressure should remain below 0.1 mN/m).
-
Solution Preparation: Prepare 1 mg/mL solutions of 18-MEA and eicosanoic acid in chloroform.
-
Monolayer Spreading: Using a microsyringe, carefully deposit a known volume of the fatty acid solution dropwise onto the water surface.
-
Solvent Evaporation: Allow at least 15 minutes for the chloroform to evaporate completely.
-
Isotherm Measurement: Compress the monolayer at a constant rate (e.g., 10 cm²/min) while recording the surface pressure as a function of the area per molecule. Continue compression until the monolayer collapses (indicated by a sharp drop or plateau in surface pressure).
-
Data Analysis: From the isotherm, determine the lift-off area, collapse pressure, and calculate the compressional modulus (Cs-1 = -A(dπ/dA)).[6][7]
Caption: Workflow for Langmuir-Blodgett monolayer analysis.
Atomic Force Microscopy (AFM) Imaging of Deposited Monolayers
This protocol outlines the procedure for transferring the Langmuir monolayer onto a solid substrate for morphological characterization by AFM.
Materials:
-
Langmuir-Blodgett trough with a dipping mechanism
-
Silicon wafers or freshly cleaved mica substrates
-
Atomic Force Microscope (AFM)
Procedure:
-
Substrate Preparation: Clean the silicon wafers by sonication in ethanol (B145695) and then rinsing with ultrapure water. Alternatively, use freshly cleaved mica.
-
Monolayer Formation: Form a fatty acid monolayer on the Langmuir trough as described in Protocol 4.1.
-
Monolayer Compression: Compress the monolayer to a desired surface pressure (typically in the liquid-condensed phase, e.g., 30 mN/m).
-
Langmuir-Blodgett Deposition: Immerse the clean substrate vertically into the subphase before compressing the monolayer. After reaching the target pressure, slowly withdraw the substrate from the subphase at a constant speed (e.g., 1-5 mm/min) while maintaining a constant surface pressure. This transfers a single monolayer onto the substrate.
-
Sample Drying: Allow the deposited film to dry in a clean, vibration-free environment.
-
AFM Imaging: Mount the sample in the AFM and image the surface topography in tapping mode or contact mode under ambient conditions.[12][13]
Conclusion
The presence of an anteiso-methyl branch in this compound fundamentally alters its monolayer-forming properties compared to its straight-chain counterpart, eicosanoic acid. While eicosanoic acid forms dense, stable, and uniform monolayers, 18-MEA creates more fluid, less stable films characterized by the formation of distinct domains. These differences, quantifiable through surface pressure-area isotherms and visualized by AFM, are critical for understanding the biological function of 18-MEA on the hair surface and for designing novel biomaterials and drug delivery vehicles with tailored interfacial properties. The choice between a branched or straight-chain fatty acid for monolayer applications will depend on the desired balance between monolayer stability and fluidity.
References
- 1. Molecular dynamic simulations of eicosanoic acid and this compound langmuir monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparing Experimental and Simulated Pressure-Area Isotherms for DPPC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of this compound in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. The structures of Langmuir-Blodgett films of fatty acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insights into the structure of covalently bound fatty acid monolayers on a simplified model of the hair epicuticle from molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Atomic force microscopy of supported lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
Functional Face-Off: 18-MEA vs. Palmitic Acid in Hair Care Science
For Immediate Release
In the intricate world of hair care science, the performance of conditioning agents is paramount to developing effective products that restore and enhance the natural properties of hair. This guide provides a detailed comparison of the functional differences between 18-methyleicosanoic acid (18-MEA), the primary lipid of the hair cuticle, and palmitic acid, a common saturated fatty acid used in hair care formulations. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed methodologies.
Introduction: Two Fatty Acids, Two Distinct Roles
This compound (18-MEA) is a branched-chain fatty acid that is covalently bonded to the outermost surface of the hair cuticle, forming a protective layer that imparts natural hydrophobicity and lubricity.[1][2] Its presence is critical for maintaining the healthy, virgin state of hair. Palmitic acid, a 16-carbon saturated fatty acid, is a prevalent ingredient in cosmetic formulations, valued for its emollient and conditioning properties.[3] While both are lipids, their functional roles in hair science are fundamentally different, a distinction this guide will explore in detail.
Molecular and Locational Differences
The structural and locational disparities between 18-MEA and palmitic acid on the hair fiber are central to their functional differences. 18-MEA is an integral part of the hair's natural architecture, whereas palmitic acid is typically applied topically as part of a conditioning product.
-
This compound (18-MEA): This 21-carbon, branched-chain fatty acid is covalently attached to the protein matrix of the epicuticle, the outermost layer of the hair shaft.[1][2] This covalent linkage ensures its persistence and integral role in the hair's surface properties. The unique branched structure of 18-MEA is thought to be crucial for its function.
-
Palmitic Acid: This is a straight-chain, 16-carbon saturated fatty acid.[3] In hair care products, it is not covalently bonded to the hair but rather deposited onto the hair surface from a formulation, where it acts as a conditioning agent.[3]
Caption: Molecular and Locational Differences on Hair.
Quantitative Comparison of Functional Properties
The functional impact of 18-MEA on hair has been extensively studied, with quantifiable metrics demonstrating its importance. While palmitic acid is known to provide conditioning benefits, specific, direct comparative data on its effects on hair's physical properties are less documented in publicly available literature. The following table summarizes the known quantitative data for 18-MEA and provides a qualitative description for palmitic acid based on its general use in hair care.
| Functional Property | This compound (18-MEA) | Palmitic Acid |
| Hydrophobicity (Water Contact Angle) | Virgin Hair (with 18-MEA): ~88° ± 2° (advancing angle)[4] Hair with 18-MEA removed: ~83° ± 2° (advancing angle)[4] | Qualitative: Contributes to a protective, moisture-retaining layer on the hair. Quantitative data on single-fiber contact angle after treatment is not readily available in the reviewed literature. |
| Friction | Provides low surface friction, acting as a boundary lubricant.[1] Removal of 18-MEA leads to a significant increase in surface friction, especially in a wet state.[1] | Qualitative: Acts as an emollient and conditioning agent, which is expected to reduce inter-fiber friction and improve combability. Specific friction coefficient data for hair treated solely with palmitic acid is not available in the reviewed literature. |
| Sensory Perception | Contributes to a smooth, soft feel.[5] Hair lacking 18-MEA is often described as coarse and rough.[4] | Qualitative: Used in formulations to impart softness, smoothness, and shine.[3] |
| Hair Alignment | Promotes parallel alignment of hair fibers, especially when wet, reducing tangling.[5] | Qualitative: As a conditioning agent, it is expected to improve hair alignment and manageability. |
Experimental Protocols
To facilitate further research and direct comparison, this section details the standard experimental protocols for measuring the key functional properties discussed above.
Measurement of Advancing and Receding Water Contact Angles
The hydrophobicity of single hair fibers is most accurately determined by measuring the dynamic contact angles of water on the fiber surface using a tensiometer.
Caption: Experimental Workflow for Contact Angle Measurement.
Protocol:
-
Sample Preparation: Single hair fibers are cleaned with a solvent (e.g., hexane (B92381) or ethanol) to remove any surface contaminants and then air-dried.
-
Instrumentation: A dynamic contact angle tensiometer (e.g., Krüss or Dataphysics) is used.
-
Procedure:
-
A single hair fiber is suspended from the microbalance of the tensiometer.
-
A vessel containing deionized water is raised to immerse the hair fiber at a slow, constant speed (e.g., 0.1 mm/min).
-
The force exerted on the fiber is continuously measured as a function of immersion depth. The advancing contact angle is calculated from the force measured during immersion.
-
The vessel is then lowered to withdraw the fiber at the same constant speed. The receding contact angle is calculated from the force measured during withdrawal.
-
-
Data Analysis: The contact angle (θ) is calculated using the Wilhelmy equation: F = γ * p * cos(θ) where F is the measured wetting force, γ is the surface tension of the liquid, and p is the perimeter of the fiber.
Friction Measurement using Atomic Force Microscopy (AFM)
AFM provides a highly sensitive method for characterizing the frictional properties of the hair surface at the nanoscale.
Protocol:
-
Sample Preparation: A single hair fiber is mounted on a flat substrate.
-
Instrumentation: An Atomic Force Microscope equipped for Lateral Force Microscopy (LFM) is used. A cantilever with a sharp tip (e.g., silicon nitride) is employed.
-
Procedure:
-
The AFM tip is brought into contact with the hair surface.
-
The tip is scanned across a defined area of the hair surface at a constant velocity and normal force.
-
The torsional bending (twisting) of the cantilever, which is proportional to the friction force between the tip and the surface, is measured by a laser and photodiode system.
-
-
Data Analysis: The friction force is calculated from the torsional signal of the photodiode. The coefficient of friction can be determined by measuring the friction force at various normal loads and analyzing the slope of the resulting friction-load curve.
Sensory Analysis
Sensory panel testing is crucial for evaluating the tactile properties of hair after treatment.
Protocol:
-
Panel Selection and Training: A panel of trained sensory experts is selected. They are trained to evaluate specific hair attributes such as smoothness, softness, and ease of combing.
-
Sample Preparation: Hair tresses are prepared and treated with the test formulations (e.g., a base conditioner containing palmitic acid) and a control (e.g., a placebo formulation).
-
Evaluation: Panelists evaluate the treated hair tresses under controlled environmental conditions (e.g., constant temperature and humidity). They assign scores to each attribute based on a predefined scale.
-
Data Analysis: The scores are statistically analyzed to determine significant differences in sensory perception between the different treatments.
Signaling Pathways and Logical Relationships
The functional consequences of the presence or absence of 18-MEA on hair properties can be represented as a logical flow.
Caption: Functional Cascade of 18-MEA on Hair Properties.
Conclusion
The functional roles of 18-MEA and palmitic acid on hair are distinct. 18-MEA is an integral structural component responsible for the innate hydrophobicity and low friction of healthy hair. Its removal leads to quantifiable changes in these properties, resulting in the perception of damaged hair. Palmitic acid, while a valuable conditioning agent that improves the tactile feel and manageability of hair, functions as a topical treatment that deposits a film on the hair surface.
For drug development and advanced hair care research, understanding these differences is crucial. While palmitic acid can ameliorate some of the symptoms of hair damage, technologies that can effectively replenish or mimic the covalently bound 18-MEA layer are likely to provide more durable and biomimetic restoration of healthy hair properties. Further research involving direct, quantitative comparisons of hair treated with palmitic acid against the well-established benchmarks for 18-MEA would be highly valuable to the field.
References
Comparative analysis of 18-Methyleicosanoic acid in different mammal species
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Methyleicosanoic acid (18-MEA) is a branched-chain fatty acid that stands out as the primary lipid component covalently bound to the surface of mammalian hair fibers.[1][2] This lipid layer is crucial for maintaining the hydrophobicity and reducing friction between hair fibers.[3] Its removal, often through cosmetic treatments or environmental exposure, leads to a hydrophilic and damaged hair surface.[1][3] This guide provides a comparative analysis of 18-MEA in different mammal species, summarizing the available quantitative data, detailing experimental protocols for its analysis, and illustrating its biochemical context.
Data Presentation: this compound Content in Mammalian Hair
Direct quantitative comparisons of 18-MEA content across a wide range of mammalian species are limited in the scientific literature. However, semi-quantitative studies on human hair from different ethnicities indicate variations in the surface concentration of 18-MEA. It is established that 18-MEA is the major covalently bound fatty acid on the cuticle of mammalian hair.[2]
| Species/Group | Method | Findings | Reference |
| Human (Japanese, Chinese, Blonde, Brunette) | Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) | Semi-quantitative analysis showed variations in 18-MEA levels among different ethnicities, with decreasing amounts from the root to the tip of the hair fiber. | [1] |
| Mammalian Hair (General) | Biochemical Analysis | 18-MEA is the major covalently bound fatty acid, forming a continuous hydrophobic layer on the cuticle surface.[2] | [2] |
| Human Hair | Biochemical Analysis | 18-MEA constitutes approximately 40-60% of the fatty acids on the hair surface. | [4] |
Note: The table highlights the scarcity of direct comparative quantitative data for 18-MEA across diverse mammal species. The existing data is primarily focused on human hair.
Experimental Protocols
Extraction and Removal of this compound from Hair Fibers
This protocol describes the chemical procedure to cleave the thioester bond linking 18-MEA to the hair cuticle.
Materials:
-
Hair samples
-
Potassium t-butoxide solution (0.1 M in t-butanol)
-
t-butanol
-
Ethanol
-
Deionized water
-
Beakers
-
Forceps
-
Shaker or magnetic stirrer
Procedure:
-
Wash hair samples with a gentle shampoo and rinse thoroughly with deionized water.
-
Dry the hair samples completely.
-
Immerse the hair samples in a 0.1 M solution of potassium t-butoxide in t-butanol at a liquor-to-fiber ratio of 10:1.[1]
-
Agitate the mixture at room temperature for 5-10 minutes.[1]
-
Remove the hair samples from the alkaline solution using forceps.
-
Rinse the hair samples twice with t-butanol to remove the potassium t-butoxide solution.[1]
-
Rinse the hair samples with ethanol.[1]
-
Finally, wash the hair samples extensively with deionized water.
-
Dry the treated hair samples for subsequent analysis.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the analysis of fatty acids, which can be adapted for the quantification of 18-MEA following its cleavage from the hair.
A. Lipid Extraction:
-
Take a known weight of the 18-MEA-cleaved solution (from the alkaline treatment) or of finely cut hair fibers.
-
Perform a lipid extraction using a chloroform (B151607):methanol (2:1, v/v) solution, following the Folch method.[5]
-
Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.[5]
-
Collect the lower chloroform phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
B. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Resuspend the dried lipid extract in a solution of methanolic HCl or BF3-methanol.[5]
-
Heat the mixture (e.g., 95-100°C for 60 minutes) to convert the fatty acids to their corresponding methyl esters.[5]
-
Neutralize the reaction and extract the FAMEs with an organic solvent (e.g., hexane).
C. GC-MS Analysis:
-
Injection: Inject 1 µL of the FAMEs solution into the GC-MS system.[6]
-
Gas Chromatograph:
-
Column: Use a suitable capillary column for FAMEs separation (e.g., a polar column like those with a bis(cyanopropyl) polysiloxane stationary phase).
-
Carrier Gas: Helium at a constant flow rate.[6]
-
Oven Temperature Program: An initial temperature of around 120°C, held for a few minutes, followed by a ramp up to approximately 220-240°C.[6]
-
Injector Temperature: 250°C.[6]
-
-
Mass Spectrometer:
-
Quantification: Use an internal standard (e.g., a deuterated fatty acid or a fatty acid not present in the sample) for accurate quantification. Create a calibration curve with known concentrations of an 18-MEA standard.
Mandatory Visualization
Experimental Workflow for 18-MEA Analysis
Caption: Workflow for the extraction and quantification of 18-MEA from hair.
Proposed Biosynthesis of Anteiso-Branched Fatty Acids
The specific mammalian biosynthetic pathway for 18-MEA has not been fully elucidated. However, it is hypothesized to follow the general principles of branched-chain fatty acid synthesis observed in other organisms, which utilizes a branched-chain amino acid as a primer.
Caption: Proposed biosynthesis pathway for 18-MEA in mammals.
References
- 1. Degradation of Hair Surface: Importance of 18-MEA and Epicuticle | MDPI [mdpi.com]
- 2. The role of this compound in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 4. lipidmaps.org [lipidmaps.org]
- 5. jfda-online.com [jfda-online.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.rsc.org [pubs.rsc.org]
Validating the Role of 18-MEA in Hair Surface Hydrophobicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the role of 18-methyleicosanoic acid (18-MEA) in imparting hydrophobicity to the hair surface. It delves into the experimental data that validates its function and compares its performance with the state of hair after its removal and subsequent restorative treatments. This document is intended to be a resource for researchers and professionals in the fields of cosmetics, dermatology, and materials science.
The Critical Role of 18-MEA in Hair Health
This compound (18-MEA) is a branched-chain fatty acid that is covalently bound to the outermost layer of the hair cuticle, known as the epicuticle.[1] This lipid layer is the primary component responsible for the natural hydrophobicity, or water-repellency, of healthy hair.[2][3] The hydrophobic nature of the hair surface, conferred by 18-MEA, is crucial for several aspects of hair health and appearance, including reducing friction between hair fibers, preventing excessive water absorption, and contributing to a smooth, healthy feel.[4][5]
Chemical treatments such as bleaching and coloring, as well as environmental weathering, can strip this essential lipid layer from the hair surface.[1][6] The removal of 18-MEA leads to a significant increase in the hair's hydrophilicity (water-attracting nature), resulting in increased friction, tangling, and a rougher feel.[4][5]
Quantitative Analysis of Hair Surface Hydrophobicity
The hydrophobicity of the hair surface can be quantified using several experimental techniques, with contact angle measurement and Atomic Force Microscopy (AFM) being the most prominent.
Contact Angle Measurements
Contact angle measurement is a direct method to quantify the wettability of a solid surface by a liquid. A higher contact angle indicates lower wettability and thus greater hydrophobicity. For hair, both advancing (as a water droplet is applied) and receding (as it is withdrawn) contact angles are measured to understand the surface dynamics.[7][8][9]
Table 1: Comparison of Advancing Contact Angles of Water on Human Hair Under Different Conditions
| Hair Condition | Treatment | Advancing Contact Angle (°) | Reference |
| Virgin Hair | None | 88 ± 2 | [10] |
| Virgin Hair | None | ~110 | [1] |
| 18-MEA Stripped Hair | Methanolic KOH solution | 83 ± 2 | [10] |
| Bleached Hair (1 hour) | Chemical Bleaching | 78 ± 1 | [10] |
| Bleached Hair (2 hours) | Chemical Bleaching | 77 ± 1 | [10] |
| Bleached & Weathered | Chemical Bleaching & Repeated Shampooing | < 90 | [1] |
| Bleached & Weathered | Conditioner with 18-MEA/SPDA | ~110 | [1] |
| Bleached Hair | Conditioner with quaternized 18-MEA | Significantly Increased | [2] |
Note: SPDA (Stearoxypropyldimethylamine) is a cationic surfactant that aids in the deposition of 18-MEA.
Table 2: Comparison of Receding Contact Angles of Water on Human Hair
| Hair Condition | Treatment | Receding Contact Angle (°) | Reference |
| Untreated Hair | None | ~60 | [1] |
| 18-MEA Removed Hair | Potassium t-butoxide treatment | Significantly Lowered | [4] |
Atomic Force Microscopy (AFM)
AFM can be used to measure the friction force at the nanoscale on the hair surface. A lower friction force is indicative of a smoother, more lubricious surface, which is characteristic of hair with an intact 18-MEA layer.
Table 3: Nanotribological Properties of Hair Surfaces
| Hair Condition | Environment | Friction Force (nN) | Reference |
| Untreated Hair | Wet | Lower | [1] |
| 18-MEA Removed Hair | Wet | Higher | [1] |
| Virgin Hair | Aqueous | Lower | [11] |
| Bleached Hair | Aqueous | Higher | [11] |
Experimental Protocols
Wilhelmy Balance Method for Dynamic Contact Angle Measurement
This method is a sensitive technique for measuring the advancing and receding contact angles on a single fiber.
-
Sample Preparation: A single hair fiber is carefully mounted on a microbalance.
-
Instrumentation: A force tensiometer is used, which measures the minuscule forces exerted on the fiber as it is immersed in and withdrawn from a liquid (typically purified water).
-
Procedure: a. The fiber is first immersed in a solvent with a known zero-degree contact angle (e.g., n-hexane) to determine the fiber's perimeter. b. The fiber is then immersed into the test liquid (water) at a constant, slow speed. The force measured as the fiber advances into the liquid is used to calculate the advancing contact angle. c. The fiber is then withdrawn from the liquid at the same constant speed. The force measured during withdrawal is used to calculate the receding contact angle.
-
Calculation: The contact angle (θ) is calculated using the Wilhelmy equation: F = γLcos(θ) where F is the measured force, γ is the surface tension of the liquid, and L is the wetted length (perimeter) of the fiber.[10]
Atomic Force Microscopy (AFM) for Friction Force Measurement
AFM provides a high-resolution map of surface topography and can also measure frictional forces.
-
Sample Preparation: A single hair fiber is mounted on a sample holder.
-
Instrumentation: An Atomic Force Microscope equipped with a cantilever and a sharp tip is used.
-
Procedure: a. The AFM tip is brought into contact with the hair surface. b. The tip is then scanned across a defined area of the hair surface. c. The lateral deflection of the cantilever, which is proportional to the friction force between the tip and the surface, is measured.
-
Data Analysis: The friction force data is used to generate a friction map of the hair surface, allowing for the quantification of local frictional properties.[12]
Visualizing the Role of 18-MEA
The following diagrams illustrate the structural role of 18-MEA and the experimental workflow for its characterization.
Caption: The structural relationship of 18-MEA to the hair fiber and its role in hydrophobicity.
Caption: A simplified workflow for determining hair fiber contact angle using the Wilhelmy balance method.
Comparison with Other Conditioning Agents
While 18-MEA is the natural source of hair's hydrophobicity, various cosmetic ingredients are used to restore this property to damaged hair.
-
Cationic Surfactants: As seen in the data, cationic surfactants like SPDA are often formulated with 18-MEA to enhance its deposition onto the negatively charged surface of damaged hair.[1] This combination has been shown to effectively restore the hair's natural hydrophobic state.[1]
-
Silicones: Silicones are widely used in hair care products to provide a hydrophobic coating, reduce friction, and enhance shine. They form a film on the hair surface, which can effectively repel water. While they can mimic the hydrophobic effect of 18-MEA, their mechanism is one of deposition of a new layer rather than restoration of the natural lipid structure. There is a lack of direct, quantitative, side-by-side comparisons of the contact angles achieved with optimized 18-MEA treatments versus silicone treatments in the reviewed literature. However, it is noted that silicone-free formulations containing 18-MEA can achieve effects similar to those of silicone-containing products in restoring hydrophobicity.[6]
Conclusion
The experimental data overwhelmingly validates the critical role of 18-MEA in establishing the natural hydrophobicity of the hair surface. The removal of this lipid layer through chemical processing and environmental exposure leads to a quantifiable increase in hydrophilicity, as demonstrated by decreased water contact angles and increased surface friction.
Restorative treatments incorporating 18-MEA, particularly when combined with cationic surfactants, have been shown to effectively replenish the hydrophobic barrier of damaged hair, returning it to a state comparable to that of virgin hair. While other conditioning agents like silicones can also impart hydrophobicity, 18-MEA-based treatments offer a biomimetic approach to restoring the hair's natural surface properties. Further research involving direct quantitative comparisons between 18-MEA and other conditioning agents would be beneficial for the development of advanced hair care formulations.
References
- 1. Degradation of Hair Surface: Importance of 18-MEA and Epicuticle [mdpi.com]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. researchgate.net [researchgate.net]
- 4. 18-MEA and hair appearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] 18-MEA and hair appearance. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Receding angle | KRÜSS Scientific [kruss-scientific.com]
- 9. biolinscientific.com [biolinscientific.com]
- 10. ndsu.edu [ndsu.edu]
- 11. biorxiv.org [biorxiv.org]
- 12. researchportal.port.ac.uk [researchportal.port.ac.uk]
Unveiling the Impact of Methyl Branching: A Comparative Guide to 18-MEA and Eicosanoic Acid Monolayers
For researchers, scientists, and drug development professionals, understanding the molecular behavior of fatty acid monolayers is crucial for applications ranging from biomimetic surfaces to cosmetic formulations. This guide provides an objective comparison of 18-methyleicosanoic acid (18-MEA) and its linear counterpart, eicosanoic acid, based on molecular dynamics (MD) simulations. We delve into the structural and dynamic differences induced by the terminal methyl group of 18-MEA, presenting key quantitative data, detailed experimental protocols, and a visual representation of the simulation workflow.
This compound (18-MEA) is the primary lipid component covalently bound to the outermost surface of mammalian hair, the F-layer, and is responsible for its hydrophobicity and low friction.[1][2][3] In contrast, eicosanoic acid (also known as arachidic acid) is a simple, linear-chain saturated fatty acid. The key distinction between these two molecules is the presence of a methyl group at the 18-position of 18-MEA.[4][5] This seemingly minor structural difference leads to significant variations in the conformational and dynamical properties of their respective monolayers.
Molecular dynamics simulations offer a powerful lens to investigate these differences at an atomic level. By simulating Langmuir monolayers of both fatty acids at an air-water interface, researchers can compare key properties as a function of molecular packing density, mimicking the conditions of Langmuir-Blodgett film compression and expansion.[4][6][7]
Quantitative Data Summary
The following table summarizes the key quantitative data from molecular dynamics simulations comparing 18-MEA and eicosanoic acid monolayers at various film-packing densities.
| Property | Film Density (Ų/molecule) | This compound (18-MEA) | Eicosanoic Acid (EA) | Key Observations |
| Film Thickness | Not specified, but generally observed | Thicker than EA monolayers at a given density (approx. 0.8 nm thicker)[4] | Thinner than 18-MEA monolayers[4] | The methyl group in 18-MEA induces a more extended conformation, leading to a greater film thickness. |
| Tilt Angle | 18.5 | Nearly normal orientation | Nearly normal orientation | Both molecules are highly ordered and oriented almost perpendicular to the surface at high packing densities.[4][5] |
| 25 | ~40° from normal | ~40° from normal | As the packing density decreases, both monolayers exhibit an increased tilt angle.[4][5] | |
| Order Parameters | High-density films | Greater in the middle of the chain than at the ends.[4][6][7] | Greater in the middle of the chain than at the ends.[4][6][7] | This is a typical behavior for aliphatic chains in ordered monolayers. |
| Low-density films | Trend reverses (greater at ends than in the middle).[4][6][7] | Trend reverses (greater at ends than in the middle).[4][6][7] | Increased disorder at lower packing densities allows for more conformational freedom. | |
| Methylene groups near CH₃ and carboxyl termini (18-MEA) | Comparatively independent of film density.[4][6][7] | Dependent on film density. | The terminal methyl group in 18-MEA appears to anchor the chain ends, making their order less sensitive to changes in packing density.[4] |
Experimental Protocols
The comparative data presented above were derived from molecular dynamics simulations with the following key parameters and methodologies:
System Setup:
-
Molecules: this compound (18-MEA) and eicosanoic acid (EA).[5]
-
Ensemble: 64 preoriented monolayer ensembles of either 18-MEA or EA molecules were arranged in a hexagonal lattice within an orthorhombic cell.[5]
-
Simulation Cell: The simulation cells were constructed with a vacuum layer above the aliphatic surface to represent the air-monolayer interface. Below the monolayer was a slab of water molecules (SPC model) approximately 4 nm thick, sufficient to achieve a density of 1.0 g/cm³. The final cell contained two fatty acid monolayers separated by the water slab, totaling 128 fatty acid molecules.[5]
Simulation Parameters:
-
Ensemble: NVT (constant number of particles, volume, and temperature).[4]
-
Simulation Progression: Simulations were run as a function of decreasing areal-packing density to mimic the compression and expansion of Langmuir-Blodgett films.[4][6][7]
-
Analyses: The conformational and dynamical properties of the monolayers were analyzed by calculating the deuterium (B1214612) order parameter, tilt angle, and film thickness.[4]
Workflow and Logical Relationships
The following diagram illustrates the general workflow of the molecular dynamics simulations performed to compare the 18-MEA and eicosanoic acid monolayers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Coarse-grained molecular models of the surface of hair - Soft Matter (RSC Publishing) DOI:10.1039/D1SM01720A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Molecular dynamic simulations of eicosanoic acid and this compound langmuir monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Position of a Single Methyl Branch Significantly Alters Fatty Acid Properties: A Comparative Guide
A comprehensive analysis for researchers, scientists, and drug development professionals on how the seemingly subtle shift of a methyl group on a fatty acid chain can dramatically influence its physicochemical characteristics. This guide provides a comparative overview of key properties, detailed experimental methodologies, and a look into the biosynthetic pathways of these important molecules.
The introduction of a methyl branch to a fatty acid chain, a common modification in bacteria and other organisms, disrupts the linear structure and alters the way the molecule packs and interacts with its environment. This guide delves into the specifics of how the exact position of this methyl group dictates critical properties such as melting point, boiling point, viscosity, and solubility. Understanding these structure-property relationships is crucial for applications ranging from drug delivery systems, where membrane fluidity is key, to the development of novel lubricants and biofuels.
Comparative Analysis of Physicochemical Properties
The location of the methyl branch along the acyl chain has a profound, non-linear effect on the physical properties of fatty acids. Generally, branching disrupts the ordered packing of the fatty acid chains, leading to a decrease in intermolecular forces and, consequently, lower melting and boiling points compared to their straight-chain counterparts. However, the extent of this disruption is highly dependent on the branch's position.
Melting Point
The melting point of a fatty acid is a direct indicator of the strength of the van der Waals forces between its molecules. A methyl branch introduces a steric hindrance that prevents the chains from packing closely together.
| Fatty Acid Derivative | Methyl Branch Position | Melting Point (°C) |
| Methyl Stearate (B1226849) (C18:0) | Unbranched | 37-41[1][2][3][4] |
| Methyl Palmitate (C16:0) | Unbranched | 32-35[5][6] |
| Methyl Isostearate (mixture of isomers) | Various | Liquid at room temp.[7] |
Note: Specific melting point data for a complete series of positional isomers of a single methyl-branched fatty acid is scarce in publicly available literature. "Isostearic acid" is a commercial term for a mixture of methyl-branched isomers, which is a liquid at room temperature, indicating a significant depression of the melting point compared to stearic acid.
Boiling Point
Similar to the melting point, the boiling point is influenced by intermolecular forces. Branching generally lowers the boiling point compared to the linear isomer of the same molecular weight due to a decrease in the surface area available for intermolecular interactions.
| Fatty Acid Derivative | Boiling Point (°C) |
| Methyl Stearate (C18:0) | ~215[1][2] |
| Methyl Palmitate (C16:0) | ~185 at 10 mmHg[5][6] |
Viscosity
Viscosity, a measure of a fluid's resistance to flow, is also affected by molecular shape and intermolecular forces. The introduction of a methyl branch can disrupt the ordered layering of fatty acid molecules, which can lead to a decrease in viscosity.
| Fatty Acid Derivative | Viscosity |
| Methyl Stearate | 5.8 mm²/s at 40 °C[8] |
| Methyl Iso-oleate (branched) | 5.6 mm²/s at 40 °C[8] |
| Methyl Isostearate (branched) | 6.1 mm²/s at 40 °C[8] |
Solubility
The solubility of fatty acids is determined by the balance between the hydrophobic alkyl chain and the hydrophilic carboxyl group. Methyl branching can slightly increase the hydrophobic surface area, but its effect on solubility is also influenced by how it affects the crystal lattice energy. Generally, fatty acids are poorly soluble in water but soluble in organic solvents.
Methyl palmitate is practically insoluble in water, but soluble in organic solvents like alcohols, chloroform, and benzene.[6][9] Similarly, methyl stearate is insoluble in water and soluble in chloroform.[1][10] While specific data for positional isomers is limited, the general principle of "like dissolves like" applies, with branched isomers expected to show good solubility in nonpolar organic solvents.
Experimental Protocols
Accurate determination of these physicochemical properties relies on standardized experimental procedures. Below are detailed methodologies for key analyses.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A phase transition, such as melting, results in an endothermic peak, the peak of which is taken as the melting point.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the fatty acid sample into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of sample due to evaporation.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., -20°C).
-
Ramp the temperature at a controlled rate, typically 1-10°C/min, to a temperature above the melting point.
-
Hold at the final temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the initial temperature at a controlled rate.
-
-
Data Analysis: The melting point is determined as the peak temperature of the endothermic transition on the heating curve. The enthalpy of fusion can be calculated from the area under the peak.
Determination of Boiling Range by Gas Chromatography (GC)
Principle: ASTM D7398 provides a standard method for determining the boiling range distribution of fatty acid methyl esters (FAMEs) using gas chromatography, which separates compounds based on their boiling points.[11][12][13][14][15]
Procedure:
-
Sample Preparation: Dilute the FAME sample with a suitable solvent (e.g., carbon disulfide or another solvent that does not interfere with the analysis).
-
GC System:
-
Column: A non-polar capillary column is typically used.
-
Carrier Gas: Helium or hydrogen.
-
Injector: A heated injector is used to vaporize the sample.
-
Detector: A Flame Ionization Detector (FID) is standard for this analysis.
-
-
Calibration:
-
Inject a calibration mixture containing a series of n-alkanes with known boiling points that span the expected boiling range of the sample.
-
Create a calibration curve by plotting the retention time of each n-alkane against its boiling point.
-
-
Sample Analysis:
-
Inject the prepared sample into the GC under the same conditions as the calibration.
-
Record the chromatogram.
-
-
Data Analysis:
-
From the calibration curve, convert the retention time of the sample peaks to boiling points.
-
The boiling range distribution is reported as the percentage of the sample that elutes at different temperatures.
-
Determination of Solubility
Principle: The solubility of a fatty acid in a given solvent can be determined by creating a saturated solution and then measuring the concentration of the fatty acid in that solution.
Procedure:
-
Saturation:
-
Add an excess amount of the fatty acid to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (this can range from minutes for liquids to hours for solids).[16]
-
-
Phase Separation: Allow any undissolved solute to settle. If necessary, centrifuge the sample to ensure a clear supernatant.
-
Quantification:
-
Carefully withdraw a known volume of the saturated supernatant.
-
Analyze the concentration of the fatty acid in the supernatant using a suitable analytical technique. Gas chromatography (after derivatization to FAMEs) is a common and accurate method.[16]
-
Other methods like titration can also be used for higher concentrations.
-
-
Calculation: Express the solubility as grams of solute per 100 g of solvent or in other appropriate units.
Biosynthesis of Anteiso-Fatty Acids in Bacteria
Branched-chain fatty acids are major components of the cell membranes of many bacteria, where they play a crucial role in regulating membrane fluidity. The biosynthesis of anteiso-fatty acids, which have a methyl branch on the antepenultimate carbon, starts from the branched-chain amino acid isoleucine.
Caption: Biosynthesis pathway of anteiso-fatty acids in bacteria.
The pathway begins with the transamination of isoleucine to form α-keto-β-methylvalerate.[17][18][19][20][21][22] This α-keto acid is then decarboxylated by the branched-chain α-keto acid (BCKA) decarboxylase to produce 2-methylbutyryl-CoA, which serves as the primer for fatty acid synthesis.[17][18] The fatty acid synthase (FAS) complex then catalyzes the sequential addition of two-carbon units from malonyl-CoA (the extender) to the primer, leading to the elongation of the fatty acid chain and the formation of various anteiso-fatty acids.[18]
References
- 1. jnfuturechemical.com [jnfuturechemical.com]
- 2. 112-61-8 CAS MSDS (METHYL STEARATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Methyl Stearate | C19H38O2 | CID 8201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl stearate | CAS#:112-61-8 | Chemsrc [chemsrc.com]
- 5. 112-39-0 CAS MSDS (Methyl palmitate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Methyl palmitate | 112-39-0 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. methyl octadecanoate [chembk.com]
- 11. kaycantest.com [kaycantest.com]
- 12. store.astm.org [store.astm.org]
- 13. infinitalab.com [infinitalab.com]
- 14. Standard - Standard Test Method for Boiling Range Distribution of Fatty Acid Methyl Esters (FAME) in the Boiling Range from 100 to 615C by Gas Chromatography ASTM D7398 - Svenska institutet för standarder, SIS [sis.se]
- 15. store.astm.org [store.astm.org]
- 16. acri.gov.tw [acri.gov.tw]
- 17. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 19. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 22. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Iso and Anteiso Branched-Chain Fatty Acids in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of iso and anteiso branched-chain fatty acids (BCFAs), highlighting their distinct roles in biological systems. With a focus on their impact on cell membrane dynamics and gene expression, this document synthesizes experimental findings to offer a clear perspective on their differential activities. All data is presented in structured tables for ease of comparison, and detailed experimental protocols for key analyses are provided.
Impact on Cell Membrane Fluidity
A fundamental distinction between iso and anteiso BCFAs lies in their influence on the physical properties of cell membranes. The position of the methyl branch—at the penultimate (iso) or antepenultimate (anteiso) carbon—significantly alters their packing within the lipid bilayer, thereby affecting membrane fluidity.
Anteiso-BCFAs are more effective at increasing membrane fluidity compared to their iso counterparts.[1] This is attributed to the greater steric hindrance caused by the methyl group's location in the anteiso position, which disrupts the orderly packing of acyl chains.[1] This property is critical for certain microorganisms, such as Listeria monocytogenes and Bacillus subtilis, which modulate the ratio of anteiso to iso fatty acids to adapt to changes in temperature and maintain membrane function.[1][2]
Table 1: Comparative Effects of Iso and Anteiso BCFA Enrichment on Membrane Fluidity in Bacillus subtilis
| Fatty Acid Enrichment | Predominant BCFA Type | DPH Anisotropy (Arbitrary Units) | Implied Membrane Fluidity |
| Wild Type | Mix of iso- and anteiso- | ~0.245 | Normal |
| Iso-BCFA Enriched | ~77% iso-BCFAs | ~0.250 | Lower |
| Anteiso-BCFA Enriched | ~77% anteiso-BCFAs | ~0.235 | Higher |
Note: Lower Diphenylhexatriene (DPH) anisotropy values indicate higher membrane fluidity.[1]
Differential Effects on Gene Expression
Recent studies have revealed that iso and anteiso BCFAs can exert distinct and often opposing effects on gene expression, particularly in pathways related to lipid metabolism and inflammation.
In the human hepatocyte cell line HepG2, an iso-BCFA (14-methylpentadecanoic acid) was found to decrease the expression of genes involved in fatty acid synthesis, such as Fatty Acid Synthase (FASN) and Sterol Regulatory Element-Binding Protein 1 (SREBP1).[1][3] Conversely, an anteiso-BCFA (12-methyltetradecanoic acid) increased the expression of FASN.[1][3] Furthermore, the iso-BCFA was shown to lower the expression of the inflammatory markers C-reactive protein (CRP) and Interleukin-6 (IL-6), while the anteiso-BCFA had the opposite effect.[1][3]
In human visceral adipocytes, both iso- and anteiso-BCFAs have been shown to decrease the expression of the pro-inflammatory enzyme arachidonate (B1239269) 15-lipoxygenase (ALOX-15).[4] However, iso-BCFA was also observed to decrease the expression of other pro-inflammatory genes like COX-2 and IL-6 in a dose-dependent manner.[4]
Table 2: Summary of Comparative Gene Expression Changes in HepG2 Cells
| Gene | Function | Effect of Iso-BCFA (14-methylpentadecanoic acid) | Effect of Anteiso-BCFA (12-methyltetradecanoic acid) |
| FASN | Fatty Acid Synthesis | Decreased Expression | Increased Expression |
| SREBP1 | Regulation of Lipid Metabolism | Decreased Expression | No Significant Effect |
| CRP | Inflammatory Marker | Decreased Expression | Increased Expression |
| IL-6 | Pro-inflammatory Cytokine | Decreased Expression | Increased Expression |
Biosynthesis of Branched-Chain Fatty Acids
The biosynthesis of iso and anteiso BCFAs originates from branched-chain amino acids (BCAAs).[5][6] The initial steps of synthesis differ from that of straight-chain fatty acids, utilizing specific branched-chain α-keto acids as primers.[6]
Caption: Biosynthesis pathways of iso- and anteiso-fatty acids.
Experimental Protocols
Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the analysis of BCFAs in biological samples.
-
Lipid Extraction: Total lipids are extracted from the sample (e.g., cell pellets, tissue homogenates) using a solvent mixture, typically chloroform:methanol (B129727) (2:1, v/v).
-
Transesterification: The extracted lipids are transesterified to fatty acid methyl esters (FAMEs) by incubation with a reagent such as 0.5 M sodium methoxide (B1231860) in methanol at 50°C for 10 minutes. The reaction is stopped by adding an acid (e.g., 1 M H₂SO₄ in methanol).
-
FAME Extraction: FAMEs are extracted with an organic solvent like hexane (B92381). The hexane layer is collected and dried under a stream of nitrogen.
-
GC-MS Analysis: The dried FAMEs are redissolved in a small volume of hexane and injected into the GC-MS system.
-
Gas Chromatograph (GC) Conditions:
-
Column: A polar capillary column (e.g., SP-2560, 100 m x 0.25 mm i.d., 0.2 µm film thickness) is typically used for FAME separation.[7]
-
Injector: Split/splitless injector with a split ratio of 100:1.
-
Oven Temperature Program: An initial temperature of 140°C is held for 5 minutes, then ramped to 240°C at a rate of 4°C/min, and held for 20 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
-
-
Data Analysis: FAMEs are identified by comparing their retention times and mass spectra with those of known standards (e.g., Larodan Fine Chemicals iso and anteiso BCFA isomers).[7] Quantification is performed by comparing the peak areas of the identified FAMEs with the peak area of an internal standard.
Measurement of Gene Expression by Reverse Transcription Quantitative PCR (RT-qPCR)
This protocol describes the steps to quantify changes in gene expression in response to BCFA treatment.
-
Cell Culture and Treatment: Cells (e.g., HepG2 hepatocytes) are cultured in appropriate media and treated with different concentrations of iso- or anteiso-BCFAs or a vehicle control for a specified period (e.g., 24 hours).
-
RNA Extraction: Total RNA is isolated from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with random primers.
-
Quantitative PCR (qPCR):
-
Reaction Mixture: The qPCR reaction mixture typically contains cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems).
-
Thermal Cycling Conditions:
-
Initial denaturation at 95°C for 10 minutes.
-
40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
-
Melt Curve Analysis: A melt curve analysis is performed at the end of the amplification to verify the specificity of the PCR product.
-
-
Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, where the expression level is normalized to the reference gene and relative to the vehicle-treated control group.
Logical Relationship of BCFA Effects on Hepatocyte Gene Expression
References
- 1. benchchem.com [benchchem.com]
- 2. Low membrane fluidity triggers lipid phase separation and protein segregation in living bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Precursor role of branched-chain amino acids in the biosynthesis of iso and anteiso fatty acids in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Milk Fatty Acid Profiling as a Tool for Estimating Methane Emissions in Conventionally Fed Dairy Cows [mdpi.com]
The Enduring Benchmark: Validating the Lubricant Properties of 18-MEA on Hair Surfaces
A Comparative Guide for Researchers and Formulation Scientists
The quest for effective hair conditioning agents is a cornerstone of cosmetic science. While numerous synthetic and natural compounds are employed to enhance the sensory properties of hair, the endogenous lipid 18-Methyleicosanoic acid (18-MEA) remains the definitive benchmark for surface lubrication. This branched-chain fatty acid is covalently bound to the outermost layer of the hair cuticle, forming a persistent, low-friction, and hydrophobic surface.[1][2] Its depletion through chemical treatments, weathering, and harsh cleansing is a primary cause of increased friction, tangling, and the perception of damage.[1][3]
This guide provides an objective comparison of 18-MEA's lubricant properties against other common conditioning agents, supported by experimental data and detailed methodologies for its validation.
The Mechanism of 18-MEA Lubrication
18-MEA is the principal component of the F-layer, a covalently bonded fatty acid monolayer on the epicuticle. This structure imparts a natural hydrophobicity to the hair fiber, minimizing friction between adjacent strands in both wet and dry states.[1][4] Chemical treatments, particularly alkaline processes like bleaching and coloring, cleave the thioester linkage that binds 18-MEA to the cuticle, stripping this protective layer and exposing a more hydrophilic, negatively charged protein surface.[5] This transformation dramatically increases the coefficient of friction, leading to the tactile roughness and difficult combability characteristic of damaged hair.[6]
Quantitative Analysis of Surface Properties
The removal of 18-MEA results in quantifiable changes to the hair surface. Key metrics include the water contact angle, a measure of hydrophobicity, and the coefficient of friction. As shown in Table 1, virgin hair possesses a high contact angle, indicating a hydrophobic surface. Following chemical treatments that strip the 18-MEA layer, the contact angle decreases significantly, and surface friction increases.
| Hair State | 18-MEA Presence | Advancing Water Contact Angle (θ) | Relative Friction |
| Virgin Hair | Intact | ~88° - 103°[5][7] | Low[1] |
| 18-MEA Stripped (Lab) | Removed | ~83°[7] | Increased[1] |
| Bleached Hair | Removed | ~77° - 79°[5][7] | High[3] |
| Bleached & Conditioner-Treated | Restored (Temporarily) | ~83.5°[7] | Reduced |
Table 1. Comparison of surface properties of virgin hair versus hair damaged by chemical processing. Data compiled from multiple studies demonstrates the impact of 18-MEA loss on hydrophobicity and friction.
Experimental Protocols for Lubricity Validation
Two primary instrumental techniques are employed to quantify the lubricant properties of hair surfaces: Atomic Force Microscopy (AFM) for nanoscale friction analysis and Instrumental Combing for macroscale, consumer-relevant performance.
Atomic Force Microscopy (AFM) / Lateral Force Microscopy (LFM)
AFM provides unparalleled resolution for probing the nanotribological properties of the cuticle surface. By scanning a sharp tip across the hair, both topography and lateral (frictional) forces can be measured. This technique can directly quantify the increase in friction after 18-MEA removal.[3][8]
Experimental Protocol:
-
Sample Preparation: A single hair fiber is mounted onto a sample holder. The root and tip ends are analyzed separately to account for natural weathering.[8]
-
Imaging Mode: The microscope is operated in contact mode.[9] A silicon nitride tip is typically used.[10]
-
Data Acquisition: The tip is scanned perpendicular to the longitudinal axis of the hair fiber.[11] The vertical deflection of the cantilever provides topographical data, while the torsional twisting of the cantilever provides a measure of the lateral (friction) force.[12]
-
Friction Coefficient Calculation: Frictional forces are measured as a function of increasing normal load applied by the tip. The slope of the resulting friction-load curve provides the coefficient of friction.[3]
-
Analysis: Coefficients of friction are compared between virgin, chemically damaged, and conditioner-treated hair samples to quantify the lubricating effect of surface treatments.
Instrumental Combing
Instrumental combing measures the force required to pull a hair tress through a comb, providing a bulk assessment of lubrication and detangling efficacy that correlates well with consumer perception.[13][14] Conditioning agents are validated by their ability to reduce the total work and peak combing force relative to an untreated control.[15][16]
Experimental Protocol:
-
Tress Preparation: Standardized hair tresses (typically bleached to increase initial combing forces) are used for sensitivity.[13] Tresses are washed with a clarifying shampoo to create a baseline state.
-
Treatment: Tresses are treated with a controlled amount of conditioner for a specified time, followed by a standardized rinsing protocol.
-
Measurement (Wet Combing): While wet, the tress is mounted in a tensile tester equipped with a comb fixture.[14][17] The instrument pulls the tress through the stationary comb at a constant speed, recording the force versus distance.[18]
-
Measurement (Dry Combing): Tresses are allowed to equilibrate overnight in a controlled humidity environment before being combed using the same procedure.[17]
-
Analysis: The peak combing force (related to initial detangling) and the average combing work (the area under the force-distance curve) are calculated.[16] A statistically significant reduction in these values indicates a positive conditioning effect.
Comparison with Alternative Conditioning Agents
While restoring 18-MEA is the most biomimetic approach, other classes of ingredients provide lubrication through different mechanisms. These alternatives are foundational to modern hair conditioners.
| Lubricant Type | Primary Mechanism of Action | Relative Performance | Persistence | Potential Drawbacks |
| 18-MEA / Analogs | Biomimetic; covalently bonds to restore the natural F-layer (with specific delivery systems).[4] | Benchmark: Excellent friction reduction and hydrophobicity. | High (when bonded) | Difficult to formulate for covalent reattachment; can be costly. |
| Silicones (e.g., Dimethicone) | Hydrophobic Adsorption: Forms a water-resistant film on the hair surface, reducing friction and adding shine.[19][20][21] | High: Provides significant slip and gloss. | Medium to High | Can lead to build-up over time, weighing hair down. |
| Cationic Surfactants/Polymers (e.g., BTAC, Polyquaternium) | Electrostatic Adsorption: Positively charged molecules are attracted to negatively charged sites on damaged hair, neutralizing static and forming a lubricating layer.[20][22][23] | High: Excellent for detangling and softening. | Medium | Can build up; not compatible with anionic surfactants in 2-in-1 shampoos.[19] |
| Oils / Fatty Alcohols | Hydrophobic Adsorption: Natural lipids and fatty alcohols coat the hair fiber, smoothing the cuticle and increasing softness.[19][21] | Medium: Good for emollience and softening. | Low to Medium | Can feel heavy or greasy; less effective for detangling than cationics. |
Table 2. Performance comparison of common hair lubricant classes.
Restoring Lubricity: The Path Back to a Healthy Surface
The loss of 18-MEA leads to a cascade of undesirable effects: increased surface energy, higher friction, and a hydrophilic state that promotes tangling, especially when wet.[2] Research has demonstrated that formulations combining 18-MEA with specific cationic surfactants, such as Stearoxypropyldimethylamine (SPDA), can effectively deposit the lipid back onto the damaged, hydrophilic hair surface.[4] This treatment restores the hydrophobic character and reduces surface friction, effectively mimicking the properties of virgin hair.[1]
Conclusion
Objective validation confirms that 18-MEA is the superior boundary lubricant for the human hair surface. Its removal directly correlates with increased friction and hydrophilicity, which are hallmarks of damage. While alternative conditioning agents like silicones and cationic polymers are highly effective and form the basis of commercial conditioners, they function primarily by depositing a temporary film on the hair. The development of technologies that can successfully and persistently re-establish the 18-MEA monolayer represents a significant advancement in hair repair, moving beyond temporary masking to biomimetic restoration of the fiber's natural, low-friction state. For researchers and developers, 18-MEA remains not just a target for replacement but the ultimate inspiration for innovation in hair surface science.
References
- 1. mdpi.com [mdpi.com]
- 2. 18-MEA and hair appearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Coarse-grained molecular models of the surface of hair - Soft Matter (RSC Publishing) DOI:10.1039/D1SM01720A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ndsu.edu [ndsu.edu]
- 8. Studies of human hair by friction force microscopy with the hair-model-probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Surface Structure and Morphological Phenomena of Caucasian Virgin Hair with Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of the covalently linked fatty acid 18-MEA on the nanotribology of hair’s outermost surface [ouci.dntb.gov.ua]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 14. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 15. diastron.com [diastron.com]
- 16. m.youtube.com [m.youtube.com]
- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 18. stablemicrosystems.com [stablemicrosystems.com]
- 19. chemistscorner.com [chemistscorner.com]
- 20. ulprospector.com [ulprospector.com]
- 21. curlynikki.com [curlynikki.com]
- 22. Hair Conditioner Ingredients - Quimidroga [quimidroga.com]
- 23. upfrontcosmetics.ca [upfrontcosmetics.ca]
A Comparative Guide to Covalently Bound Fatty Acids on Hair Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of covalently bound fatty acids on the hair of various species, supported by experimental data and detailed methodologies. The information is intended to assist researchers in understanding the composition and analysis of these crucial surface lipids.
Introduction
Covalently bound fatty acids are integral components of the hair cuticle's outermost layer, the epicuticle. These lipids, primarily attached to the protein matrix via thioester bonds, play a vital role in imparting hydrophobicity and reducing friction to the hair surface. The composition of these fatty acids, particularly the presence of 18-methyleicosanoic acid (18-MEA), varies across different species, reflecting evolutionary and functional differences in their integumentary systems. Understanding these variations is crucial for research in areas ranging from cosmetic science to wildlife biology and drug development.
Data Presentation: A Cross-Species Comparison
| Fatty Acid | Human (Homo sapiens) | Sheep (Ovis aries) | Pig (Sus scrofa) | Dog (Canis familiaris) | Cow (Bos taurus) | Monotremes (e.g., Echidna) | Birds (Feathers) | Reptiles (Skin) |
| This compound (18-MEA) | ~41-60%[1][2] | Major Component[3] | Major Component[3] | Major Component[3] | Major Component[3] | Minor Component[3][4] | Not a major component[3][4] | Not a major component[3][4] |
| Palmitic acid (C16:0) | ~18%[2] | Present | Present | Present | Present | - | Different Profile[3][4] | Different Profile[3][4] |
| Stearic acid (C18:0) | ~7%[2] | Present | Present | Present | Present | - | Different Profile[3][4] | Different Profile[3][4] |
| Oleic acid (C18:1) | ~4%[2] | Present | Present | Present | Present | - | Different Profile[3][4] | Different Profile[3][4] |
| 26-Carbon Fatty Acids | Minor Component | Minor Component | Minor Component | Minor Component | Minor Component | Predominant[3][4] | - | - |
Key Observations:
-
18-MEA is a hallmark of most mammalian hair: This branched-chain fatty acid is the most abundant covalently bound lipid on the hair of humans and many other mammals, contributing significantly to the hydrophobic nature of the hair surface.[1][3][5]
-
Monotremes exhibit a different fatty acid profile: Unlike other mammals, the fur of monotremes like the echidna is characterized by a predominance of 26-carbon fatty acids.[3][4]
-
Birds and reptiles have distinct compositions: The fatty acids found on the keratinized tissues of feathers and reptile skin show different profiles compared to mammalian hair, indicating a divergence in the biochemical makeup of their surfaces.[3][4]
Experimental Protocols
The analysis of covalently bound fatty acids in hair typically involves three key stages: lipid extraction and saponification, derivatization, and analysis by gas chromatography.
Extraction and Saponification of Covalently Bound Fatty Acids
This procedure is designed to cleave the thioester bonds linking the fatty acids to the hair proteins.
Materials:
-
Hair sample
-
Diethyl ether
-
Methanol
-
Potassium hydroxide (B78521) (KOH) solution (e.g., 0.5 M in methanol)
-
Sodium sulfate (B86663) (anhydrous)
-
Glassware (beakers, flasks, separatory funnel)
-
Rotary evaporator
Procedure:
-
Surface Lipid Removal: Wash the hair sample thoroughly with a solvent such as diethyl ether to remove any non-covalently bound surface lipids.
-
Drying: Allow the hair sample to air dry completely.
-
Saponification:
-
Immerse the cleaned and dried hair sample in a solution of potassium hydroxide in methanol.
-
Heat the mixture under reflux for a specified time (e.g., 1-2 hours) to facilitate the cleavage of the thioester bonds.
-
-
Extraction of Fatty Acids:
-
After cooling, acidify the mixture with an appropriate acid (e.g., HCl) to protonate the fatty acid salts.
-
Perform a liquid-liquid extraction using a non-polar solvent like hexane to isolate the free fatty acids.
-
Wash the organic layer with water to remove any impurities.
-
-
Drying and Concentration:
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator to obtain the crude fatty acid extract.
-
Derivatization to Fatty Acid Methyl Esters (FAMEs)
For analysis by gas chromatography, fatty acids are typically converted to their more volatile methyl esters.
Materials:
-
Fatty acid extract
-
Boron trifluoride-methanol solution (BF3-methanol) or methanolic HCl
-
Hexane
-
Saturated sodium chloride solution
Procedure:
-
Esterification:
-
Add BF3-methanol or methanolic HCl to the fatty acid extract.
-
Heat the mixture (e.g., at 60-100°C) for a designated period to complete the esterification reaction.
-
-
Extraction of FAMEs:
-
After cooling, add hexane and a saturated sodium chloride solution to the reaction mixture.
-
Shake vigorously and allow the layers to separate. The FAMEs will partition into the upper hexane layer.
-
-
Isolation: Carefully collect the hexane layer containing the FAMEs.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the different fatty acids in the sample.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for FAMEs analysis (e.g., a polar column)
Procedure:
-
Injection: Inject a small volume of the FAMEs solution into the GC.
-
Separation: The FAMEs are vaporized and carried by an inert gas through the capillary column. Separation occurs based on the boiling points and interactions of the different FAMEs with the stationary phase of the column.
-
Detection and Identification: As the separated FAMEs exit the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each fatty acid, allowing for its identification by comparison to a spectral library.
-
Quantification: The abundance of each fatty acid can be determined by integrating the area under its corresponding peak in the chromatogram.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. diva-portal.org [diva-portal.org]
- 3. A comparative study of covalently-bound fatty acids in keratinized tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of this compound in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
